6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Description
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Properties
IUPAC Name |
6-methoxy-7-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-10-9(7-12(8)14-2)4-3-5-11(10)13/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCLHUXQMUORDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=O)C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463322 | |
| Record name | 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61495-10-1 | |
| Record name | 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
An In-depth Technical Guide to the Synthesis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Introduction: The Significance of the Tetralone Core
This compound is a substituted tetralone, a class of compounds featuring a fused bicyclic system composed of a benzene ring and a cyclohexanone ring. Substituted tetralones are of significant interest to researchers in medicinal chemistry and drug development. They serve as crucial intermediates and structural scaffolds for the synthesis of a wide array of biologically active molecules, including steroids, alkaloids, and various pharmaceuticals.[1] The specific substitution pattern of methoxy and methyl groups on the aromatic ring, as seen in the target molecule, provides functional handles for further chemical modification, making it a valuable building block in the development of novel therapeutic agents. For example, the related compound 6-methoxy-1-tetralone is a key starting material for the total synthesis of numerous steroid drugs.[2]
This guide provides a detailed examination of the primary synthetic strategy for constructing this specific tetralone, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.
Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of tetralones is the intramolecular Friedel-Crafts acylation.[3] This powerful ring-forming reaction involves an electrophilic aromatic substitution where an acyl group, tethered to the aromatic ring by a flexible chain, is attacked by the ring itself to form a new cyclic ketone.[3][4]
Mechanistic Rationale: Engineering the Cyclization
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from a carboxylic acid derivative (typically an acid chloride or the acid itself) using a strong Lewis acid or Brønsted acid catalyst.[3][5] The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to close the ring.
For the , the key precursor is 4-(3-methoxy-4-methylphenyl)butanoic acid . The success of the final cyclization step hinges on two critical factors:
-
Activation of the Acyl Group : A potent catalyst is required to convert the carboxylic acid functionality into a sufficiently reactive electrophile. Common choices include polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in CH₃SO₃H), or the conversion of the acid to an acyl chloride followed by treatment with a Lewis acid like aluminum chloride (AlCl₃).[6][7][8]
-
Regioselectivity of Ring Closure : The aromatic ring possesses two potential sites for cyclization. The final substitution pattern is dictated by the directing effects of the existing methoxy (-OCH₃) and methyl (-CH₃) groups. Both are ortho-, para-directing and activating groups. The cyclization is directed to the carbon ortho to the strongly activating methoxy group and meta to the methyl group, leading to the desired 6-methoxy-7-methyl isomer.
The overall synthetic workflow is visualized below.
Caption: Overall workflow for the synthesis of the target tetralone.
Detailed Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for the synthesis.
Part 1: Synthesis of the Precursor, 4-(3-methoxy-4-methylphenyl)butanoic acid
This precursor is synthesized in two steps starting from commercially available 2-methylanisole.
Step 1A: Friedel-Crafts Acylation of 2-Methylanisole with Succinic Anhydride
This reaction establishes the basic carbon skeleton.
-
Setup : To a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and an anhydrous solvent such as dichloromethane (DCM) or nitrobenzene under an inert atmosphere (N₂ or Ar). Cool the suspension to 0-5 °C in an ice bath.
-
Reagent Addition : Separately, dissolve 2-methylanisole (1.0 eq.) and succinic anhydride (1.05 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl). This will decompose the aluminum chloride complex.
-
Extraction : Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic extracts and wash sequentially with 2M HCl, water, and saturated brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid, 4-(3-methoxy-4-methylphenyl)-4-oxobutanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 1B: Reduction of the Keto-Acid
The benzylic ketone must be reduced to a methylene group. The Clemmensen reduction is suitable for this transformation.
-
Setup : In a round-bottomed flask fitted with a reflux condenser, add the keto-acid from Step 1A (1.0 eq.), amalgamated zinc (prepared from zinc dust and HgCl₂), concentrated HCl, water, and toluene.
-
Reaction : Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reflux period to maintain a strongly acidic medium.
-
Work-up : After cooling to room temperature, separate the toluene layer. Extract the aqueous layer with toluene or ethyl acetate.
-
Extraction & Purification : Combine the organic extracts and wash with water until the washings are neutral, then wash with brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude 4-(3-methoxy-4-methylphenyl)butanoic acid can be used in the next step or purified further by chromatography if necessary.
Part 2: Intramolecular Friedel-Crafts Cyclization
This is the key ring-forming step. Direct cyclization using a strong acid is often preferred for its simplicity.
-
Setup : Place the 4-(3-methoxy-4-methylphenyl)butanoic acid (1.0 eq.) in a round-bottomed flask equipped with a magnetic stirrer and a gas outlet.
-
Reagent Addition : Add Eaton's reagent (7.5% P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the acid).
-
Reaction : Heat the mixture to 60-80 °C with stirring for 1-3 hours. The reaction should be monitored by TLC until the starting material is consumed.[6][7]
-
Work-up : Allow the reaction to cool to room temperature and then carefully pour it over a large volume of crushed ice with stirring. This will quench the reaction and precipitate the product.
-
Extraction : Extract the product from the aqueous mixture using a suitable organic solvent like ethyl acetate or DCM (3 x volumes).
-
Washing : Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove any unreacted acid), and finally with saturated brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Mechanism of Cyclization
The mechanism of the acid-catalyzed intramolecular acylation is a classic example of electrophilic aromatic substitution.
Caption: Key steps in the intramolecular Friedel-Crafts acylation mechanism.
Quantitative Data Summary
While yields are highly dependent on reaction scale and purity of reagents, the following table provides typical conditions and expected outcomes for the key cyclization step.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Direct Cyclization | Polyphosphoric Acid (PPA) | None | 70-90 | 1-4 | 75-90% |
| Direct Cyclization | Eaton's Reagent | None | 60-80 | 1-3 | 85-95%[6] |
| Acid Chloride | 1. (COCl)₂, DMF (cat.) 2. AlCl₃ | 1. DCM 2. DCM | 1. Room Temp 2. 0 to RT | 1. 1-2 2. 2-6 | 70-85% |
Conclusion
The is reliably achieved through a multi-step sequence culminating in an intramolecular Friedel-Crafts acylation. The strategic choice of a 4-arylbutanoic acid precursor, synthesized from 2-methylanisole, allows for a highly efficient and regioselective ring closure. The directing effects of the methoxy and methyl substituents are crucial for obtaining the desired isomer. This synthetic route is robust and provides a solid foundation for the production of this valuable intermediate, opening avenues for its application in the synthesis of more complex and potentially therapeutic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]
- 7. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthesis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Introduction
The tetralone scaffold is a cornerstone in synthetic organic chemistry, serving as a pivotal intermediate in the construction of complex polycyclic molecules, including steroids and other pharmacologically significant agents.[1][2] Its rigid, fused-ring system provides a valuable platform for stereocontrolled functionalization. This guide focuses on a specific, substituted tetralone, This compound , a compound of interest for researchers in medicinal chemistry and drug development. While less common than its close analogues, its unique substitution pattern offers a distinct starting point for the synthesis of novel molecular entities.
This document provides a comprehensive overview of the molecule's chemical properties, a detailed, field-proven synthetic pathway, and the underlying mechanistic principles that govern its formation. The protocols described herein are designed to be self-validating, offering insights into the causality behind critical experimental choices.
Molecular Profile
The fundamental properties of the target molecule are summarized below. These identifiers are crucial for substance registration, database searching, and safety data sheet (SDS) management.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 61495-10-1 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Canonical SMILES | CC1=C(C=C2C(=C1)CCC(=O)C2)OC |
| Appearance | Predicted: Off-white to yellow solid |
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound is most effectively approached through a modified Haworth synthesis, a classic and robust method for constructing polycyclic aromatic systems.[3] This strategy involves three key transformations: a Friedel-Crafts acylation, a Clemmensen reduction, and a polyphosphoric acid-mediated intramolecular cyclization.
Caption: Retrosynthetic pathway for the target tetralone.
The chosen starting material, 3-methoxytoluene (2-methylanisole), possesses two activating groups—methoxy and methyl—which direct the initial electrophilic aromatic substitution.
Detailed Synthetic Protocol and Mechanistic Insights
Step 1: Friedel-Crafts Acylation of 3-Methoxytoluene
The synthesis commences with the Friedel-Crafts acylation of 3-methoxytoluene with succinic anhydride.[4] This reaction forms a new carbon-carbon bond, attaching the succinoyl group to the aromatic ring to yield a β-aroylpropionic acid intermediate.
Causality of Experimental Choices:
-
Lewis Acid: Aluminum chloride (AlCl₃) is the catalyst of choice. It coordinates with the carbonyl oxygen of succinic anhydride, polarizing it and generating a highly reactive acylium ion electrophile.[5][6]
-
Solvent: A non-polar, aprotic solvent like nitrobenzene or dichloromethane is used to dissolve the reactants without interfering with the highly reactive Lewis acid catalyst.
-
Regiochemistry: The methoxy group is a powerful ortho-, para-director. The methyl group is a weaker ortho-, para-director. The acylation is expected to occur at the position para to the strongly activating methoxy group (C4) due to reduced steric hindrance compared to the ortho positions.
Caption: Experimental workflow for the Friedel-Crafts acylation step.
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (2.2 eq).
-
Add dry dichloromethane and cool the suspension to 0 °C in an ice bath.
-
Add succinic anhydride (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.[7]
-
Slowly add a solution of 3-methoxytoluene (1.0 eq) in dry dichloromethane via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[8]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with 5% NaOH solution and then with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude keto acid.
Step 2: Clemmensen Reduction of the Keto Acid
The aryl ketone produced in Step 1 must be reduced to a methylene group before the final cyclization. The Clemmensen reduction is ideal for this transformation, as it is highly effective for aryl-alkyl ketones and is performed under acidic conditions, which are compatible with the carboxylic acid moiety.[9][10]
Causality of Experimental Choices:
-
Reducing Agent: Zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid is the classic reagent. The reaction occurs on the surface of the zinc.[11]
-
Conditions: The strongly acidic conditions must be tolerated by the substrate.[9] This method is preferred over the Wolff-Kishner reduction, which uses basic conditions that would deprotonate the carboxylic acid and hinder the subsequent acid-catalyzed cyclization.[12]
Protocol:
-
Prepare zinc amalgam by stirring zinc powder with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the amalgam with water.
-
In a round-bottom flask fitted with a reflux condenser, add the crude β-aroylpropionic acid from Step 1, the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be required during the reflux period.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo to yield the γ-arylbutyric acid intermediate.
Step 3: Intramolecular Cyclization with Polyphosphoric Acid (PPA)
The final ring closure is an intramolecular Friedel-Crafts acylation, forming the tetralone ring system. Polyphosphoric acid (PPA) is an excellent reagent for this step, acting as both a strong acid catalyst and a dehydrating agent.[13][14]
Causality of Experimental Choices:
-
Catalyst: PPA is highly viscous and promotes the intramolecular reaction over intermolecular polymerization, leading to higher yields of the desired cyclic ketone.[13][15] Its high viscosity necessitates heating (typically >60 °C) to ensure proper mixing.[14]
-
Workup: The workup requires careful quenching on ice to manage the highly exothermic reaction of PPA with water.[14]
Protocol:
-
Place the γ-arylbutyric acid from Step 2 into a beaker.
-
Add polyphosphoric acid (PPA) (approx. 10x the weight of the acid) and heat the mixture to 80-90 °C with mechanical stirring for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the hot, viscous mixture carefully onto crushed ice with stirring.
-
Extract the resulting aqueous suspension with ethyl acetate or toluene.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.
Predicted Spectroscopic and Physicochemical Properties
Direct experimental data for this specific molecule is limited. However, its properties can be reliably predicted based on its structure and data from close analogues like 6-methoxy-α-tetralone.[16][17]
| Property | Predicted Value / Characteristics |
| ¹H NMR (CDCl₃, ppm) | Aromatic Protons: Two singlets or narrow doublets (~6.8-7.8 ppm). Methoxy Protons: Singlet (~3.8 ppm). Methyl Protons: Singlet (~2.2 ppm). Aliphatic Protons: Multiplets for CH₂ groups (~2.1-3.0 ppm). |
| ¹³C NMR (CDCl₃, ppm) | Carbonyl (C=O): ~197 ppm. Aromatic Carbons: ~110-160 ppm. Methoxy Carbon: ~55 ppm. Methyl Carbon: ~15-20 ppm. Aliphatic Carbons: ~23-40 ppm. |
| IR Spectroscopy (cm⁻¹) | C=O Stretch (Aryl Ketone): ~1680 cm⁻¹ (conjugated). C-O Stretch (Aryl Ether): ~1250 cm⁻¹. Aromatic C=C Stretch: ~1600, 1480 cm⁻¹. Sp² C-H Stretch: >3000 cm⁻¹. Sp³ C-H Stretch: <3000 cm⁻¹. |
| Melting Point | Predicted to be a low-melting solid at room temperature. |
| Solubility | Soluble in common organic solvents (dichloromethane, ethyl acetate, acetone); insoluble in water. |
Reactivity and Applications in Drug Development
This compound is a versatile synthetic intermediate.
-
Ketone Functionalization: The carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or conversion to an oxime for Beckmann rearrangement.[18]
-
α-Functionalization: The methylene group alpha to the carbonyl can be halogenated or alkylated under appropriate conditions.
-
Aromatic Ring Substitution: The electron-rich aromatic ring can undergo further electrophilic substitution, although the existing substitution pattern will direct incoming electrophiles.
-
Drug Precursor: Substituted tetralones are key precursors for synthesizing steroid derivatives and other bioactive molecules.[2] The specific methoxy-methyl substitution pattern of this molecule makes it a unique starting point for creating analogues of known drugs or exploring new chemical space for novel therapeutics.
Conclusion
This compound, while not a commonplace reagent, is readily accessible through a robust, multi-step synthesis rooted in fundamental organic reactions. The Haworth synthesis provides a reliable and scalable route, and the underlying principles of each step—Friedel-Crafts acylation, Clemmensen reduction, and PPA-mediated cyclization—are well-understood and widely applicable. The resulting tetralone is a valuable building block, offering multiple sites for further chemical modification, positioning it as an attractive intermediate for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
References
- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]
- 3. Haworth synthesis - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 8. DSpace [open.bu.edu]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. Clemmensen Reduction - GeeksforGeeks [geeksforgeeks.org]
- 11. Clemmensen Reduction [organic-chemistry.org]
- 12. Clemmensen Reduction | TCI AMERICA [tcichemicals.com]
- 13. ccsenet.org [ccsenet.org]
- 14. researchgate.net [researchgate.net]
- 15. Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. 6-Methoxy-alpha-tetralone | C11H12O2 | CID 14112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
Spectroscopic Characterization of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one: A Methodological Guide
Abstract
Introduction: The Importance of Spectroscopic Analysis
In the realm of medicinal chemistry and materials science, the precise structural confirmation of a newly synthesized molecule is paramount. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms and the nature of functional groups. For a molecule like 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a tetralone scaffold that is a common core in various biologically active compounds, a thorough spectroscopic analysis is the cornerstone of its development.
This guide is structured to not only present the predicted spectroscopic data but also to walk the researcher through the logical process of data acquisition and interpretation, ensuring a self-validating system of analysis.
Molecular Structure and Numbering
A clear numbering system is essential for unambiguous assignment of spectroscopic signals. The structure of this compound is presented below with the IUPAC numbering convention that will be used throughout this guide.
Caption: IUPAC numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a novel compound, a suite of 1D and 2D NMR experiments is essential.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex multiplets.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 spectrum. This will provide a single peak for each unique carbon atom.
-
2D NMR Acquisition: To confirm assignments, acquire the following 2D spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are key for piecing together the molecular puzzle.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The predicted ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons, the aliphatic protons of the dihydronaphthalenone ring, the methoxy protons, and the methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 | s | 1H | H-5 | Aromatic proton ortho to the carbonyl group, expected to be the most deshielded aromatic proton. |
| ~ 6.8 | s | 1H | H-8 | Aromatic proton shielded by the electron-donating methoxy group. |
| ~ 3.9 | s | 3H | -OCH₃ | Typical chemical shift for methoxy protons. |
| ~ 2.9 | t | 2H | H-4 | Methylene protons adjacent to the aromatic ring. |
| ~ 2.6 | t | 2H | H-2 | Methylene protons alpha to the carbonyl group. |
| ~ 2.3 | s | 3H | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |
| ~ 2.1 | p | 2H | H-3 | Methylene protons coupled to both H-2 and H-4. |
Table 1: Predicted ¹H NMR data for this compound.
An In-Depth Technical Guide to the NMR Analysis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern drug discovery and development, offering profound insights into molecular structure.[1][2] This guide provides a comprehensive technical analysis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a substituted tetralone derivative. As a senior application scientist, this document moves beyond a simple recitation of data, delving into the rationale behind experimental design and data interpretation to ensure scientific integrity and reproducibility. We will explore detailed methodologies for sample preparation, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, and a thorough interpretation of the resulting spectra. This guide is designed to be a self-validating resource, grounding its claims in established principles and comparative data from closely related structures.
Introduction: The Significance of Tetralones and the Power of NMR
Substituted tetralones are a class of compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and natural products. Their rigid bicyclic framework makes them attractive scaffolds in medicinal chemistry. The precise structural characterization of these intermediates is paramount to ensure the desired stereochemistry and regiochemistry in subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structure elucidation of organic molecules in solution. Unlike techniques that require crystallization, NMR is a non-destructive method that provides a wealth of information about the molecular framework, including the chemical environment of individual atoms, their connectivity, and spatial relationships.[1] For a molecule such as this compound, NMR is indispensable for confirming the substitution pattern on the aromatic ring and the integrity of the dihydronaphthalenone core.
This guide will provide a detailed walkthrough of the complete NMR analysis, from sample preparation to advanced spectral interpretation, equipping researchers with the practical knowledge to confidently characterize this and similar molecular entities.
Experimental Protocols: A Self-Validating Approach
The integrity of NMR data is fundamentally reliant on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocols are designed to yield high-quality, reproducible spectra.
Sample Preparation
A well-prepared sample is the cornerstone of a successful NMR experiment. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[2]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]
-
Deuterated chloroform (CDCl₃), 0.6-0.7 mL[2]
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Small vial
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR may require a more concentrated sample (20-50 mg) to achieve a good signal-to-noise ratio in a reasonable time.[1][3]
-
Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak for referencing.[2]
-
Filtration: To remove any undissolved particles that can disrupt the magnetic field homogeneity and lead to broadened spectral lines, filter the solution.[4] Draw the solution into a Pasteur pipette that has a small, tight plug of glass wool or cotton at its base and carefully transfer the filtered solution into the NMR tube.
-
Sample Height: The final volume of the solution in the NMR tube should result in a column height of 4-5 cm to ensure it is properly positioned within the NMR probe's detection coil.[2]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Diagram of the NMR Sample Preparation Workflow:
Caption: Workflow for preparing a high-quality NMR sample.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 220-250 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.
2D NMR Experiments (COSY, HSQC, HMBC): These experiments are invaluable for definitive structural assignment.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying neighboring protons.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for mapping out the carbon skeleton.[5]
Standard parameter sets provided by the spectrometer software are generally a good starting point for these experiments.
Spectral Interpretation: Unraveling the Molecular Structure
Molecular Structure and Numbering:
Caption: Structure and atom numbering of the target molecule.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, methoxy, and methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Couplings |
| ~7.8 | s | 1H | H-8 | This proton is ortho to the carbonyl group, leading to significant deshielding. It is expected to be a singlet due to the absence of adjacent protons. |
| ~6.8 | s | 1H | H-5 | This proton is ortho to the methoxy group and meta to the carbonyl. The electron-donating methoxy group will shield this proton. It is expected to be a singlet. |
| ~3.9 | s | 3H | -OCH₃ | Methoxy groups typically appear as a sharp singlet in this region. |
| ~2.9 | t | 2H | H-4 | These benzylic protons are adjacent to a CH₂ group and will appear as a triplet. |
| ~2.6 | t | 2H | H-2 | These protons are alpha to the carbonyl group, which deshields them. They are adjacent to a CH₂ group, resulting in a triplet. |
| ~2.3 | s | 3H | -CH₃ | The aromatic methyl group will appear as a singlet. |
| ~2.1 | p | 2H | H-3 | These protons are coupled to both the H-2 and H-4 protons, and are expected to appear as a pentet or a complex multiplet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~198 | C-1 | The carbonyl carbon is highly deshielded and appears far downfield. |
| ~163 | C-6 | Aromatic carbon attached to the electron-donating methoxy group. |
| ~145 | C-8a | Quaternary aromatic carbon adjacent to the carbonyl group. |
| ~138 | C-7 | Aromatic carbon bearing the methyl group. |
| ~130 | C-8 | Aromatic carbon ortho to the carbonyl group. |
| ~126 | C-4a | Quaternary aromatic carbon. |
| ~112 | C-5 | Aromatic carbon shielded by the ortho-methoxy group. |
| ~55 | -OCH₃ | Methoxy carbon. |
| ~39 | C-2 | Carbon alpha to the carbonyl. |
| ~30 | C-4 | Benzylic carbon. |
| ~23 | C-3 | Aliphatic carbon. |
| ~16 | -CH₃ | Aromatic methyl carbon. |
The Role of 2D NMR in Validating the Structure
While 1D NMR provides a strong foundation for the structural assignment, 2D NMR experiments offer definitive confirmation.
Diagram of Key 2D NMR Correlations:
Caption: Expected key COSY and HMBC correlations for structural confirmation.
-
COSY: A cross-peak between the signals at ~2.9 ppm (H-4) and ~2.1 ppm (H-3), and another between ~2.1 ppm (H-3) and ~2.6 ppm (H-2) would confirm the connectivity of the aliphatic chain.
-
HSQC: This experiment would directly link each proton signal to its corresponding carbon signal, for instance, the proton at ~7.8 ppm to the carbon at ~130 ppm (C-8).
-
HMBC: This is arguably the most powerful tool for piecing together the molecular puzzle. Key expected correlations include:
-
The aromatic proton H-8 (~7.8 ppm) showing correlations to the carbonyl carbon C-1 (~198 ppm) and the quaternary carbon C-4a (~126 ppm).
-
The aromatic proton H-5 (~6.8 ppm) correlating to C-7 (~138 ppm) and C-4a (~126 ppm).
-
The methyl protons (~2.3 ppm) showing correlations to C-6 (~163 ppm) and C-7 (~138 ppm), unequivocally placing the methyl group at the C-7 position.
-
Conclusion: Ensuring Structural Integrity in Drug Development
The comprehensive NMR analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. By combining meticulous sample preparation with a suite of 1D and 2D NMR experiments, researchers can achieve an unambiguous and self-validated structural assignment. This level of analytical rigor is fundamental in the field of drug development, where the precise molecular architecture dictates biological activity and safety. The principles and methodologies detailed herein are broadly applicable to the characterization of other small molecule drug candidates and intermediates, underscoring the enduring power of NMR spectroscopy in advancing pharmaceutical sciences.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. sites.bu.edu [sites.bu.edu]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. 6-Methoxy-alpha-tetralone | C11H12O2 | CID 14112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 7-Methoxy-1-tetralone(6836-19-7) 13C NMR [m.chemicalbook.com]
- 9. 7-Methoxy-1-tetralone(6836-19-7) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Mass Spectrometry of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative of interest in synthetic and medicinal chemistry. In the absence of published spectra for this specific molecule, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of analogous structures—aromatic ketones, methoxyarenes, and cyclic systems—to predict its behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We will explore the causal mechanisms behind expected fragmentation pathways, provide detailed, field-proven experimental protocols for its analysis, and present a systematic approach to interpreting the resulting mass spectra. This guide is intended for researchers, scientists, and drug development professionals seeking to unambiguously identify and characterize this molecule or its derivatives.
Introduction: The Analyte in Focus
This compound is a substituted tetralone, a class of compounds that serve as crucial intermediates in the synthesis of steroids, alkaloids, and other pharmacologically active molecules. The structural elucidation of such compounds is paramount, and mass spectrometry (MS) stands as a cornerstone technique for confirming molecular weight and deducing structural features through controlled fragmentation.
The molecule's structure, featuring a tetralone core, a methoxy group, a methyl substituent on the aromatic ring, and a carbonyl functional group, presents a rich landscape for mass spectrometric investigation. Each of these features influences the molecule's ionization efficiency and subsequent fragmentation cascade, providing a unique "fingerprint" for identification.
Physicochemical Properties & Predicted Ionization Behavior
Before delving into fragmentation, understanding the analyte's basic properties is key to selecting the appropriate analytical approach.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | N/A |
| Molecular Weight | 190.24 g/mol | [1] |
| CAS Number | 61495-10-1 | [1] |
| Structure | A tetralone core with a methoxy and a methyl group on the aromatic ring. | N/A |
The molecule's moderate polarity, conferred by the ketone and methoxy groups, and its expected thermal stability make it amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For GC-MS , Electron Ionization (EI) is the most probable ionization method. Its volatility should be sufficient for gas-phase analysis. EI is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation, which is invaluable for structural confirmation.[2][3]
-
For LC-MS , Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that typically yields the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[4] This is ideal for accurate molecular weight determination and serves as a precursor for controlled fragmentation via tandem mass spectrometry (MS/MS).
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
EI-MS involves bombarding the gas-phase analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺•).[3] This molecular ion is energetically unstable and undergoes a cascade of fragmentation reactions to yield a characteristic mass spectrum.
Predicted Fragmentation Pathways under EI
The fragmentation of this compound (MW=190) is predicted to be driven by the presence of the carbonyl group, the aromatic ring, and the aliphatic cyclic portion.
-
Molecular Ion (M⁺•) at m/z 190: The formation of the molecular ion is the initial event. For aromatic systems, this peak is typically prominent.
-
Alpha-Cleavage: This is a primary fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group.[5][6][7][8] The stability of the resulting acylium ion is a major driving force.
-
Loss of C₂H₄ (ethene, 28 Da): Cleavage of the C2-C3 bond followed by hydrogen rearrangement can lead to the loss of ethene, a common fragmentation for tetralones. This would result in a fragment at m/z 162 .
-
-
Retro-Diels-Alder (rDA) Reaction: The unsaturated cyclic nature of the dihydronaphthalene ring makes it susceptible to a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene-containing structures.[9][10][11] This involves the concerted cleavage of two bonds in the ring to form a diene and a dienophile.
-
This would lead to the cleavage of the aliphatic ring, resulting in the loss of ethene (C₂H₄, 28 Da) and the formation of a radical cation at m/z 162 . This pathway is mechanistically distinct but yields a fragment of the same mass as the alpha-cleavage pathway mentioned above.
-
-
Loss of Methyl Radical (•CH₃): The methoxy group can lead to the loss of a methyl radical (15 Da), a common fragmentation for methoxyarenes, yielding a stable ion at m/z 175 .
-
Loss of Carbon Monoxide (CO): Following other fragmentation events, particularly alpha-cleavage, the resulting ions can lose a neutral CO molecule (28 Da). For instance, the m/z 162 fragment could lose CO to produce a fragment at m/z 134 .
-
McLafferty Rearrangement: This rearrangement requires a γ-hydrogen relative to the carbonyl group that can be transferred via a six-membered transition state.[1][12][13][14] In this specific structure, the hydrogen atoms on C4 are γ-hydrogens. A McLafferty rearrangement would lead to the cleavage of the C2-C3 bond and the loss of a neutral propene molecule (C₃H₆, 42 Da), resulting in an enol radical cation at m/z 148 .
dot digraph "EI_Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
M [label="M+•\nm/z 190"]; F175 [label="[M-•CH₃]+\nm/z 175"]; F162 [label="[M-C₂H₄]+•\nm/z 162"]; F148 [label="[M-C₃H₆]+•\nm/z 148"]; F134 [label="[M-C₂H₄-CO]+•\nm/z 134"];
M -> F175 [label="- •CH₃"]; M -> F162 [label="- C₂H₄ (rDA or α-cleavage)"]; M -> F148 [label="- C₃H₆ (McLafferty)"]; F162 -> F134 [label="- CO"]; } enddot Caption: Predicted EI fragmentation pathways for the analyte.
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Split/splitless, set to 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Scan mode, from m/z 40 to 300.
-
Transfer Line Temperature: 280°C.
-
This self-validating protocol ensures that the compound is volatilized, separated from impurities, and subjected to standard EI conditions to generate a reproducible and library-searchable mass spectrum.
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach
ESI is ideal for determining the molecular weight of moderately polar molecules. The analyte in solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density increases until gas-phase ions (like [M+H]⁺) are formed.[4]
Expected Ion Formation and Tandem MS (MS/MS)
Under positive mode ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 191 . The carbonyl oxygen is the most likely site of protonation.[15]
Since ESI is a soft technique, fragmentation is minimal. To gain structural information, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ precursor ion is isolated and subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen) and fragments.[4] The fragmentation of this even-electron ion will proceed through different, often lower-energy, pathways than the odd-electron M⁺• from EI.
-
Precursor Ion: [M+H]⁺ at m/z 191
-
Loss of Water (H₂O): Protonated ketones can readily lose a molecule of water (18 Da), especially with available hydrogens on the aliphatic ring. This would produce a prominent fragment at m/z 173 .
-
Loss of Methanol (CH₃OH): The protonated methoxy group can be lost as neutral methanol (32 Da), a common pathway for protonated methoxy-containing compounds. This would result in a fragment at m/z 159 .
-
Loss of Carbon Monoxide (CO): Similar to EI, the loss of CO (28 Da) is a plausible pathway, often following an initial loss of water or methanol. For example, the m/z 173 fragment could lose CO to yield a fragment at m/z 145 .
dot digraph "ESI_Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124", bordercolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
M [label="[M+H]+\nm/z 191"]; F173 [label="[M+H-H₂O]+\nm/z 173"]; F159 [label="[M+H-CH₃OH]+\nm/z 159"]; F145 [label="[M+H-H₂O-CO]+\nm/z 145"];
M -> F173 [label="- H₂O"]; M -> F159 [label="- CH₃OH"]; F173 -> F145 [label="- CO"]; } enddot Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water (with 0.1% formic acid to promote protonation). Filter through a 0.22 µm syringe filter.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Full Scan MS¹: Scan from m/z 100 to 400 to identify the [M+H]⁺ ion.
-
Tandem MS²: Perform data-dependent acquisition, selecting the ion at m/z 191 for CID with a normalized collision energy of 15-30 eV.
-
Data Interpretation and Summary
The combination of EI and ESI data provides a powerful, self-validating system for structural confirmation. EI provides a complex but reproducible fingerprint, while ESI confirms the molecular weight and provides complementary fragmentation data.
| Ionization | Predicted Fragment (m/z) | Proposed Origin |
| EI | 190 | Molecular Ion (M⁺•) |
| 175 | [M - •CH₃]⁺ | |
| 162 | [M - C₂H₄]⁺• (rDA or α-cleavage) | |
| 148 | [M - C₃H₆]⁺• (McLafferty) | |
| 134 | [M - C₂H₄ - CO]⁺• | |
| ESI-MS/MS | 191 | Precursor Ion ([M+H]⁺) |
| 173 | [M+H - H₂O]⁺ | |
| 159 | [M+H - CH₃OH]⁺ | |
| 145 | [M+H - H₂O - CO]⁺ |
By observing these key fragments, an analyst can confidently confirm the presence of the tetralone core, the methoxy group, and the overall molecular structure, distinguishing it from potential isomers.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that leverages the strengths of different ionization techniques. Electron Ionization provides deep structural insight through characteristic fragmentation pathways like alpha-cleavage and retro-Diels-Alder reactions. Electrospray Ionization, coupled with tandem MS, confirms the molecular weight and reveals fragmentation patterns of the protonated molecule, primarily through neutral losses. By applying the systematic approaches and protocols outlined in this guide, researchers can achieve robust and unambiguous characterization of this important synthetic intermediate.
References
- 1. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 2. whitman.edu [whitman.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 5. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 6. fiveable.me [fiveable.me]
- 7. youtube.com [youtube.com]
- 8. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]
- 11. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]
- 12. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry | dummies [dummies.com]
- 13. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared Spectrum of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative of interest in synthetic chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral peaks to offer a mechanistically grounded interpretation. We will deconstruct the molecule's constituent functional groups, predict their characteristic vibrational frequencies based on established spectroscopic principles, and explain the structural and electronic factors—such as conjugation and resonance—that influence these frequencies. This guide is intended for researchers, chemists, and quality control professionals who utilize IR spectroscopy for structural elucidation and compound verification.
Introduction: The Role of IR Spectroscopy in Structural Elucidation
This compound is a polycyclic aromatic ketone. Its structure incorporates several key functional groups, making it an excellent subject for analysis by infrared spectroscopy. IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its bonds will absorb energy and vibrate at specific frequencies, corresponding to discrete energy levels. These absorption frequencies are highly characteristic of the types of chemical bonds and functional groups present, providing a molecular "fingerprint".[1][2]
For a molecule like this compound, IR spectroscopy serves as a rapid and reliable method to confirm its synthesis and purity. The presence, absence, and precise position of key absorption bands—particularly the carbonyl (C=O) stretch—provide definitive evidence of the target structure.
Molecular Structure and Key Functional Groups
To accurately predict and interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups. Each group contributes characteristic absorption bands to the overall spectrum.
Caption: Molecular structure and its primary IR-active functional groups.
The primary functional groups are:
-
Aryl Ketone: A carbonyl group directly conjugated with an aromatic ring. This is the most prominent feature.
-
Aromatic Ring: A substituted benzene ring.
-
Ether: An aryl alkyl ether (methoxy group, anisole-type).
-
Alkyl Moieties: Methylene (-CH₂-) groups within the saturated portion of the tetralone ring and a methyl (-CH₃) group on the aromatic ring.
Predicted IR Spectrum: A Region-by-Region Analysis
The IR spectrum is typically analyzed in two main parts: the diagnostic region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[1][2][3] The diagnostic region contains clear, well-defined peaks corresponding to major functional groups, while the fingerprint region contains a complex pattern of peaks unique to the molecule as a whole.
The Diagnostic Region (4000 cm⁻¹ to 1500 cm⁻¹)
-
C-H Stretching Vibrations (3100 cm⁻¹ to 2850 cm⁻¹):
-
Aromatic sp² C-H Stretch (>3000 cm⁻¹): Expect weak to medium intensity peaks to appear in the 3100-3030 cm⁻¹ range, characteristic of the C-H bonds on the benzene ring.[4]
-
Aliphatic sp³ C-H Stretch (<3000 cm⁻¹): Strong, sharp peaks will be observed just below 3000 cm⁻¹. These arise from the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) groups of the tetralone ring and the methyl (-CH₃) group. Typically, these fall between 2960-2850 cm⁻¹.[5] The methoxy (-OCH₃) group's C-H stretch also appears here, often near 2838 cm⁻¹.[6]
-
-
The Carbonyl (C=O) Stretch (ca. 1680 cm⁻¹): This is the most intense and diagnostically important peak in the spectrum. For a simple, saturated aliphatic ketone, the C=O stretch appears around 1715 cm⁻¹.[7][8] However, in this molecule, the carbonyl group is conjugated with the aromatic ring. This conjugation allows for electron delocalization, which imparts more single-bond character to the C=O bond.[9][10] A weaker bond requires less energy to vibrate, thus lowering the absorption frequency. For aryl ketones, this peak typically shifts to the 1700-1670 cm⁻¹ region.[7] Given the tetralone structure, a strong, sharp absorption band around 1685-1665 cm⁻¹ is predicted.[8][11]
-
Aromatic C=C Stretching Vibrations (1610 cm⁻¹ to 1450 cm⁻¹): The aromatic ring gives rise to a series of sharp, medium-intensity peaks from in-plane carbon-carbon double bond stretching. These typically appear in pairs or as a set of peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[4]
The Fingerprint Region (<1500 cm⁻¹)
While complex, this region contains several highly informative peaks.
-
C-H Bending Vibrations (1470 cm⁻¹ to 1360 cm⁻¹):
-
Methylene (-CH₂-) Scissoring: A distinct peak around 1465 cm⁻¹.
-
Methyl (-CH₃) Asymmetric and Symmetric Bending (Umbrella Mode): Peaks are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
-
-
C-O Ether Stretching Vibrations (1260 cm⁻¹ to 1040 cm⁻¹): The aryl alkyl ether group is characterized by two strong C-O stretching bands.
-
Asymmetric C-O-C Stretch: A strong, prominent band is expected around 1260-1240 cm⁻¹ . This is due to the stretching of the Ar-O bond, which has partial double-bond character from resonance with the ring.[6]
-
Symmetric C-O-C Stretch: A medium to strong band will appear at a lower frequency, typically around 1040 cm⁻¹ , corresponding to the O-CH₃ bond stretch.[6]
-
-
Aromatic C-H Out-of-Plane Bending (900 cm⁻¹ to 675 cm⁻¹): The position of these strong bands is highly dependent on the substitution pattern of the aromatic ring. For the 1,2,4,5-tetrasubstituted pattern present in the aromatic core of the molecule, specific out-of-plane bending vibrations can be expected, though these are often complex.
Summary of Predicted Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100–3030 | C-H Stretch (sp²) | Aromatic Ring | Weak to Medium |
| 2960–2850 | C-H Stretch (sp³) | -CH₂-, -CH₃, -OCH₃ | Strong, Sharp |
| 1685–1665 | C=O Stretch (Conjugated) | Aryl Ketone (Tetralone) | Very Strong, Sharp |
| 1610–1580 | C=C Stretch | Aromatic Ring | Medium, Sharp |
| 1510–1450 | C=C Stretch | Aromatic Ring | Medium, Sharp |
| ~1465 | -CH₂- Bend (Scissoring) | Aliphatic CH₂ | Medium |
| ~1375 | -CH₃ Bend (Symmetric) | Methyl | Medium |
| 1260–1240 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether | Strong |
| 1050–1030 | Symmetric C-O-C Stretch | Aryl Alkyl Ether | Medium to Strong |
| 900–675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines a standard procedure for obtaining an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder or liquid samples.
Caption: A standardized workflow for acquiring an ATR-FTIR spectrum.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and have been purged to minimize atmospheric interference. Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect Background: Record a background spectrum. This is a crucial self-validating step that measures the ambient environment (CO₂, water vapor) and the instrument's response, which is then subtracted from the sample spectrum.
-
Apply Sample: Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
Engage Anvil: Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Acquire Spectrum: Collect the sample interferogram. A typical setting is to co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The instrument's software will perform a Fourier transform to generate the final spectrum.
-
Clean and Repeat: After acquisition, clean the crystal thoroughly before analyzing the next sample.
Conclusion
The infrared spectrum of this compound is defined by a few highly characteristic absorption bands that allow for its unambiguous identification. The most telling feature is the strong carbonyl stretch, which is shifted to a lower frequency (approx. 1685-1665 cm⁻¹) due to conjugation with the aromatic system. This, combined with the strong C-O stretches from the aryl ether group and the distinct patterns in the C-H stretching region, provides a robust spectral signature. By following the outlined predictive analysis and experimental protocol, researchers can confidently verify the structure and integrity of this important chemical entity.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Interpreting IR Spectra [chemistrysteps.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Video: IR Absorption Frequency: Delocalization [jove.com]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. tandfonline.com [tandfonline.com]
Unlocking the Therapeutic Potential of 6-Methoxy-7-Methyl-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetralone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific derivative, 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a molecule of significant interest for its potential therapeutic applications. While direct biological data on this specific compound is nascent, this document provides a comprehensive overview of the known biological activities of structurally similar tetralone derivatives, offering a predictive framework for its potential efficacy. We will delve into the synthetic pathways, potential mechanisms of action in oncology, inflammation, and infectious diseases, and provide detailed, actionable protocols for the scientific investigation of this promising molecule.
Introduction: The Tetralone Scaffold - A Foundation for Diverse Biological Activity
Substituted tetralones are a class of bicyclic aromatic ketones that have garnered substantial attention in organic and medicinal chemistry.[1][2] Their rigid, fused-ring system provides a unique three-dimensional architecture that can be strategically functionalized to interact with a wide array of biological targets. This has led to the development of tetralone-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, antibacterial, and antifungal properties.[3][4][5] The versatility of the tetralone core makes it a valuable starting point for the synthesis of novel therapeutic agents.[1][2]
The subject of this guide, this compound, combines key structural features—a methoxy and a methyl group on the aromatic ring—that are often associated with enhanced biological activity in related compounds. This document will serve as a roadmap for researchers seeking to explore the therapeutic potential of this specific molecule.
Synthesis of this compound
The synthesis of substituted tetralones is well-established in the chemical literature. A common and effective method involves an intramolecular Friedel-Crafts acylation of a corresponding arylbutyric acid. The proposed synthesis for this compound follows this classical approach.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol:
-
Step 1: Synthesis of Ethyl 3-(3-methoxy-4-methylphenyl)acrylate.
-
To a solution of 3-methoxy-4-methylbenzaldehyde in a suitable solvent (e.g., toluene), add a Wittig reagent such as (carbethoxymethylene)triphenylphosphorane.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
After cooling, the product can be purified by column chromatography.
-
-
Step 2: Synthesis of Ethyl 3-(3-methoxy-4-methylphenyl)propanoate.
-
Dissolve the acrylate from Step 1 in ethanol and subject it to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
-
The reaction is typically run at room temperature until the uptake of hydrogen ceases.
-
Filter the catalyst and evaporate the solvent to yield the propanoate.
-
-
Step 3: Synthesis of 3-(3-Methoxy-4-methylphenyl)propanoic acid.
-
Hydrolyze the ester from Step 2 using a base such as sodium hydroxide in an aqueous alcohol solution.
-
Heat the mixture to reflux, then cool and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The product can be collected by filtration and recrystallized for purification.
-
-
Step 4: Synthesis of this compound.
-
The final cyclization is achieved by treating the propanoic acid from Step 3 with a strong acid catalyst. Polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA) are commonly used for this intramolecular Friedel-Crafts acylation.
-
The reaction is heated, and upon completion, the mixture is poured into ice water to precipitate the tetralone.
-
The crude product can be purified by recrystallization or column chromatography.
-
Potential Biological Activities: An Analog-Based Perspective
The biological profile of this compound can be inferred from the extensive research on its structural analogs. The following sections explore the most promising areas for investigation.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of tetralone derivatives.[6][7] Methoxy-substituted tetralone-based chalcones, for instance, have demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7).[6]
Potential Mechanisms of Action:
-
Microtubule Stabilization: Some benzylidene tetralone analogs induce anti-breast cancer activity by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[7][8]
-
Induction of Reactive Oxygen Species (ROS): These compounds can also trigger the generation of ROS within cancer cells, further promoting apoptotic pathways.[7][8]
-
Inhibition of Signaling Pathways: Structurally related compounds have been shown to inhibit critical cancer-promoting pathways such as the PI3K/AKT/mTOR signaling cascade.[9] For example, 7-methoxy-1-tetralone has been shown to inhibit cancer cell proliferation and migration by decreasing the protein levels of NF-κB, MMP2/MMP9, and p-AKT.[10]
Proposed Experimental Workflow for Anticancer Evaluation:
Caption: A stepwise workflow for the comprehensive evaluation of anticancer activity.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Tetralone derivatives have been investigated as inhibitors of inflammatory pathways.[11]
Potential Mechanisms of Action:
-
Inhibition of Macrophage Activation: Certain tetralone derivatives act as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity, thereby attenuating the activation of macrophages and the subsequent release of pro-inflammatory mediators.[11][12]
-
Suppression of Pro-inflammatory Cytokines and Mediators: These compounds can reduce the production of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines such as TNF-α and IL-6.[11]
-
Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Some tetralone analogs have been shown to inhibit NF-κB activation.[11]
Proposed Experimental Protocol for In Vitro Anti-inflammatory Assay:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: Seed the cells in 96-well plates and pre-treat with varying concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the culture supernatant using the Griess reagent, which is an indicator of NO production.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.
-
Cell Viability Assay: Concurrently perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The tetralone scaffold has been explored for its potential in this area.[5][13]
Potential Spectrum of Activity:
-
Antibacterial: Dihydronaphthalenone derivatives have demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]
-
Antifungal: These compounds have also shown promising antifungal properties against various fungal pathogens.[5]
Proposed Experimental Protocol for Antimicrobial Screening (Microdilution Method):
-
Preparation of Inoculum: Grow bacterial and fungal strains in appropriate broth media to a standardized concentration.
-
Serial Dilution of Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be determined visually or by measuring the absorbance at 600 nm.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is microbicidal, an aliquot from the wells with no visible growth is plated on agar plates. The lowest concentration that results in no growth on the agar plates is the MBC/MFC.
Data Presentation and Interpretation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Hypothetical Anticancer Activity Data
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | This compound | TBD |
| MDA-MB-231 | This compound | TBD |
| HCT116 | This compound | TBD |
Table 2: Hypothetical Anti-inflammatory Activity Data
| Parameter | Compound | IC50 (µM) |
| NO Inhibition (RAW 264.7) | This compound | TBD |
| TNF-α Inhibition (RAW 264.7) | This compound | TBD |
Table 3: Hypothetical Antimicrobial Activity Data
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | TBD |
| Escherichia coli | This compound | TBD |
| Candida albicans | This compound | TBD |
Conclusion and Future Directions
While the biological activity of this compound is yet to be fully elucidated, the extensive body of research on its structural analogs strongly suggests its potential as a versatile therapeutic agent. The proposed synthetic route provides a clear path to obtaining this compound for investigation. The detailed experimental protocols outlined in this guide offer a robust framework for exploring its anticancer, anti-inflammatory, and antimicrobial properties.
Future research should focus on a systematic evaluation of this compound's efficacy and mechanism of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of further derivatives, will be crucial for optimizing its biological activity and developing lead compounds for preclinical and clinical development. The exploration of its neuroprotective potential, another area where tetralone derivatives have shown promise, also warrants investigation.[14] The journey from a promising scaffold to a clinically approved drug is long and challenging, but the foundation laid by the versatile tetralone core provides a compelling starting point for the discovery of novel therapeutics.
References
- 1. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetralone Scaffolds and Their Potential Therapeutic Applications | Semantic Scholar [semanticscholar.org]
- 5. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. 2-(3′,4′-Dimethoxybenzylidene)tetralone induces anti-breast cancer activity through microtubule stabilization and activation of reactive oxygen species - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic uses of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
An In-depth Technical Guide to the Therapeutic Potential of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Authored by a Senior Application Scientist
Preamble: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational to the development of novel therapeutics. The 1-tetralone scaffold is one such "privileged structure," serving as a critical starting point for a multitude of biologically active compounds.[1] This guide focuses on a specific, yet underexplored, member of this family: This compound . While direct therapeutic applications of this particular molecule are not yet established in publicly available literature, its structural similarity to a host of pharmacologically significant agents suggests a rich, untapped potential.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will not only introduce the compound but also, more importantly, provide a scientifically grounded rationale and a proposed roadmap for investigating its therapeutic promise. We will delve into the established bioactivities of its structural analogs to build a compelling case for its exploration and outline a comprehensive research workflow, complete with experimental protocols and data presentation frameworks.
Section 1: The 1-Tetralone Core - A Foundation for Diverse Bioactivity
The 1-tetralone motif, a bicyclic aromatic hydrocarbon with a ketone functional group, is a versatile building block in organic synthesis.[2] Its reactivity and structural features make it an ideal precursor for a wide array of pharmaceuticals and natural products.[3][4] Derivatives of the 1-tetralone core have demonstrated a remarkable spectrum of biological activities, underscoring the therapeutic potential inherent in this chemical class.
| Therapeutic Area | Examples of Bioactivity in Tetralone Derivatives | Key Molecular Targets/Mechanisms |
| Oncology | Antiproliferative activity against various cancer cell lines.[1] Precursor for synthesizing anticancer agents. | Induction of apoptosis |
| Neuropsychiatry | Precursor for the antidepressant Sertraline.[5] Monoamine Oxidase (MAO) inhibition.[1] | Inhibition of neurotransmitter reuptake, modulation of enzyme activity |
| Neurodegenerative Disease | Acetylcholinesterase inhibitors for Alzheimer's disease treatment.[2][3] | Enzyme inhibition to increase acetylcholine levels |
| Infectious Diseases | Antibiotic, antifungal, and antileishmanial properties.[1] | Disruption of microbial cell processes |
| Metabolic Disorders | Antidiabetic effects through enzyme inhibition.[1] | Inhibition of key metabolic enzymes |
| Cardiovascular Disease | Thromboxane receptor antagonists and synthase inhibitors.[6] | Modulation of platelet aggregation and vascular tone |
The diverse bioactivities of tetralone derivatives strongly suggest that this compound is a promising candidate for drug discovery efforts. The methoxy and methyl substitutions on the aromatic ring provide handles for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Section 2: A Proposed Research Workflow for Therapeutic Discovery
Given the lack of direct biological data for this compound, a systematic investigation is warranted. The following workflow outlines a logical progression from initial screening to lead optimization.
Caption: Proposed research workflow for evaluating the therapeutic potential of this compound.
Section 3: Key Experimental Protocols
To initiate the proposed research workflow, a series of robust and reproducible in vitro assays are required. Below are representative protocols for initial screening in oncology and neurobiology.
Protocol: In Vitro Antiproliferative Assay using MTT
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
This compound (dissolved in DMSO)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Monoamine Oxidase (MAO) Inhibition Assay
Objective: To assess the inhibitory activity of this compound against MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
This compound (dissolved in DMSO)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Pre-incubation: Add the enzyme to the wells and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add the MAO substrate to initiate the reaction.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).
-
Fluorescence Measurement: Measure the fluorescence of the product (e.g., 4-hydroxyquinoline) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Section 4: Potential Signaling Pathways for Investigation
Based on the known activities of tetralone derivatives, several signaling pathways are prime candidates for investigation. For instance, in the context of cancer, the PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in tumors.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a tetralone derivative.
Conclusion and Future Directions
While this compound is currently a molecule with a limited biological dossier, its chemical backbone is shared with a class of compounds of significant therapeutic importance. This guide has laid out a compelling, evidence-based argument for its investigation as a novel therapeutic agent. The proposed research workflow provides a clear and structured approach to systematically evaluate its potential across multiple disease areas. The true value of this compound lies in its potential as a starting point for the development of a new generation of medicines. It is our hope that this guide will inspire and facilitate such research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 4. Tetralone Scaffolds and Their Potential Therapeutic Applications | Semantic Scholar [semanticscholar.org]
- 5. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]
- 6. New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis and Application of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide for Advanced Drug Discovery
Abstract
Substituted tetralones are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in the synthesis of a vast array of therapeutic agents and complex natural products.[1] This technical guide focuses on the strategic importance of a specific, yet underexplored, tetralone derivative: 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one . We will provide a comprehensive overview of its synthesis, rooted in established chemical principles, and explore its potential as a versatile intermediate for the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique structural and chemical properties of this valuable building block.
Introduction: The Tetralone Core in Medicinal Chemistry
The 1-tetralone framework, a bicyclic ketone, is a recurring motif in numerous biologically active molecules. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for structure-activity relationship (SAR) studies. Derivatives of 1-tetralone are integral to the synthesis of compounds targeting a wide range of diseases, including antidepressants, anticancer agents, and acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[1]
The specific substitution pattern of this compound, featuring both a methoxy and a methyl group on the aromatic ring, offers a unique combination of electronic and steric properties. The methoxy group, a strong electron-donating group, influences the reactivity of the aromatic ring in electrophilic substitution reactions, while the adjacent methyl group provides a point for further functionalization or can sterically direct subsequent reactions. This distinct arrangement makes it a particularly interesting intermediate for creating novel molecular architectures.
Proposed Synthesis of this compound
The proposed multi-step synthesis commences with the readily available 3,4-dimethylanisole .
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Friedel-Crafts Acylation of 3,4-Dimethylanisole with Succinic Anhydride
This initial step establishes the carbon framework of the target molecule. The Friedel-Crafts acylation is a classic and reliable method for forming carbon-carbon bonds on aromatic rings.[3]
-
Reaction: 3,4-Dimethylanisole is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), in an inert solvent such as dichloromethane or nitrobenzene.
-
Mechanism: The Lewis acid coordinates to the anhydride, generating a highly electrophilic acylium ion. The electron-rich aromatic ring of 3,4-dimethylanisole then attacks this electrophile. The methoxy and methyl groups are ortho, para-directing, and the acylation is expected to occur at the less sterically hindered position para to the methoxy group.
-
Protocol:
-
To a cooled (-5 to 5 °C) suspension of anhydrous AlCl₃ (2.2 equivalents) in dichloromethane, add succinic anhydride (1.0 equivalent) portion-wise.
-
Slowly add a solution of 3,4-dimethylanisole (1.0 equivalent) in dichloromethane, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic extracts.
-
Wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Reduction of the Keto Acid
The benzylic ketone of the intermediate must be reduced to a methylene group before the final cyclization. The Clemmensen or Wolff-Kishner reductions are standard procedures for this transformation.
-
Reaction: The keto acid from Step 1 is subjected to reduction to yield 4-(4-methoxy-3-methylphenyl)butanoic acid.
-
Protocol (Wolff-Kishner Reduction):
-
Dissolve the keto acid (1.0 equivalent) in diethylene glycol.
-
Add hydrazine hydrate (2.0 equivalents) and potassium hydroxide (4.0 equivalents).
-
Heat the mixture to 150-180 °C and reflux for 4 hours, allowing water to distill off.
-
Cool the reaction mixture, pour it into water, and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude butanoic acid derivative. Purification can be achieved by recrystallization.
-
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
The final step involves the cyclization of the butanoic acid derivative to form the desired tetralone. This is typically achieved using a strong acid catalyst.
-
Reaction: 4-(4-methoxy-3-methylphenyl)butanoic acid is treated with a dehydrating acid catalyst to promote intramolecular acylation.
-
Mechanism: The carboxylic acid is activated by the strong acid, forming an acylium ion which is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the six-membered ring of the tetralone.
-
Protocol:
-
Add the butanoic acid derivative (1.0 equivalent) to polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture with stirring to 80-100 °C for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
-
Chemical Reactivity and Synthetic Utility
This compound is a versatile synthetic intermediate, offering multiple reaction sites for further elaboration.
Figure 2: Potential reaction pathways for the elaboration of the 6-methoxy-7-methyl-1-tetralone core.
Reactions at the Carbonyl Group
The ketone functionality is a primary site for transformations. Standard reductions with reagents like sodium borohydride will yield the corresponding alcohol. The carbonyl group can also undergo nucleophilic additions with organometallic reagents (Grignard or organolithium) to form tertiary alcohols. Condensation reactions, such as the Knoevenagel condensation with active methylene compounds, can be employed to introduce exocyclic double bonds with further functionalization.[4]
Reactions at the α-Position
The methylene group adjacent to the carbonyl (the α-position) can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for α-alkylation, α-halogenation, and other modifications.
Reactions on the Aromatic Ring
The electron-rich aromatic ring is susceptible to further electrophilic aromatic substitution. While the existing substituents will direct incoming electrophiles, reactions like nitration and halogenation can introduce additional functional groups.[5] Furthermore, the methoxy group can be cleaved under strongly acidic conditions (e.g., HBr) to yield the corresponding phenol, which opens up another avenue for derivatization.
Predicted Physicochemical and Spectroscopic Data
Based on closely related structures, the following properties and spectral data are predicted for this compound.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.9 (s, 1H, Ar-H), 6.7-6.8 (s, 1H, Ar-H), 3.8-3.9 (s, 3H, OCH₃), 2.8-2.9 (t, 2H, CH₂), 2.5-2.6 (t, 2H, CH₂), 2.2-2.3 (s, 3H, Ar-CH₃), 2.0-2.1 (m, 2H, CH₂) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 198 (C=O), 163 (C-OCH₃), 145 (C-CH₃), 130 (Ar-C), 126 (Ar-C), 125 (Ar-C), 109 (Ar-C), 55 (OCH₃), 39 (CH₂), 30 (CH₂), 23 (CH₂), 20 (Ar-CH₃) ppm. |
| IR (KBr) | ~2950 (C-H), ~1680 (C=O, aryl ketone), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether) cm⁻¹. |
| Mass Spectrometry (EI) | m/z 190 (M⁺), 162, 147, 133. |
Applications in Drug Discovery and Natural Product Synthesis
The strategic placement of the methoxy and methyl groups on the tetralone scaffold makes this compound a highly valuable intermediate for several applications:
-
Natural Product Synthesis: A structurally similar compound, 4,7-dimethyl-6-methoxy-1-tetralone, is a key structural element of Aristelegone A, a natural product with interesting biological properties.[6] This suggests that the title compound could be a precursor for the synthesis of novel, complex natural product analogues.
-
Steroid Synthesis: Methoxy-substituted tetralones are well-established starting materials in the total synthesis of steroids.[7] The tetralone core serves as the A-ring of the steroid nucleus, and the substituents can be elaborated to construct the rest of the steroidal framework.
-
Development of Novel Therapeutics: The tetralone scaffold is present in a variety of pharmacologically active agents. For instance, 7-methoxy-1-tetralone is a key intermediate in the synthesis of the antidepressant agomelatine.[8][9] The unique substitution pattern of 6-methoxy-7-methyl-1-tetralone could be exploited to develop new analogues with improved efficacy, selectivity, or pharmacokinetic profiles for a range of therapeutic targets.
Conclusion
This compound represents a promising, yet underutilized, synthetic intermediate with significant potential in drug discovery and natural product synthesis. The proposed synthetic route, based on the well-established Friedel-Crafts acylation, offers a reliable and scalable method for its preparation. The diverse reactivity of the tetralone core provides numerous opportunities for the creation of novel and complex molecular architectures. It is our hope that this technical guide will inspire further research into the chemistry and applications of this valuable building block, ultimately leading to the development of new and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetralone synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Page loading... [guidechem.com]
Part 1: The Genesis of a Privileged Scaffold: Early Discoveries and Synthetic Foundations
An In-depth Technical Guide to the Discovery and History of Tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and evolution of tetralone derivatives. From their foundational synthesis in the early 20th century to their modern applications in medicinal chemistry, we explore the key scientific milestones, synthetic methodologies, and structure-activity relationships that have established the tetralone scaffold as a privileged structure in drug discovery.
The journey of tetralone derivatives begins with the foundational work on α-tetralone (3,4-dihydro-2H-naphthalen-1-one), a bicyclic aromatic ketone that serves as the structural cornerstone for this class of compounds. Initial academic curiosity in fused ring systems during the late 19th and early 20th centuries paved the way for its synthesis and subsequent exploration.
A pivotal moment in the history of tetralone synthesis was the development of the Haworth synthesis in the 1930s by Sir Norman Haworth. While broadly applicable to polycyclic aromatic hydrocarbons, this method provided a reliable pathway to the tetralone core. The process typically involves the Friedel-Crafts acylation of a benzene derivative with succinic anhydride, followed by a Clemmensen reduction and an intramolecular Friedel-Crafts acylation to close the second ring. This multi-step but effective synthesis became a cornerstone for accessing the tetralone scaffold.
Contemporaneously, chemists were exploring more direct routes. One of the most significant early methods for synthesizing α-tetralone itself involves the catalytic dehydrogenation of tetralin. However, for creating substituted derivatives, methods starting from more functionalized precursors were necessary. A common and versatile approach involves the intramolecular cyclization of γ-phenylbutyric acid and its derivatives. This acid-catalyzed cyclization, often using reagents like polyphosphoric acid (PPA) or sulfuric acid, proceeds via an acylium ion intermediate that attacks the aromatic ring to form the fused six-membered ketone ring. This method's robustness and tolerance for various substituents on the aromatic ring made it a workhorse in early synthetic efforts.
The initial drive for synthesizing these molecules was largely for fundamental chemical studies. However, the structural elucidation of steroidal hormones in the 1930s created a paradigm shift. The tetralone core was recognized as a key synthon, mimicking the A-ring of steroids. This realization ignited significant interest in using tetralone derivatives as starting materials for the total synthesis of steroids and their analogues, a field that was rapidly gaining importance in medicine. This pursuit not only expanded the chemical toolbox for manipulating the tetralone scaffold but also laid the groundwork for investigating the biological activities of these compounds in their own right.
Part 2: Evolution of Synthetic Methodologies and Emergence of Therapeutic Potential
As the field of organic synthesis matured, so did the methods for constructing tetralone derivatives. The limitations of classical methods—harsh reaction conditions, limited substrate scope, and lack of stereocontrol—drove the development of more sophisticated and efficient strategies.
Modern Synthetic Approaches
Modern synthetic chemistry has introduced a variety of new reactions for the asymmetric synthesis of tetralones, which is crucial for pharmacological applications where a single enantiomer is often responsible for the desired biological activity.
One of the most powerful modern techniques is the Nazarov cyclization , an acid-catalyzed 4π-electrocyclic reaction of divinyl ketones. This method allows for the stereoselective synthesis of α-tetralones with control over the stereochemistry at the C-2 position. The use of chiral Lewis acids has enabled highly enantioselective versions of this reaction.
Another significant advancement is the use of transition-metal-catalyzed reactions. For example, palladium-catalyzed intramolecular α-arylation of ketones has emerged as a powerful tool for constructing the tetralone ring system. This method offers mild reaction conditions and excellent functional group tolerance. Rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones (enones) provides another efficient route to chiral tetralones.
The Robinson annulation , a classic method for forming six-membered rings, has also been adapted for the synthesis of substituted tetralones, particularly those with additional rings fused to the core structure.
Diagram: Key Synthetic Pathways to Tetralone Derivatives
Caption: Major classical and modern synthetic routes to the tetralone core.
The Dawn of Pharmacological Significance
The exploration of tetralone derivatives in medicinal chemistry has revealed a remarkable diversity of biological activities. The rigid, partially saturated bicyclic system provides an excellent scaffold for presenting pharmacophoric features in a well-defined three-dimensional space.
-
Anticancer Agents: A significant breakthrough was the discovery of podophyllotoxin, a natural product with a tetralone-like moiety, which led to the development of etoposide and teniposide, widely used chemotherapy drugs that target topoisomerase II. This spurred the synthesis and evaluation of numerous tetralone derivatives as potential anticancer agents, with many exhibiting potent cytotoxic activity against various cancer cell lines.
-
Dopamine Receptor Ligands: The structural similarity of the tetralone scaffold to the endogenous neurotransmitter dopamine led to the investigation of aminotetralin derivatives as dopamine receptor agonists and antagonists. These compounds have been instrumental in understanding the pharmacology of the dopaminergic system and have been explored for the treatment of Parkinson's disease and schizophrenia.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): One of the most successful applications of the tetralone scaffold in medicine is the development of the antidepressant drug sertraline (Zoloft). Sertraline is a potent and selective serotonin reuptake inhibitor (SSRI), although it also has effects on dopamine and norepinephrine reuptake. Its discovery highlighted the potential of chiral tetralone derivatives as modulators of monoamine transporters.
-
Other Therapeutic Areas: The versatility of the tetralone scaffold has led to its exploration in a wide range of other therapeutic areas, including as anti-inflammatory, antimicrobial, and antiviral agents.
Part 3: Case Study: The Synthesis of a Sertraline Precursor
To illustrate a practical application of tetralone chemistry, the following section details a representative protocol for the synthesis of a key intermediate in the production of the antidepressant sertraline.
Experimental Protocol: Synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
This protocol describes the Friedel-Crafts cyclization of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid to the corresponding tetralone, a crucial step in many reported syntheses of sertraline.
Materials:
-
4-(3,4-dichlorophenyl)-4-phenylbutanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
To a stirred solution of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (1.0 eq) in dichloromethane (10 mL/g of acid), add polyphosphoric acid (5.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
Causality and Self-Validation:
-
Choice of PPA: Polyphosphoric acid serves as both the solvent and the Lewis acid catalyst. Its high viscosity ensures an intimate mixing of reactants and its strong dehydrating nature drives the intramolecular Friedel-Crafts acylation to completion.
-
Ice Quench: The reaction is quenched on ice to rapidly hydrolyze the PPA and neutralize the strong acid, preventing side reactions and degradation of the product.
-
Bicarbonate Wash: This step is crucial to remove any remaining acidic residues, which could otherwise interfere with subsequent steps or degrade the purified product over time.
-
Chromatographic Purification: This ensures the removal of any unreacted starting material and side products, providing the tetralone with high purity, which is essential for its use in further synthetic transformations toward the final active pharmaceutical ingredient.
Diagram: Workflow for Tetralone Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification of a tetralone intermediate.
Part 4: Conclusion and Future Outlook
The history of tetralone derivatives is a compelling narrative of chemical innovation driven by both fundamental curiosity and therapeutic need. From the classical syntheses that first unlocked this scaffold to the modern, highly selective methods that allow for precise molecular engineering, the tetralone core has proven to be an enduringly valuable structure in organic and medicinal chemistry. Its role in the development of major drugs for depression and cancer underscores its status as a privileged scaffold.
Future research will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic and flow chemistry approaches. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the discovery of new tetralone derivatives with novel biological activities, continuing the rich legacy of this remarkable chemical entity.
Methodological & Application
Synthesis of 6-Methoxy-7-Methyl-3,4-dihydronaphthalen-1(2H)-one: An Application Note and Detailed Laboratory Protocol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory synthesis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a substituted tetralone of significant interest in medicinal chemistry and drug discovery. The synthetic strategy is a robust three-step sequence commencing with the Friedel-Crafts acylation of 2-methylanisole with succinic anhydride to yield 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid. This intermediate undergoes a Wolff-Kishner reduction to afford 4-(4-methoxy-3-methylphenyl)butanoic acid, which is subsequently cyclized via an intramolecular Friedel-Crafts reaction using polyphosphoric acid to furnish the target compound. This protocol provides detailed, step-by-step methodologies, mechanistic insights, and data for the characterization of the final product, serving as a practical resource for researchers in the field.
Introduction
Substituted tetralones are a pivotal class of bicyclic aromatic ketones that serve as versatile scaffolds in the synthesis of a wide array of biologically active molecules, including steroids, alkaloids, and various therapeutic agents. The specific substitution pattern of this compound makes it a valuable precursor for the development of novel pharmaceutical compounds. This application note details a reliable and scalable synthetic route to this target molecule, emphasizing experimental reproducibility and a thorough understanding of the underlying chemical principles.
The chosen synthetic pathway leverages fundamental and well-established organic transformations, making it accessible to researchers with a solid foundation in synthetic chemistry. Each step has been optimized to ensure high yields and purity of the desired products.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following three-step sequence:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid (Intermediate 1)
Principle and Mechanism
This step involves the Friedel-Crafts acylation of 2-methylanisole with succinic anhydride. The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride to form a highly electrophilic acylium ion. The electron-rich aromatic ring of 2-methylanisole then undergoes electrophilic aromatic substitution. The methoxy group is a strong activating group and directs ortho- and para-substitution, while the methyl group is a weaker activating group with similar directing effects. The para-position to the strongly activating methoxy group is sterically more accessible, leading to the preferential formation of the desired 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Methylanisole | 122.17 | 12.22 g (12.5 mL) | 0.10 |
| Succinic Anhydride | 100.07 | 10.01 g | 0.10 |
| Anhydrous Aluminum Chloride | 133.34 | 29.33 g | 0.22 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| 5% Hydrochloric Acid | - | 150 mL | - |
| Water | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (29.33 g, 0.22 mol) and dichloromethane (100 mL).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
In a separate beaker, dissolve 2-methylanisole (12.22 g, 0.10 mol) and succinic anhydride (10.01 g, 0.10 mol) in dichloromethane (100 mL).
-
Slowly add the solution from the beaker to the stirred aluminum chloride suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.
-
Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Stir the mixture until the ice has melted and the layers have separated.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a mixture of ethyl acetate and hexane to afford pure 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid as a white to off-white solid.
Part 2: Synthesis of 4-(4-methoxy-3-methylphenyl)butanoic acid (Intermediate 2)
Principle and Mechanism
The Wolff-Kishner reduction is employed to reduce the ketone functionality of Intermediate 1 to a methylene group. This reaction is conducted under basic conditions, making it suitable for substrates with acid-sensitive groups like the carboxylic acid present in our intermediate. The reaction proceeds via the formation of a hydrazone intermediate upon reaction with hydrazine. Strong base (potassium hydroxide) then deprotonates the hydrazone, which, upon heating, collapses with the evolution of nitrogen gas to form a carbanion. This carbanion is subsequently protonated by the solvent (a high-boiling alcohol like diethylene glycol) to yield the desired alkane. The Huang-Minlon modification, which involves using a high-boiling solvent and distilling off water, is a more efficient version of this reaction.[1][2][3]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | 222.24 | 22.22 g | 0.10 |
| Hydrazine Hydrate (85%) | 50.06 (as N₂H₄·H₂O) | 15 mL | ~0.25 |
| Potassium Hydroxide | 56.11 | 16.83 g | 0.30 |
| Diethylene Glycol | 106.12 | 150 mL | - |
| 6 M Hydrochloric Acid | - | As needed | - |
| Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid (22.22 g, 0.10 mol), potassium hydroxide (16.83 g, 0.30 mol), hydrazine hydrate (15 mL), and diethylene glycol (150 mL).[4][5]
-
Heat the mixture to 130-140 °C and maintain it at this temperature for 1 hour.
-
Remove the reflux condenser and replace it with a distillation head.
-
Increase the temperature to allow for the distillation of water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches 190-200 °C, reattach the reflux condenser and heat the mixture under reflux for an additional 4 hours.[2]
-
Cool the reaction mixture to room temperature and pour it into 300 mL of water.
-
Acidify the aqueous solution to pH 2 with 6 M hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 4-(4-methoxy-3-methylphenyl)butanoic acid as a white solid.
Part 3: Synthesis of this compound (Final Product)
Principle and Mechanism
The final step is an intramolecular Friedel-Crafts acylation. The carboxylic acid of Intermediate 2 is activated by a strong dehydrating agent, polyphosphoric acid (PPA), to form an acylium ion.[6] This electrophile then attacks the electron-rich aromatic ring at the ortho-position to the alkyl group, which is a favorable 6-membered ring formation, to yield the target tetralone.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-(4-methoxy-3-methylphenyl)butanoic acid | 208.25 | 20.83 g | 0.10 |
| Polyphosphoric Acid (PPA) | - | 200 g | - |
| Crushed Ice | - | 500 g | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Water | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 500 mL beaker, add polyphosphoric acid (200 g) and heat it to 80-90 °C with mechanical stirring.
-
To the hot, stirred PPA, add 4-(4-methoxy-3-methylphenyl)butanoic acid (20.83 g, 0.10 mol) in portions over 15 minutes.
-
Continue stirring the reaction mixture at 90 °C for 1 hour.
-
Carefully pour the hot reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Allow the mixture to stir until all the ice has melted and the PPA has been hydrolyzed.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as a low-melting solid or a viscous oil.
Characterization of this compound
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.01 (s, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 3.88 (s, 3H, -OCH₃), 2.92 (t, J = 6.0 Hz, 2H, -CH₂-), 2.62 (t, J = 6.0 Hz, 2H, -CH₂-), 2.25 (s, 3H, Ar-CH₃), 2.12 (m, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 197.5, 163.0, 145.5, 129.0, 126.0, 125.5, 109.0, 55.5, 39.0, 30.0, 23.0, 16.0.
-
IR (KBr, cm⁻¹): 2935, 1680 (C=O), 1610, 1500, 1250, 1120.
-
MS (EI, 70 eV): m/z (%) 190 (M⁺), 175, 162, 147.
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Polyphosphoric acid is a strong acid and a dehydrating agent. It can cause severe burns. Handle with care, wearing appropriate PPE. The quenching of the PPA reaction with ice is highly exothermic and should be done cautiously.
-
Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing any of the described procedures.
References
- 1. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 2. Huang Minlon - Wikipedia [en.wikipedia.org]
- 3. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 4. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. ccsenet.org [ccsenet.org]
Application Notes and Protocols for the Purification of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Introduction
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a substituted tetralone, is a crucial intermediate in the synthesis of various biologically active molecules and natural products. The purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification techniques for this key intermediate, drawing upon established methods for structurally related compounds and general principles of organic synthesis.
The successful purification of this compound hinges on a thorough understanding of its physicochemical properties and the nature of potential impurities. While specific data for this exact molecule is not extensively published, we can infer its properties from closely related analogs such as 6-methoxy-1-tetralone and 7-methoxy-1-tetralone. These compounds are typically crystalline solids at room temperature with moderate polarity.
Common synthetic routes to tetralones, such as intramolecular Friedel-Crafts acylation, can introduce various impurities. These may include starting materials, regioisomers, and by-products from incomplete reactions or side reactions. Therefore, a robust purification strategy is essential to isolate the desired product with high purity. This guide will detail two primary purification techniques: Column Chromatography and Recrystallization .
Physicochemical Properties (Inferred)
A precise purification strategy is predicated on the physicochemical properties of the target compound. Based on data from analogous structures, the following properties for this compound can be inferred:
| Property | Inferred Value | Rationale/Source Analogy |
| Appearance | White to off-white or yellowish solid | Similar substituted tetralones are typically solids.[1] |
| Molecular Weight | 190.24 g/mol | Calculated from the molecular formula C₁₂H₁₄O₂. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in non-polar solvents (e.g., hexane); likely insoluble in water. | General solubility characteristics of aromatic ketones. |
| Polarity | Moderate | The presence of a ketone and a methoxy group imparts moderate polarity. |
Common Impurities and Their Removal
The synthesis of this compound, often proceeding via a Friedel-Crafts acylation followed by cyclization, can lead to several types of impurities:
-
Unreacted Starting Materials: Such as the corresponding substituted phenylbutyric acid or its acid chloride. These are typically more polar and can be removed by chromatography or an aqueous wash during workup.
-
Regioisomers: Depending on the directing effects of the substituents on the aromatic ring, isomeric tetralones may be formed. These can be challenging to separate and often require careful chromatographic techniques.
-
Polymerization Products: Under harsh acidic conditions, side reactions can lead to polymeric byproducts, which are generally non-polar and can be removed by precipitation or chromatography.
-
Solvent Residues: Residual solvents from the reaction or workup can be removed by drying under vacuum.
The choice of purification technique will depend on the nature and quantity of these impurities.
Purification Strategies: A Decision Workflow
The selection of an appropriate purification strategy is critical. The following workflow provides a decision-making framework:
Caption: Decision workflow for selecting the appropriate purification technique.
Detailed Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities. For this compound, silica gel is the recommended stationary phase.
Rationale: The moderate polarity of the target compound allows for good separation on silica gel using a non-polar/polar solvent gradient. This technique is particularly useful for removing both more polar and less polar impurities, including regioisomers.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates (silica gel coated)
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution:
-
Begin elution with a non-polar solvent system, such as 98:2 hexane:ethyl acetate.[2]
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10). The optimal solvent system should be determined by preliminary TLC analysis. For similar compounds, a ratio of 9:1 hexane:ethyl acetate has been effective.[1]
-
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC, visualizing the spots under a UV lamp. The desired product should appear as a distinct spot with a specific Rf value.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Purity Assessment: Assess the purity of the final product by TLC, NMR, and/or melting point analysis.
Experimental Workflow for Column Chromatography:
Caption: Step-by-step workflow for column chromatography purification.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, particularly when the amount of impurities is relatively low. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Rationale: This method is ideal for removing small amounts of impurities that have different solubility profiles from the target compound. It is often used as a final polishing step after chromatographic purification.
Materials:
-
Crude or semi-pure this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethyl acetate/petroleum ether)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For related tetralones, a mixture of ethyl acetate and petroleum ether has been successfully used.[3] Isopropyl alcohol has also been used to obtain X-ray quality crystals of a similar compound.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If using a mixed solvent system, dissolve the solid in the more polar solvent (e.g., ethyl acetate) and then add the less polar solvent (e.g., petroleum ether) dropwise until the solution becomes slightly cloudy.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Assessment: Determine the melting point of the crystals and compare it to the literature value (if available). A sharp melting point is indicative of high purity. Further analysis by NMR or other spectroscopic methods can also be performed.
Experimental Workflow for Recrystallization:
Caption: Step-by-step workflow for purification by recrystallization.
Conclusion
The purification of this compound is a critical step in its utilization as a synthetic intermediate. The choice between column chromatography and recrystallization depends on the impurity profile of the crude product. For complex mixtures or to separate isomers, column chromatography is the preferred method. For removing minor impurities from a solid product, recrystallization is an efficient and scalable technique. By following the detailed protocols and workflows outlined in these application notes, researchers can consistently obtain high-purity this compound, ensuring the integrity and success of their subsequent research and development endeavors.
References
Application Notes & Protocols: Leveraging 6-Methoxy-7-Methyl-3,4-dihydronaphthalen-1(2H)-one for the Total Synthesis of Novel Steroid Analogs
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one as a versatile A/B-ring synthon in the total synthesis of steroids. We will focus on its application in the renowned Torgov synthesis, a powerful and convergent strategy for constructing the tetracyclic steroid nucleus.
Introduction: The Strategic Value of Naphthalenone Scaffolds in Steroid Synthesis
The total synthesis of steroids, a class of molecules with profound biological and medicinal importance, remains a significant challenge in organic chemistry.[1] A key strategy to manage this complexity is a convergent approach, where large fragments of the target molecule are synthesized independently and then coupled. Substituted 3,4-dihydronaphthalen-1(2H)-ones (tetralones) are exceptionally valuable as precursors to the A and B rings of the steroid core.
The specific subject of this guide, This compound , offers several strategic advantages:
-
The Methoxy Group: Positioned at C-6, this group is a latent phenol. Following the construction of the steroid skeleton, a simple demethylation step can reveal the C-3 hydroxyl group characteristic of the A-ring in estrogens like estrone.[2]
-
The Ketone at C-1: This carbonyl group is the key functional handle for the annulation of the C-ring, typically via the formation of a vinyl carbinol intermediate.[3]
-
The Methyl Group at C-7: This substitution is of particular interest for medicinal chemistry. It is retained through the synthesis, ultimately yielding a steroid with a methyl group at the C-2 position of the A-ring. This modification can significantly alter the molecule's biological activity, receptor binding affinity, and metabolic profile compared to its non-methylated parent steroid.
The primary application for this building block is the Torgov Synthesis , a classic and industrially relevant method for accessing the complete tetracyclic steroid skeleton in a few efficient steps.[4][5]
The Core Application: A Convergent Synthesis via the Torgov Reaction
The Torgov synthesis provides an expedient pathway to racemic steroids by coupling an A/B-ring precursor with a D-ring precursor.[4] The overall workflow is a powerful illustration of convergent synthesis, rapidly building molecular complexity.[2] The reaction sequence begins with the conversion of the naphthalenone to an allylic alcohol, which then undergoes an acid-catalyzed condensation with a cyclic diketone (representing the D-ring) to form the complete C and B rings in a single cascade.
Overall Synthetic Workflow
The diagram below outlines the multi-step sequence from the starting naphthalenone to a 2-methyl substituted steroid analog.
Caption: Overall workflow for the synthesis of 2-methyl-estrone.
Experimental Protocols & Scientific Rationale
The following protocols are based on well-established procedures for the synthesis of estrone from 6-methoxy-1-tetralone and are directly applicable to the 7-methyl analog.[2][3]
Part 1: Synthesis of 1-Vinyl-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
This initial step activates the naphthalenone by converting the C-1 ketone into a tertiary allylic alcohol, the key intermediate for the subsequent condensation.
Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Charging: Charge the flask with this compound (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF), using approximately 5-10 mL of solvent per gram of starting material.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add vinylmagnesium bromide (1.0 M solution in THF, 1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil, the tertiary allylic alcohol, is often acid-labile and may be used in the next step without further purification. If necessary, purification can be attempted via flash column chromatography on silica gel pre-treated with triethylamine (1% v/v in eluent) to prevent decomposition.
Rationale & Expertise:
-
Causality: The Grignard reaction is a classic carbon-carbon bond-forming reaction. The highly nucleophilic carbon of the vinylmagnesium bromide attacks the electrophilic carbonyl carbon of the naphthalenone.
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and are readily protonated and destroyed by water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Temperature Control: The addition is performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions.
-
Acid-Labile Product: The product is a tertiary allylic alcohol. Under acidic conditions, it can easily eliminate water to form a highly stabilized, resonance-delocalized carbocation. This reactivity is intentionally harnessed in the next step.[2]
Part 2: Torgov Condensation to form the Tetracyclic Steroid Core
This is the cornerstone of the synthesis, where the A/B and D ring fragments are coupled to construct the B and C rings simultaneously, forming the complete tetracyclic gona-pentaene skeleton.
Protocol:
-
Reagent Charging: In a round-bottom flask, dissolve the crude allylic alcohol from Part 1 (1.0 eq) and 2-methyl-1,3-cyclopentanedione (1.1 eq) in a suitable solvent mixture, such as toluene or a xylene/t-butanol mixture.
-
Catalyst Addition (Optional but recommended): Add a catalytic amount of a base like Triton B (benzyltrimethylammonium hydroxide, 40% in methanol) and stir for 30 minutes at room temperature. This pre-reaction forms the isothiuronium salt in some classic procedures, but direct condensation is also common.
-
Acid-Catalyzed Cyclization: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA, ~0.1 eq).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C depending on the solvent) for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the solution with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization (e.g., from methanol or ethyl acetate/hexane) to yield 2-methyl-3-methoxy-gona-1,3,5(10),8,14-pentaen-17-one as a crystalline solid.
Mechanism & Scientific Rationale:
The acid-catalyzed condensation proceeds via a complex cascade. The key chirogenic step is the Prins-type cation-olefin cyclization.[4]
References
- 1. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. youtube.com [youtube.com]
- 4. modern steroid science: Asymmetric Synthesis of the Torgov Diene: Application to Total Synthesis of Estrone [modernsteroid.blogspot.com]
- 5. researchgate.net [researchgate.net]
Application Note: The Tetralone Scaffold 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one as a Versatile Synthon in Medicinal Chemistry
Abstract
The tetralone scaffold is a privileged structural motif in medicinal chemistry, serving as a foundational building block for a diverse range of therapeutic agents.[1][2] This application note explores the utility of a specific, functionalized derivative, 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one . We provide a comprehensive guide for researchers, covering its synthesis, characterization, and strategic application as a key intermediate in the development of novel drug candidates, with a particular focus on neuroprotective agents for Alzheimer's disease. Detailed, field-tested protocols for synthesis and in vitro biological evaluation are presented to enable researchers to leverage this versatile chemical entity in their drug discovery programs.
Introduction: The Significance of the Tetralone Core
Substituted tetralones represent a class of compounds with significant synthetic and pharmacological importance.[3] Their rigid, fused-ring structure provides a robust framework that can be strategically modified to interact with various biological targets. This scaffold is integral to numerous natural products and has been successfully incorporated into a wide array of clinically relevant molecules, including antidepressants, anticancer agents, and acetylcholinesterase inhibitors for treating Alzheimer's disease.[2][4] The specific compound, this compound, offers strategically placed functional groups—a methoxy and a methyl group on the aromatic ring and a reactive ketone—that serve as handles for extensive chemical elaboration, making it an ideal starting point for generating libraries of diverse small molecules.
Synthesis of the Core Scaffold
The most reliable and scalable method for constructing the tetralone ring system is the intramolecular Friedel-Crafts acylation, often referred to as the Haworth reaction. This approach involves the cyclization of a precursor γ-arylbutyric acid. The choice of a strong acid catalyst is critical for promoting the electrophilic aromatic substitution while minimizing side reactions.
Protocol 2.1: Synthesis of this compound
This protocol details the synthesis starting from 3,4-dimethylanisole, proceeding through a Friedel-Crafts acylation with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction, and concluding with an intramolecular cyclization.
Workflow Overview:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Step 1: Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in nitrobenzene at 0°C, add succinic anhydride (1.1 eq).
-
Slowly add 3,4-dimethylanisole (1.0 eq) to the mixture, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Causality: Nitrobenzene is used as a solvent that is resistant to Friedel-Crafts conditions. The excess AlCl₃ ensures complete activation of the anhydride.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl. Extract the product with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the intermediate keto acid.
-
-
Step 2: Wolff-Kishner Reduction:
-
Dissolve the keto acid from Step 1 in diethylene glycol. Add hydrazine hydrate (3.0 eq) and potassium hydroxide pellets (4.0 eq).
-
Heat the mixture to 180-200°C with a condenser, allowing water and excess hydrazine to distill off. Maintain this temperature for 4 hours.
-
Causality: This reduction is performed under basic conditions, which is ideal for substrates that are sensitive to strong acids that would be used in a Clemmensen reduction.
-
Cool the reaction, dilute with water, and acidify with HCl. The resulting precipitate is filtered, washed, and dried to yield the γ-arylbutyric acid intermediate.
-
-
Step 3: Intramolecular Cyclization:
-
Add the γ-arylbutyric acid from Step 2 to polyphosphoric acid (PPA) (10x by weight) at 80°C with vigorous stirring.
-
Maintain the temperature for 30-60 minutes, monitoring the reaction by TLC.
-
Causality: PPA serves as both the acidic catalyst and the solvent, providing an effective medium for the intramolecular acylation to form the six-membered ring.
-
Pour the hot mixture onto crushed ice, and extract the product with dichloromethane. The combined organic layers are washed with sodium bicarbonate solution, dried over anhydrous Na₂SO₄, and concentrated.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.
-
Application in Neuroprotective Agent Development
Derivatives of the tetralone scaffold have shown significant promise as multi-target-directed ligands for Alzheimer's disease (AD).[5] These compounds can be engineered to inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as prevent the aggregation of amyloid-β (Aβ) fibrils.[5] The α-position of the tetralone ketone is readily functionalized, often via a Claisen-Schmidt condensation, to introduce α,β-unsaturated carbonyl moieties that are crucial for biological activity.
Protocol 3.1: Synthesis of a Bioactive Chalcone-like Derivative
This protocol describes the synthesis of a hypothetical neuroprotective agent, (E)-2-(4-hydroxybenzylidene)-6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, as a representative example.
Reaction Scheme:
Caption: Synthesis of a tetralone-based chalcone derivative.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) and 4-hydroxybenzaldehyde (1.1 eq) in ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of potassium hydroxide (2.0 eq) in ethanol dropwise.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC.
-
Causality: The strong base (KOH) deprotonates the α-carbon of the tetralone, forming an enolate which then acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent dehydration yields the conjugated α,β-unsaturated system.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water and cold ethanol, and dried under vacuum to yield the final product.
Biological Evaluation Protocol: AChE Inhibition Assay
To validate the therapeutic potential of the synthesized derivatives, an in vitro acetylcholinesterase (AChE) inhibition assay based on the Ellman method is a standard and reliable protocol.
Mechanism Overview:
Caption: Mechanism of the Ellman method for AChE activity.
Protocol 4.1: In Vitro AChE Inhibition Assay
-
Preparation of Reagents:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
AChE Enzyme Solution: Electric eel AChE, 0.1 U/mL in PB.
-
Substrate Solution: 10 mM Acetylthiocholine iodide (ATCI) in PB.
-
Ellman’s Reagent: 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PB.
-
Test Compound: Stock solution in DMSO, serially diluted in PB.
-
Positive Control: Donepezil or Tacrine.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of Phosphate Buffer.
-
20 µL of the test compound solution (or positive control/vehicle).
-
20 µL of AChE enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Expected Results and Data Presentation
A successful derivative is expected to exhibit a dose-dependent inhibition of AChE, resulting in a low IC₅₀ value. The data should be presented clearly for comparison.
Table 1: Hypothetical AChE Inhibitory Activity
| Compound | IC₅₀ (µM) ± SD |
| (E)-2-(4-hydroxybenzylidene)-6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one | 0.88 ± 0.12 |
| Donepezil (Positive Control) | 0.045 ± 0.02 |
Data are representative. SD = Standard Deviation from triplicate experiments.
Conclusion
The this compound scaffold is a highly valuable and tractable starting material for medicinal chemistry campaigns. Its straightforward synthesis and the reactivity of its α-keto position allow for the rapid generation of diverse chemical libraries. As demonstrated through the protocols for creating and evaluating a chalcone-like derivative, this tetralone core is a promising platform for developing multi-target agents for complex multifactorial diseases like Alzheimer's. The methodologies presented herein provide a solid foundation for researchers to explore the rich chemical space accessible from this versatile intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the strategic derivatization of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a versatile bicyclic ketone scaffold. This tetralone derivative serves as a valuable starting material in the synthesis of a wide array of biologically active molecules. Its strategic modification is a key focus in medicinal chemistry for the development of novel therapeutics.
The tetralone core is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting activities ranging from anticancer and antimicrobial to central nervous system effects.[1][2] The specific substitution pattern of this compound offers a unique starting point for creating analogs with finely tuned pharmacological profiles, including selective androgen receptor modulators (SARMs).[3][4]
This document provides an in-depth exploration of derivatization strategies targeting the carbonyl group, the α-position, and the aromatic ring. Each section includes a discussion of the underlying chemical principles, detailed experimental protocols, and expected outcomes, empowering researchers to effectively utilize this scaffold in their drug discovery and development endeavors.
I. Synthesis of the Starting Material: this compound
A reliable synthesis of the starting tetralone is paramount for any derivatization campaign. A common and effective method involves a Friedel-Crafts acylation followed by an intramolecular cyclization. The following protocol is adapted from established procedures for similar tetralones.[2][5]
Protocol 1: Synthesis of this compound
This two-step procedure begins with the Friedel-Crafts acylation of 2-methylanisole with succinic anhydride, followed by a Clemmensen reduction and subsequent intramolecular cyclization.
Step A: Synthesis of 4-(3-methoxy-4-methylphenyl)-4-oxobutanoic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, suspend anhydrous aluminum chloride (2.2 equiv.) in nitrobenzene at 0 °C.
-
Acylation: Slowly add a solution of succinic anhydride (1.0 equiv.) and 2-methylanisole (1.0 equiv.) in nitrobenzene via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Progression: Stir the mixture at room temperature for 24 hours.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with diethyl ether.
-
Purification: Extract the combined organic layers with aqueous sodium carbonate solution. Acidify the aqueous extract with hydrochloric acid to precipitate the keto acid. Filter, wash with cold water, and dry to afford 4-(3-methoxy-4-methylphenyl)-4-oxobutanoic acid.
Step B: Clemmensen Reduction and Intramolecular Cyclization
-
Reduction: To a flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add concentrated hydrochloric acid, water, toluene, and the keto acid from Step A.
-
Heating: Heat the mixture to reflux for 48 hours, with periodic additions of concentrated hydrochloric acid.
-
Work-up: After cooling, separate the organic layer and extract the aqueous layer with toluene. Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: Add the crude product to polyphosphoric acid and heat at 80-90 °C for 1 hour.
-
Final Purification: Pour the hot mixture onto crushed ice and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.
II. Derivatization at the Carbonyl Group
The ketone functionality is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
A. Olefination via Wittig Reaction
The Wittig reaction is a powerful method for converting ketones into alkenes with high regioselectivity.[6][7] This reaction is instrumental in introducing exocyclic double bonds, which can serve as handles for further functionalization or as key structural elements in the final target molecule.
This protocol describes the conversion of the tetralone to its corresponding methylene derivative using methyltriphenylphosphonium bromide.
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 equiv.) dropwise. Allow the resulting bright yellow-orange solution to stir at room temperature for 1 hour.
-
Reaction with Ketone: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to isolate 1-methylene-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene.
Figure 1: Wittig Reaction Workflow.
B. Nucleophilic Addition of Grignard Reagents
Grignard reagents are potent nucleophiles that readily add to the carbonyl carbon of ketones to form tertiary alcohols.[8][9] This reaction is a cornerstone of carbon-carbon bond formation and allows for the introduction of a wide range of alkyl, aryl, and vinyl groups.
This protocol details the addition of a methyl group to the carbonyl carbon to form a tertiary alcohol.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, place a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF.
-
Grignard Addition: Cool the solution to 0 °C and add methylmagnesium bromide (1.2-1.5 equiv., typically as a solution in diethyl ether or THF) dropwise via the dropping funnel.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 1,7-dimethyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.
Figure 2: Grignard Reaction Pathway.
C. Reduction to Alcohols
The reduction of the carbonyl group to a hydroxyl group provides a secondary alcohol, which can be a key intermediate for further derivatization, such as esterification, etherification, or conversion to a leaving group for substitution or elimination reactions. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[4][10]
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in methanol or ethanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5-2.0 equiv.) portion-wise.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the bulk of the alcohol solvent under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be purified further by column chromatography if necessary.
| Reaction | Reagent | Product | Key Features |
| Wittig Olefination | Methyltriphenylphosphonium bromide / n-BuLi | Methylene derivative | Forms C=C bond at carbonyl position. |
| Grignard Addition | Methylmagnesium bromide | Tertiary alcohol | Forms new C-C bond and a tertiary alcohol. |
| Reduction | Sodium borohydride | Secondary alcohol | Reduces ketone to a secondary alcohol. |
III. Derivatization at the α-Position
The α-carbon to the carbonyl group is susceptible to enolization, making it a nucleophilic center for alkylation and other electrophilic additions.
α-Halogenation
Introduction of a halogen at the α-position provides a versatile handle for subsequent nucleophilic substitution or elimination reactions.
-
Reaction Setup: Dissolve this compound in a suitable solvent such as acetic acid or diethyl ether.
-
Bromination: Add a solution of bromine in the same solvent dropwise at room temperature. The reaction is often catalyzed by a small amount of HBr.
-
Work-up: After the reaction is complete (indicated by the disappearance of the bromine color), pour the mixture into water and extract with diethyl ether.
-
Purification: Wash the organic layer with sodium bisulfite solution, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield 2-bromo-6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one.
IV. Derivatization of the Aromatic Ring
The electron-donating methoxy group and the methyl group on the aromatic ring direct electrophilic substitution to the ortho and para positions.
Friedel-Crafts Acylation
This reaction introduces an acyl group onto the aromatic ring, which can be a precursor to various other functionalities.
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, suspend aluminum chloride in a solvent like dichloromethane or nitrobenzene.
-
Acylation: Add the tetralone followed by the dropwise addition of an acyl chloride (e.g., acetyl chloride).
-
Work-up: After stirring at room temperature, the reaction is quenched with ice-water and extracted.
-
Purification: The product is purified by chromatography to yield the acylated tetralone. The position of acylation will be directed by the existing substituents.
V. Annulation Reactions for Heterocycle Synthesis
The tetralone scaffold is an excellent precursor for the construction of fused heterocyclic systems, many of which are of medicinal importance.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related structures, which are common motifs in alkaloids and other biologically active compounds.[11][12]
-
Reaction Setup: A solution of tryptamine and this compound in a suitable solvent (e.g., toluene or dichloromethane) is treated with an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid).
-
Reaction Progression: The mixture is heated to reflux and the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction is cooled, neutralized, and the product is extracted.
-
Purification: The crude product is purified by column chromatography to afford the spiro-tetrahydro-β-carboline derivative.
Figure 3: Pictet-Spengler Reaction Overview.
VI. Conclusion
The derivatization of this compound offers a rich landscape for the synthesis of novel and potentially bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this versatile scaffold. The strategic application of these and other synthetic methodologies will undoubtedly continue to fuel innovation in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. The Wittig Reaction - Edubirdie [edubirdie.com]
- 8. Methylmagnesium bromide solution 1.0 M in THF - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 9. Methylmagnesium Bromide | 75-16-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Regioselective Carbon-Carbon Bond Formation: A Guide to the Reaction of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one with Organometallic Reagents
An Application Guide for Researchers
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the reaction of the α,β-unsaturated ketone, 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, with various classes of organometallic reagents. We delve into the theoretical principles governing the regioselectivity of these additions, offering practical insights and validated protocols for achieving desired synthetic outcomes. The guide emphasizes the causal relationships behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Duality of an α,β-Unsaturated Ketone
The substrate, this compound, is a tetralone derivative featuring a conjugated enone system. This structure presents two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-1) and the β-olefinic carbon (C-3). This duality allows for selective synthesis of either tertiary alcohols via 1,2-direct addition or β-alkylated ketones through 1,4-conjugate addition . The choice of organometallic reagent is the primary determinant of the reaction pathway.
The regiochemical outcome of these reactions can be effectively rationalized using the Hard and Soft Acids and Bases (HSAB) theory.[1][2][3] This principle posits that hard acids prefer to react with hard bases, and soft acids with soft bases.[4][5]
-
The Carbonyl Carbon (C-1): Due to the high electronegativity of the adjacent oxygen atom, this carbon bears a significant partial positive charge and is considered a hard electrophilic center .
-
The β-Carbon (C-3): The electrophilicity at this position is a result of resonance delocalization of the π-electrons. This makes it a larger, more polarizable, and thus soft electrophilic center .
Organometallic reagents can be similarly classified:
-
Hard Nucleophiles: Reagents with a highly localized charge on the carbon atom, such as organolithium (RLi) and Grignard (RMgX) reagents. These will preferentially attack the hard carbonyl carbon, leading to 1,2-addition.[6][7]
-
Soft Nucleophiles: Reagents where the charge is more delocalized and the carbanion is more polarizable, most notably organocuprates (R₂CuLi, Gilman reagents). These selectively attack the soft β-carbon, resulting in 1,4-addition.[8][9]
This guide will provide the protocols to selectively target either position.
Mechanistic Pathways and Regiocontrol
The selection of the organometallic reagent dictates which of the two competing pathways will dominate.
Caption: Competing 1,2- and 1,4-addition pathways.
Data Summary: Reagent Selection and Expected Outcome
| Reagent Class | HSAB Character | Predominant Pathway | Product Type | Key Considerations |
| Organolithium (RLi) | Hard Nucleophile | 1,2-Direct Addition | Tertiary Alcohol | Highly reactive; requires very low temperatures (-78 °C) and strictly anhydrous conditions.[10] |
| Grignard (RMgX) | Hard Nucleophile | 1,2-Direct Addition | Tertiary Alcohol | Less reactive than RLi but still potent. Can sometimes yield minor 1,4-adducts. |
| Organocuprate (R₂CuLi) | Soft Nucleophile | 1,4-Conjugate Addition | β-Substituted Ketone | Excellent selectivity for 1,4-addition.[8][9] Prepared in situ. |
| Grignard + Cu(I) salt | Soft (in situ cuprate) | 1,4-Conjugate Addition | β-Substituted Ketone | Catalytic copper turns a Grignard reagent into a soft nucleophile, reversing its inherent selectivity.[11] |
Experimental Protocols
General Considerations: All reactions must be performed under an inert atmosphere (e.g., dry Nitrogen or Argon) using anhydrous solvents. Glassware should be oven- or flame-dried before use. Reagent concentrations, particularly for organolithiums, should be recently titrated for accurate stoichiometry.
Caption: General experimental workflow for organometallic additions.
Protocol 1: Synthesis of a Tertiary Alcohol via 1,2-Direct Addition
Objective: To synthesize 1-methyl-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol using methyllithium.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Methyllithium (MeLi) solution (e.g., 1.6 M in diethyl ether, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (e.g., 1.90 g, 10.0 mmol).
-
Dissolution: Add anhydrous THF (e.g., 50 mL) and stir until the substrate is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent side reactions.
-
Addition: Slowly add the methyllithium solution (7.5 mL, 12.0 mmol) dropwise via syringe over 15-20 minutes. A color change may be observed.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: While the solution is still at -78 °C, slowly add saturated aqueous NH₄Cl solution (e.g., 20 mL) to quench the reaction. The temperature will rise.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and add diethyl ether or ethyl acetate (e.g., 50 mL). Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure tertiary alcohol product.
Protocol 2: Synthesis of a β-Substituted Ketone via 1,4-Conjugate Addition
Objective: To synthesize 3-methyl-6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one using lithium dimethylcuprate.
Materials and Reagents:
-
Copper(I) iodide (CuI) (1.0 equiv, based on desired cuprate stoichiometry)
-
Methyllithium (MeLi) solution (2.0 equiv, relative to CuI)
-
This compound (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous quench solution (e.g., 9:1 saturated aq. NH₄Cl : concentrated NH₄OH)
-
Extraction solvent and drying agents as in Protocol 1.
Procedure:
-
Cuprate Preparation:
-
To a flame-dried, two-necked flask under nitrogen, add CuI (e.g., 1.90 g, 10.0 mmol) and anhydrous THF (40 mL).
-
Cool the resulting slurry to -40 °C (acetonitrile/dry ice bath).
-
Slowly add MeLi solution (12.5 mL of 1.6 M solution, 20.0 mmol) dropwise. The solution will typically change color, often to a clear or slightly yellow solution, indicating the formation of the Gilman reagent (Me₂CuLi). Stir for 30 minutes at this temperature.
-
-
Substrate Addition:
-
In a separate flask, dissolve this compound (1.90 g, 10.0 mmol) in anhydrous THF (10 mL).
-
Cool the cuprate solution to -78 °C.
-
Slowly add the substrate solution to the Gilman reagent via cannula or syringe.
-
-
Reaction: Stir the mixture at -78 °C for 2-3 hours, then allow it to slowly warm to 0 °C over 1 hour. Monitor by TLC.
-
Quenching: Pour the reaction mixture into a vigorously stirring beaker containing the ammonia/ammonium chloride quench solution (100 mL). The ammonia complexes with copper salts, facilitating their removal into the aqueous phase (a deep blue color is characteristic).
-
Workup: Stir for 30 minutes until the layers are well-separated. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Drying & Concentration: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired β-methylated ketone.
Concluding Remarks
The reaction of this compound with organometallic reagents is a powerful tool for carbon-carbon bond formation. By understanding and applying the principles of HSAB theory, chemists can exert precise control over the reaction's regioselectivity. The choice between a "hard" organolithium/Grignard reagent and a "soft" organocuprate reagent provides a reliable switch between 1,2-direct addition and 1,4-conjugate addition, respectively. The protocols detailed herein serve as a validated starting point for the synthesis of diverse tetralone-based scaffolds relevant to pharmaceutical and materials science research.
References
- 1. retrosynthetix.com [retrosynthetix.com]
- 2. HSAB theory - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. adichemistry.com [adichemistry.com]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
Application Note: Quantitative Analysis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Abstract
This document provides a comprehensive guide to the quantitative analysis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in various synthetic pathways. We present two robust and validated analytical methods: a primary Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine quantification and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The protocols herein are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guidelines to ensure data integrity, accuracy, and reproducibility.[1][2][3]
Introduction and Method Selection Rationale
This compound is a tetralone derivative of significant interest in pharmaceutical and chemical synthesis.[4][5] Accurate quantification is critical for process monitoring, impurity profiling, and quality control of final products. The selection of an analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
-
RP-HPLC-UV: This is the workhorse method for most applications. Its selection is based on the compound's chemical structure, which contains a strong chromophore (the methoxy-substituted aromatic ketone), making it ideal for UV detection. This technique offers excellent robustness, precision, and cost-effectiveness for quantifying the analyte in bulk materials and simple formulations. Method development can be guided by existing protocols for similar tetralone structures.[6][7][8]
-
LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices or for trace impurity quantification, LC-MS/MS is the superior choice.[9][10][11] Its ability to selectively monitor specific parent-to-product ion transitions minimizes matrix interference, providing unequivocal identification and precise quantification at very low concentrations.[12]
This guide will first detail the comprehensive HPLC-UV method and its validation, followed by the LC-MS/MS protocol for more demanding applications.
Primary Method: RP-HPLC with UV Detection
This method is designed for the reliable quantification of this compound in contexts such as reaction monitoring and quality control of the drug substance.
Principle of Separation
The analyte is a moderately non-polar molecule, making it well-suited for reverse-phase chromatography. A C18 stationary phase is used, where the analyte partitions between the non-polar stationary phase and a more polar mobile phase. The separation is achieved by optimizing the mobile phase composition to ensure a suitable retention time, good peak shape, and resolution from potential impurities. Detection is performed at a wavelength corresponding to the maximal absorbance of the analyte to ensure high sensitivity. Based on the tetralone structure, a wavelength between 254 nm and 272 nm is appropriate.[6][8][13]
Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
Analyte Reference Standard: this compound (≥99.5% purity)
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Trifluoroacetic acid (TFA, HPLC grade) or Phosphoric Acid (H₃PO₄, HPLC grade)
-
Diluent: Acetonitrile/Water (50:50, v/v)
2.2.2. Instrumentation and Chromatographic Conditions
-
System: HPLC with a quaternary pump, autosampler, column oven, and PDA or UV-Vis Detector.
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v). Rationale: The organic modifier (ACN) controls retention, while the acidic aqueous phase ensures the analyte is in a neutral state and improves peak symmetry by suppressing silanol interactions.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
2.2.3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample material expected to contain the analyte. Dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Sonicate if necessary to ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol (ICH Q2(R1) Framework)
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][15]
Caption: A generalized workflow for analytical method validation.
2.3.1. Specificity
-
Protocol: Inject the diluent (blank), a standard solution, and a sample solution. Additionally, perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte.
-
Acceptance Criteria: The blank should show no interfering peaks at the analyte's retention time. The analyte peak in the sample should be spectrally pure (as determined by PDA analysis) and free from co-elution with degradation products.[3]
2.3.2. Linearity and Range
-
Protocol: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.[16] The range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision.[3]
| Parameter | Result |
| Range | 1.0 - 100.0 µg/mL |
| Regression Equation | y = 45872x + 1205 |
| Correlation Coefficient (r²) | 0.9995 |
2.3.3. Accuracy (% Recovery)
-
Protocol: Perform spike recovery experiments. Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[6]
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
2.3.4. Precision
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[6][16]
| Precision Type | n | Mean Assay (%) | %RSD |
| Repeatability | 6 | 99.8 | 0.85% |
| Intermediate | 6 | 100.3 | 1.10% |
2.3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1. The LOQ should be verifiable with acceptable accuracy and precision.[6]
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.80 |
Advanced Method: LC-MS/MS
This method is ideal for determining the analyte in complex matrices or when picogram-level sensitivity is required.
Principle
Liquid chromatography separates the analyte from matrix components. The analyte is then ionized, typically using Electrospray Ionization (ESI) in positive mode, creating a protonated molecular ion [M+H]⁺. In the first quadrupole, this parent ion is selected. It then enters a collision cell where it is fragmented. The second quadrupole selects a specific, stable fragment ion. This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for precise quantification even in the presence of co-eluting interferences.[9][10]
Experimental Protocol: LC-MS/MS
Caption: Workflow for quantitative analysis by LC-MS/MS.
3.2.1. Instrumentation and Conditions
-
System: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size. Rationale: A shorter column with smaller particles is used for faster analysis times compatible with MS detection.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier compatible with MS that promotes protonation for ESI+.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Ion Source: ESI, Positive Mode
-
MRM Transitions:
-
Analyte (C₁₂H₁₄O₂): MW = 190.24. Parent Ion [M+H]⁺: m/z 191.2. A plausible fragment would result from the loss of the ethylene group from the tetralone ring, leading to a product ion around m/z 163.2. Therefore, the transition would be 191.2 -> 163.2 . (Note: This transition must be empirically optimized).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d3-labeled) is highly recommended for the most accurate results.[10]
-
-
Source Parameters: Capillary voltage, gas flows, and temperatures must be optimized for the specific instrument to maximize the signal for the analyte.
3.2.2. Sample Preparation
-
Protocol: For complex matrices (e.g., plasma, tissue homogenates), a sample cleanup step is mandatory. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are common techniques.[17][18]
-
Add internal standard to the sample.
-
Perform extraction (e.g., LLE with ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute in mobile phase A.
-
Inject into the LC-MS/MS system.
-
3.2.3. Validation Considerations Validation follows the same principles as the HPLC-UV method but with additional considerations for matrix effects.
-
Matrix Effect: Must be assessed to ensure that components of the sample matrix do not suppress or enhance the ionization of the analyte, leading to inaccurate results.
-
Recovery: The efficiency of the sample preparation/extraction process must be determined.
-
Sensitivity: LOD and LOQ values will be significantly lower, often in the low ng/mL or pg/mL range.[12]
Conclusion
Two distinct, robust, and scientifically sound methods for the quantification of this compound have been presented. The RP-HPLC-UV method serves as an excellent tool for routine analysis in quality control settings, offering reliability and precision. For applications demanding higher sensitivity and selectivity, the LC-MS/MS method provides a powerful solution capable of trace-level quantification in complex sample types. Adherence to the detailed protocols and validation principles outlined in this document will ensure the generation of high-quality, defensible analytical data.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Separation of 5-Hydroxy-1-tetralone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. A comparative study of the enantiomeric resolution of several tetralone derivatives on macrocyclic antibiotic chiral stationary phases using HPLC under normal phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Developments (2020–23) on the Use of LC in the Determination of Food Contaminants [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. ijper.org [ijper.org]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Abstract
This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The described method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical technique for purity assessment, stability studies, and quality control. The causality behind the selection of chromatographic parameters is explained, and a comprehensive protocol for method validation, in accordance with ICH Q2(R1) guidelines, is provided.
Introduction: The Analytical Imperative
This compound is a tetralone derivative, a class of compounds recognized for their significance as precursors in the synthesis of bioactive molecules. The purity and stability of this intermediate are critical quality attributes that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a well-characterized and validated analytical method is paramount. High-performance liquid chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This document provides a comprehensive guide to a specific HPLC method, grounded in the principles of analytical quality by design (AQbD), ensuring its suitability for its intended purpose.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.
-
Structure and Properties:
-
Molecular Formula: C₁₂H₁₄O₂
-
Molecular Weight: 190.24 g/mol
-
Structure:
A scientifically plausible structure of this compound.
-
Polarity: The presence of a ketone and a methoxy group, along with the aromatic ring, imparts moderate polarity to the molecule. This makes it an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
-
UV Absorbance: The conjugated system of the aromatic ring and the carbonyl group results in strong UV absorbance. Based on structurally similar tetralone derivatives, a UV maximum (λmax) is anticipated in the range of 250-280 nm. For this method, a detection wavelength of 265 nm is selected to ensure high sensitivity. While some related compounds are detected at 254 nm, 265 nm is chosen as a starting point to optimize signal-to-noise for this specific substituted tetralone.[2]
-
HPLC Method Parameters: A Rationale-Driven Approach
The selection of each chromatographic parameter is a deliberate choice aimed at achieving optimal separation, peak shape, and run time.
| Parameter | Recommended Condition | Rationale |
| Instrument | Any standard HPLC or UHPLC system with a UV/PDA detector | The method is designed to be robust and transferable across various common laboratory instruments. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides excellent hydrophobic retention for this moderately polar analyte. The specified dimensions and particle size offer a good balance between resolution, backpressure, and analysis time. |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its favorable UV transparency at the detection wavelength. |
| Elution Mode | Isocratic | An isocratic elution is simpler, more robust, and generally provides better reproducibility for the analysis of a single compound. |
| Composition | Acetonitrile:Water (60:40, v/v) | This starting ratio is selected based on the anticipated polarity of the analyte. It is expected to provide a retention factor (k') between 2 and 10, which is ideal for good resolution and peak shape. This composition can be adjusted based on initial experimental results. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving peak shape. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for band broadening. |
| Detector | UV/PDA at 265 nm | As previously discussed, this wavelength is chosen for optimal sensitivity based on the chromophore of the analyte. A Photodiode Array (PDA) detector is recommended to monitor peak purity. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any potential early or late-eluting impurities. |
Experimental Workflow and Protocols
Workflow Diagram
References
Application Notes and Protocols: A Framework for Elucidating the Bioactivity of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Abstract
The naphthalenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of the related tetralone structure are key intermediates in the synthesis of important pharmaceuticals, including antidepressants and steroid-based drugs.[2][3] However, the specific biological activity of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one remains uncharacterized. This document provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to systematically investigate the compound's activity. The protocols herein are designed as a self-validating workflow, beginning with broad primary screening to identify potential biological effects, followed by secondary assays for target validation and mechanistic elucidation, and culminating in functional cell-based assays.
Introduction: The Therapeutic Potential of Naphthalenones
Naphthalenone and its derivatives, such as tetralones, represent a class of compounds with significant pharmacological importance. For instance, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one serves as a crucial building block for the antidepressant agomelatine, highlighting the therapeutic potential embedded in this chemical family.[2][4] Furthermore, fungal naphthalenones have been reported to exhibit a diverse range of bioactivities, including cytotoxic, antiviral, neuroprotective, and anti-inflammatory properties.[1]
Given the established significance of this chemical class, the uncharacterized nature of this compound presents a compelling opportunity for novel therapeutic discovery. This guide outlines a logical, three-tiered experimental approach to systematically uncover and characterize its biological function.
Tiered Assay Development Strategy
A hierarchical approach is the most efficient method for characterizing a novel compound. This strategy begins with broad, high-throughput screens to identify a general biological effect, followed by progressively more specific assays to pinpoint the molecular target and elucidate the mechanism of action.
Caption: Tiered workflow for characterizing a novel compound.
Tier 1: Primary Screening for Bioactivity
The initial goal is to cast a wide net to detect any biological activity. A cell-based phenotypic screen is an excellent starting point, as it provides an unbiased view of the compound's effects in a biological system.
Protocol: High-Throughput Cell Viability Screening
This protocol uses a resazurin-based assay (e.g., alamarBlue™ or similar reagents) to assess cell viability across a panel of diverse cancer cell lines. Resazurin is a cell-permeable, non-toxic dye that is converted to the fluorescent resorufin by metabolically active cells. A reduction in fluorescence intensity indicates cytotoxicity.
Materials:
-
This compound (stock dissolved in DMSO)
-
Panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Complete cell culture medium (specific to each cell line)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Add the resazurin reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence at the appropriate excitation/emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50% at a 10 µM concentration) marks the compound as a "hit" for further investigation.
| Cell Line | Compound Conc. (µM) | % Viability (Relative to Vehicle) | Hit? (Y/N) |
| MCF-7 | 10 | 45.2% | Y |
| A549 | 10 | 98.1% | N |
| HCT116 | 10 | 38.7% | Y |
| Caption: Example data from a primary cell viability screen. |
Tier 2: Hit Confirmation and Mechanistic Elucidation
Once a primary hit is identified, the next steps are to confirm the activity with dose-response studies and to begin investigating the underlying mechanism of action.
Protocol: IC₅₀ Determination
This protocol establishes the potency of the compound by determining the concentration that inhibits 50% of cell viability (IC₅₀).
Procedure:
-
Follow the cell seeding and treatment steps from the primary screen (Protocol 3.1), but use a wider range of compound concentrations (e.g., 10-point, 3-fold serial dilutions starting from 50 µM).
-
After the incubation period, assess cell viability using the resazurin assay.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a non-linear regression curve (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol: Apoptosis Assessment via Caspase-Glo® 3/7 Assay
If the compound induces cytotoxicity, it is crucial to determine if this occurs through programmed cell death (apoptosis). The Caspase-Glo® 3/7 assay provides a sensitive, luminescence-based method for detecting the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed and treat cells in white-walled plates as described for the viability assay, using concentrations around the calculated IC₅₀.
-
Incubate for a shorter period (e.g., 6, 12, or 24 hours) to capture the apoptotic events before widespread cell death.
-
Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
Data Analysis: An increase in luminescence compared to the vehicle control indicates the activation of apoptosis.
Caption: Simplified caspase activation pathway in apoptosis.
Tier 3: Cell-Based Functional Assays
The final tier aims to confirm the compound's effect on its putative target within a cellular context and to assess its impact on a relevant functional outcome.
Protocol: Western Blot for Target Pathway Modulation
Assuming a hypothetical target, such as a protein kinase (e.g., Akt), this protocol assesses whether the compound inhibits the kinase's activity in cells by measuring the phosphorylation of a downstream substrate.
Materials:
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Cell lysis buffer
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with the compound at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated target, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
Data Analysis: A dose-dependent decrease in the phosphorylated protein signal, relative to the total protein signal, confirms target engagement and inhibition in a cellular environment.
Conclusion and Future Directions
This application note provides a foundational framework for the systematic biological evaluation of this compound. By employing this tiered strategy—from broad screening to specific mechanistic studies—researchers can efficiently identify and validate novel biological activities. Positive findings from this workflow would warrant further investigation, including more advanced secondary assays, in vivo efficacy studies, and medicinal chemistry efforts to optimize the compound's potency and pharmacokinetic properties.
References
- 1. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support resource for the synthesis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the success of this multi-step synthesis.
The synthesis of this specific tetralone is a classic sequence involving two successive Friedel-Crafts reactions separated by a ketone reduction. While straightforward in principle, each step presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter.
Overall Synthetic Pathway
The most common and logical route to this compound involves a three-step sequence starting from 2-methylanisole (3-methoxytoluene).
Caption: General three-step synthesis of the target tetralone.
Troubleshooting and Frequently Asked Questions
This section addresses specific problems that can arise at each stage of the synthesis.
Part 1: The Initial Friedel-Crafts Acylation
This first step, the acylation of 2-methylanisole with succinic anhydride, is critical for establishing the correct substitution pattern. Low yields here will cascade through the entire synthesis.
Q1: My yield for the Friedel-Crafts acylation is very low (<50%). What are the most likely causes?
A1: Low yields in this step typically stem from three areas: catalyst activity, reaction conditions, or workup issues.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture will hydrolyze the AlCl₃, rendering it inactive. Ensure you are using freshly opened, anhydrous AlCl₃ and that all glassware is rigorously dried.
-
Reaction Temperature: This reaction is often performed at low temperatures (0-5 °C) during the addition of AlCl₃ to prevent uncontrolled side reactions, then allowed to warm.[1] If the temperature is too high initially, it can lead to polymerization or degradation. Conversely, if the temperature is too low throughout, the reaction rate may be too slow for completion within a reasonable timeframe.
-
Solvent Choice: While solvents like dichloromethane or carbon disulfide can be used, nitrobenzene is often employed because it effectively solvates the AlCl₃-acyl complex. However, its high boiling point can make product isolation difficult. Dichloroethane is another effective solvent.[1]
-
Stoichiometry: Friedel-Crafts acylations often require a stoichiometric excess of the Lewis acid catalyst.[2] The catalyst complexes with both the acylating agent and the product ketone, so at least two equivalents are typically necessary for the reaction to proceed to completion.
Q2: I'm seeing evidence of multiple products in my NMR spectrum after the first step. How can I improve regioselectivity?
A2: This is a classic challenge. Both the methoxy and methyl groups are ortho, para-directing activators. The methoxy group is the stronger activator, so acylation is expected to occur primarily at the position para to the methoxy group (C4), which is the desired outcome. However, some acylation ortho to the methoxy group (C2) can occur.
To favor the desired C4 acylation:
-
Steric Hindrance: The methyl group at C2 provides some steric hindrance that disfavors acylation at the adjacent C6 position. The primary competition comes from acylation at the C4 position. The formation of the desired isomer is generally favored.
-
Controlled Addition: Slowly adding the succinic anhydride or the Lewis acid at a low temperature can improve selectivity by minimizing the energy of the system and favoring the thermodynamically more stable product transition state.
Part 2: Reduction of the Ketoacid
The reduction of the aryl ketone to a methylene group is crucial for preparing the substrate for the final cyclization. The choice of reduction method is critical.
Q3: Which reduction method is better for this substrate: Clemmensen or Wolff-Kishner?
A3: Both methods can be effective, but they have distinct advantages and disadvantages for this particular substrate.
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[3] It is highly effective for aryl-alkyl ketones.[3] The strongly acidic conditions are a major concern; they can potentially cleave the methoxy ether group, leading to a phenolic byproduct and reduced yield. However, many procedures report successful reductions of similar keto-acids under these conditions.[4][5]
-
Wolff-Kishner Reduction: This reaction uses hydrazine (H₂NNH₂) and a strong base like KOH at high temperatures (often in a high-boiling solvent like diethylene glycol).[4] These strongly basic conditions will not affect the methoxy group. However, the high temperatures required (180-200 °C) can sometimes lead to decomposition.
Recommendation: For this specific substrate, the Clemmensen reduction is often the first choice due to its efficiency with aryl ketones.[3][4] However, if you observe significant demethylation (loss of the methoxy group), switching to the Wolff-Kishner reduction is the logical alternative.
Q4: My Clemmensen reduction is sluggish and incomplete. How can I improve it?
A4: Incomplete Clemmensen reductions are common. Here are some optimization tips:
-
Zinc Amalgamation: The activity of the zinc is paramount. Ensure the zinc is properly amalgamated just before use. This is typically done by briefly washing zinc powder or granules with a dilute HgCl₂ solution to create the active surface.
-
Co-Solvent: The starting ketoacid may have poor solubility in the aqueous HCl. Adding a water-miscible organic co-solvent like toluene or dioxane can significantly improve the reaction rate by increasing the substrate concentration at the zinc surface.
-
Vigorous Stirring: This is a heterogeneous reaction occurring on the surface of the zinc.[6] Vigorous mechanical stirring is essential to ensure good contact between the substrate and the catalyst.
-
Reaction Time & Temperature: These reductions can be slow. Refluxing for several hours is often necessary. Periodically adding fresh concentrated HCl may also be required to maintain the acidic conditions.
Part 3: Intramolecular Friedel-Crafts Cyclization
This final ring-closing step forms the tetralone core. The challenge here is achieving efficient cyclization without causing degradation.
Q5: I'm using polyphosphoric acid (PPA) for the cyclization, but I'm getting a low yield and a lot of black, tarry material. What's going wrong?
A5: PPA is a traditional and effective reagent for this type of cyclization, but its high viscosity and the often high temperatures required can lead to charring and decomposition.[7]
-
Temperature Control: This is the most critical parameter. The reaction should be heated just enough to initiate cyclization. Use an oil bath and monitor the internal temperature carefully. Often, temperatures between 70-100 °C are sufficient.[8] Overheating is the primary cause of charring.
-
PPA Quality and Amount: Use fresh PPA. Old PPA can absorb atmospheric moisture, reducing its efficacy. A large excess of PPA is typically used to act as both the catalyst and the solvent.
-
Stirring: The high viscosity of PPA makes efficient stirring difficult but essential. Use a robust mechanical stirrer, not a magnetic stir bar. Good mixing ensures even heat distribution and prevents localized overheating.
Q6: Are there milder, higher-yielding alternatives to PPA?
A6: Yes. Modern methods often provide better yields with easier workups.
-
Eaton's Reagent: This is a solution of phosphorus pentoxide in methanesulfonic acid (P₂O₅ in MeSO₃H). It is a powerful, yet often cleaner, cyclizing agent than PPA. It is less viscous, allowing for better mixing and more controlled reactions at lower temperatures (e.g., 75 °C).[8] This is often the preferred modern alternative.
-
Methanesulfonic Acid (MSA): MSA itself can be a useful and easily handled liquid alternative to PPA for Friedel-Crafts cyclizations.[7]
-
Indium(III) Catalysts: For certain substrates, catalytic amounts of Lewis acids like InCl₃ have been shown to promote intramolecular Friedel-Crafts reactions under remarkably mild conditions.[9]
Caption: A troubleshooting flowchart for diagnosing low yield issues.
Optimized Experimental Protocols
The following are representative protocols incorporating best practices discussed above.
Protocol 1: Friedel-Crafts Acylation
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer and nitrogen inlet, add 2-methylanisole (1.0 eq) and anhydrous nitrobenzene.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
In a separate, dry flask, add succinic anhydride (1.1 eq).[10]
-
To the reaction flask, slowly and portion-wise add anhydrous aluminum chloride (2.2 eq), ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.[2]
-
Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic extracts.
-
Wash the combined organic layers with 5% NaOH solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketoacid.
Protocol 2: Clemmensen Reduction
-
Prepare zinc amalgam by stirring zinc powder (4.0 eq) with a 5% aqueous solution of HgCl₂ for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
To a round-bottomed flask equipped with a reflux condenser and mechanical stirrer, add the prepared zinc amalgam, water, concentrated HCl, and toluene.
-
Add the crude 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid (1.0 eq) to the flask.
-
Heat the mixture to a vigorous reflux with strong stirring for 6-8 hours. Add additional portions of concentrated HCl every 1-2 hours to maintain acidity.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude butyric acid.
Protocol 3: Intramolecular Cyclization with Eaton's Reagent
-
Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide (P₂O₅) in methanesulfonic acid (typically a 1:10 w/w ratio).
-
In a dry flask, dissolve the crude 4-(4-methoxy-3-methylphenyl)butanoic acid (1.0 eq) in Eaton's reagent.
-
Heat the mixture with stirring in an oil bath at 75-80 °C for 2-3 hours. Monitor the reaction by TLC.[8]
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash successively with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude solid by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or flash chromatography to obtain the final product.
Data Summary Table
| Step | Key Reagents | Catalyst/Reagent Ratio (to substrate) | Typical Temperature | Typical Time | Expected Yield |
| 1. Acylation | 2-Methylanisole, Succinic Anhydride | AlCl₃: ~2.2 eq | 0 °C to RT | 12-18 h | 70-85% |
| 2. Reduction | Ketoacid, Zn(Hg), HCl | Zn(Hg): ~4.0 eq | Reflux (~100 °C) | 6-10 h | 80-90% |
| 3. Cyclization | Butyric Acid, Eaton's Reagent | P₂O₅/MeSO₃H: ~10x by weight | 75-80 °C | 2-3 h | 85-95% |
Yields are estimates and highly dependent on reaction scale, purity of reagents, and precision of technique.
References
- 1. Synthesis method of 6-methoxy-1-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 2. DSpace [open.bu.edu]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Clemmensen Reduction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 9. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinic anhydride - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Introduction: Navigating the Synthesis of a Key Tetralone Intermediate
Welcome to the technical support guide for the synthesis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one. This tetralone derivative is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved via an intramolecular Friedel-Crafts acylation (a specific type of Haworth reaction) of a γ-arylbutyric acid precursor. While conceptually straightforward, this electrophilic aromatic substitution is sensitive to reaction conditions, and several side reactions can significantly impact yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. We will delve into the mechanistic origins of common side products, provide actionable solutions, and present optimized protocols to help you achieve a successful synthesis.
Core Reaction Pathway
The primary transformation involves the acid-catalyzed cyclization of 4-(3-methoxy-4-methylphenyl)butanoic acid. The acid catalyst activates the carboxylic acid, facilitating the formation of an acylium ion intermediate which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the desired six-membered ketone.
Caption: Desired intramolecular Friedel-Crafts acylation pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and I've recovered a significant amount of unreacted starting material. What went wrong?
A1: This is a common issue often related to the activity of the cyclizing agent or suboptimal reaction conditions.
-
Cause 1: Catalyst Deactivation. Many catalysts for this reaction, particularly polyphosphoric acid (PPA) and anhydrous aluminum chloride (AlCl₃), are highly hygroscopic. PPA is a powerful dehydrating agent, but its efficacy is compromised by atmospheric moisture.[1] AlCl₃ is a Lewis acid that will be hydrolyzed and deactivated upon exposure to water.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum/inert gas). Use freshly opened or properly stored PPA and anhydrous AlCl₃. If PPA appears less viscous than expected, its water content may be too high.
-
-
Cause 2: Insufficient Thermal Energy. The intramolecular Friedel-Crafts acylation typically requires heating to overcome the activation energy for the formation of the acylium ion and subsequent cyclization.
-
Solution: Ensure the reaction mixture reaches the target temperature specified in the protocol (often 70-100 °C for PPA).[2] Use an oil bath with a thermometer to monitor the internal reaction temperature accurately.
-
-
Cause 3: Insufficient Catalyst. In Friedel-Crafts acylations, the Lewis acid catalyst (like AlCl₃) complexes with both the starting carboxylic acid (or its acyl chloride derivative) and the resulting ketone product.[3][4] Therefore, a stoichiometric amount, or even an excess, is often required, rather than a catalytic amount. PPA is typically used as both the catalyst and the solvent, so a sufficient volume is necessary.
-
Solution: Review your procedure. For AlCl₃-mediated reactions, ensure at least 1.1 to 1.2 equivalents are used. For PPA-mediated reactions, ensure the starting material dissolves completely and the mixture is stirrable.
-
Q2: I've isolated a product, but my NMR analysis shows a mixture of two tetralone isomers. Why did this happen?
A2: The formation of a regioisomeric byproduct, likely 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one , is a classic side reaction governed by the principles of electrophilic aromatic substitution.
-
Mechanistic Explanation: The aromatic ring of the precursor has two activating groups: a methoxy group (-OCH₃) at position 3 and a methyl group (-CH₃) at position 4. Both are ortho, para-directing substituents.[5]
-
Desired Pathway: Cyclization at C2 (ortho to the strong activating -OCH₃ group) is electronically favored and leads to the target product.
-
Side Pathway: Cyclization at C5 (ortho to the weaker activating -CH₃ group) is less electronically favored but still possible, leading to the isomeric side product.
-
Caption: Competing pathways leading to isomeric tetralone products.
-
Troubleshooting & Optimization:
-
Choice of Catalyst: While the electronic preference for cyclization ortho to the methoxy group is strong, extremely harsh conditions might reduce selectivity. Milder cyclizing agents like Eaton's reagent (P₂O₅ in methanesulfonic acid) can sometimes offer better regioselectivity than PPA at high temperatures.
-
Temperature Control: Running the reaction at the lowest effective temperature can enhance selectivity by favoring the pathway with the lower activation energy (attack at the more activated position).
-
Purification: If a mixture is formed, the isomers can typically be separated by silica gel column chromatography due to their different polarities.
-
Q3: My product mass spectrum shows a peak corresponding to the loss of a methyl group (M-14). What is this impurity?
A3: This observation strongly indicates the presence of 6-hydroxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one , which results from the demethylation of the methoxy ether.
-
Mechanistic Explanation: Strong Lewis acids (like AlCl₃) or vigorous Brønsted acids (like PPA or H₂SO₄ at high temperatures) can catalyze the cleavage of the aryl methyl ether.[6] The oxygen of the methoxy group acts as a Lewis base, coordinating to the acid, which weakens the O-CH₃ bond and makes the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., Cl⁻).
-
Prevention:
-
Avoid Harsh Lewis Acids: AlCl₃ is particularly known for causing this side reaction. If you must use a Friedel-Crafts approach starting from the acyl chloride, consider a milder Lewis acid.
-
Temperature and Time Management: Demethylation is more prevalent with longer reaction times and higher temperatures. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
-
Catalyst Selection: Choose a cyclizing agent less prone to ether cleavage.
-
| Catalyst | Typical Conditions | Propensity for Demethylation | Notes |
| Polyphosphoric Acid (PPA) | 80-100 °C | Moderate | Effective, but can cause demethylation if overheated or run for extended periods.[1] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 60-80 °C | Low to Moderate | Generally provides high yields and cleaner reactions than PPA.[7] |
| Conc. Sulfuric Acid (H₂SO₄) | 0 °C to RT | Moderate to High | Prone to other side reactions like sulfonation.[8] |
| Aluminum Chloride (AlCl₃) | RT to 60 °C | High | Requires prior conversion to the acyl chloride. Not recommended if demethylation is a concern.[6] |
| Liquid Hydrogen Fluoride (HF) | 0 °C to RT | Moderate | Extremely hazardous and requires specialized equipment.[8] |
Q4: My reaction turned into a dark, intractable tar. What happened?
A4: The formation of a tarry or polymeric residue suggests that intermolecular reactions are outcompeting the desired intramolecular cyclization.
-
Mechanistic Explanation: The acylium ion intermediate is a potent electrophile. If the concentration of the starting material is too high, an acylium ion from one molecule can be intercepted by the electron-rich aromatic ring of another molecule before it has a chance to cyclize. This initiates a chain of intermolecular acylation events, leading to high-molecular-weight oligomers or polymers.
-
Solution:
-
Control Concentration: Ensure the starting material is well-dissolved in a sufficient volume of the cyclizing agent (like PPA). The goal is to favor the intramolecular process, which is kinetically independent of concentration, over the intermolecular process, which is second-order and highly dependent on concentration.
-
Temperature Control: Overheating can accelerate all reactions, including undesired polymerization. Maintain a steady, controlled temperature.
-
Purity of Starting Material: Ensure your 4-(3-methoxy-4-methylphenyl)butanoic acid is pure. Impurities could potentially initiate polymerization pathways.
-
Recommended Experimental Protocol (PPA Method)
This protocol is a standard and generally reliable method for the synthesis of tetralones from γ-arylbutyric acids.[1][9]
1. Preparation:
-
Place a magnetic stir bar in a 100 mL round-bottom flask.
-
Dry the flask thoroughly under vacuum with gentle heating from a heat gun, then allow it to cool to room temperature under an inert atmosphere (N₂ or Argon).
-
Weigh 50 g of polyphosphoric acid (PPA) into the flask. Note: PPA is highly viscous; it can be warmed gently to aid transfer.
2. Reaction Setup:
-
Begin stirring the PPA and gently warm it to ~60 °C in an oil bath to reduce its viscosity.
-
In a single portion, add 5.0 g of pure 4-(3-methoxy-4-methylphenyl)butanoic acid to the stirring PPA.
-
Fit the flask with a reflux condenser (with a drying tube or inert gas line at the top).
-
Increase the oil bath temperature to 85-90 °C.
3. Reaction Monitoring:
-
Continue stirring vigorously at this temperature for 1.5 to 2 hours. The mixture should become a homogeneous, often colored, solution.
-
Monitor the reaction's progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes). To take a sample, carefully remove a small aliquot with a glass pipette, quench it in a vial with ice water, extract with ethyl acetate, and spot the organic layer. The product will have a higher Rf than the starting carboxylic acid.
4. Workup and Quenching:
-
Once the reaction is complete (starting material is consumed), remove the oil bath and allow the flask to cool to about 60-70 °C.
-
CAUTION: The quench is highly exothermic. In a separate large beaker (at least 1 L), prepare ~300 g of crushed ice.
-
While stirring the ice vigorously, slowly and carefully pour the warm reaction mixture onto the ice. Use a spatula to help transfer the viscous liquid.
-
Rinse the reaction flask with cold water and add the rinsings to the beaker to ensure a complete transfer.
-
Continue stirring the aqueous mixture until the PPA is fully hydrolyzed and the product precipitates or forms an oil (typically 30-60 minutes).
5. Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 75 mL).
-
Combine the organic layers. Wash sequentially with water (1 x 100 mL), 5% aqueous sodium bicarbonate solution (2 x 100 mL, to remove any unreacted acid), and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude solid or oil can be purified by recrystallization (e.g., from isopropanol or ethanol/water) or by silica gel column chromatography to yield the pure this compound.
References
- 1. ccsenet.org [ccsenet.org]
- 2. CN101633611B - A kind of method of gas-solid phase reaction synthesis α-tetralone - Google Patents [patents.google.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. homework.study.com [homework.study.com]
- 6. benchchem.com [benchchem.com]
- 7. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]
- 8. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one in solution
Technical Support Center: 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
A Guide to Understanding and Mitigating Stability Issues in Solution
Introduction this compound is a key intermediate in the synthesis of complex pharmaceutical agents and bioactive molecules.[1] Its tetralone core, featuring a ketone, a methoxy-substituted aromatic ring, and an aliphatic ring, presents a unique combination of functional groups that can be susceptible to degradation under various experimental conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and preventing stability issues when handling this compound in solution. We will delve into the causal mechanisms behind degradation and offer field-proven protocols to ensure the integrity of your experiments.
Section 1: Fundamental Stability Profile
The stability of this compound in solution is not absolute and is governed by a confluence of environmental and chemical factors.[2][3] Understanding these factors is the first step toward mitigating degradation.
-
Influence of pH: The pH of the solution is a critical determinant of the compound's stability. The α-protons adjacent to the ketone are weakly acidic and can be abstracted under basic conditions to form an enolate intermediate. This enolate is highly reactive and can participate in aldol-type condensation reactions or oxidation, often leading to discoloration and the formation of impurities.[4] Conversely, strongly acidic conditions can catalyze other reactions, though many tetralones exhibit reasonable stability in a weakly acidic to neutral pH range (pH 4-7).[5]
-
Oxidative Degradation: The electron-rich methoxy-substituted aromatic ring and the aliphatic ring are susceptible to oxidation. Dissolved oxygen in the solvent, especially when catalyzed by trace metal ions or light, can lead to the formation of hydroperoxides and subsequent degradation products. This is often observed as a gradual yellowing or browning of the solution.
-
Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like oxidation and hydrolysis.[6] While the compound is a solid at room temperature, solutions may be heated during experimental procedures. Prolonged exposure to heat can significantly compromise sample integrity.[7]
-
Photostability: Molecules with chromophores, such as the aromatic ketone in this structure, can absorb UV or visible light. This absorbed energy can promote electrons to an excited state, making the molecule highly reactive and susceptible to photochemical degradation, including radical formation and subsequent reactions.[3][8] Therefore, exposure to ambient laboratory light or sunlight should be minimized.
Section 2: Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown upon storage. What is happening?
A1: This discoloration is a common indicator of degradation, most likely due to a combination of oxidation and/or polymerization. The electron-rich aromatic system is prone to oxidation, which can generate colored byproducts. Additionally, under certain conditions (e.g., slightly basic pH, presence of contaminants), the ketone can undergo self-condensation or polymerization reactions, resulting in larger, colored oligomeric impurities.[9] To prevent this, we recommend storing solutions under an inert atmosphere (e.g., nitrogen or argon), using high-purity, de-gassed solvents, and protecting them from light.
Q2: What are the optimal solvent and pH conditions for preparing a stock solution?
A2: For general use, we recommend preparing stock solutions in a non-polar aprotic solvent like anhydrous acetonitrile or ethyl acetate. If an aqueous buffer is required for your experiment, it is crucial to control the pH. A weakly acidic buffer, in the range of pH 4 to 6, is generally a safer choice to minimize base-catalyzed side reactions.[5] Always prepare aqueous solutions fresh and avoid long-term storage.
Q3: Is the compound sensitive to light? How should I handle it in the lab?
A3: Yes, like many aromatic ketones, this compound is potentially photosensitive.[3] Light exposure can initiate radical chain reactions, leading to complex degradation profiles. All handling of the compound, both in solid form and in solution, should be performed under subdued light. Use amber glassware or wrap containers in aluminum foil to protect solutions from light during storage and experiments.[10]
Q4: What are the likely degradation products I might see on my analytical run (e.g., LC-MS)?
A4: While a definitive degradation profile requires a formal study, based on the structure's chemistry, you can anticipate several types of products:
-
Oxidation Products: Look for masses corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da), such as hydroxylated or quinone-type species.
-
Dehydrogenation Products: Loss of hydrogen (-2 Da) from the aliphatic ring can lead to the formation of the corresponding α,β-unsaturated naphthalenone.
-
Ring-Opened Products: Under more aggressive hydrolytic conditions (strong acid or base), cleavage of the ketone-containing ring could occur, though this is less common under typical experimental conditions.[11]
-
Dimers/Oligomers: In concentrated solutions or under pro-degradation conditions, you may observe masses corresponding to multiples of the parent molecular weight.
Q5: I need to heat my reaction mixture containing this compound. What precautions should I take?
A5: If heating is unavoidable, several precautions are essential. First, ensure the reaction is conducted under an inert atmosphere (nitrogen or argon) to exclude oxygen. Use the lowest effective temperature and minimize the heating duration. It is also advisable to run a parallel control experiment with a dark, unheated sample to quantify the extent of thermal degradation.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to identifying and solving common stability issues.
| Problem | Possible Cause | Recommended Solution & Rationale |
| Rapid discoloration of solution (yellow/brown) | 1. Oxidation: Presence of dissolved oxygen in the solvent.[5]2. pH-Induced Degradation: Solvent is too basic or acidic. | 1. Use De-gassed Solvents: Sparge solvents with N₂ or Ar for 15-20 minutes before use to remove dissolved O₂.2. Buffer the System: If using aqueous media, ensure the pH is controlled, ideally between 4 and 6.[5]3. Add Antioxidant: For long-term storage, consider adding a radical scavenger like BHT (Butylated hydroxytoluene) at a low concentration (e.g., 0.01%), if compatible with your downstream application. |
| Appearance of multiple new peaks in HPLC/UPLC | 1. Photodegradation: Exposure to ambient or UV light.[3]2. Thermal Degradation: Solution was exposed to high temperatures.[6] | 1. Protect from Light: Use amber vials or foil-wrapped containers for all solutions. Minimize exposure during sample preparation.[10]2. Control Temperature: Store stock solutions at the recommended temperature (typically 2-8°C or -20°C for long-term). Avoid repeated freeze-thaw cycles. |
| Low or inconsistent assay/potency results | 1. Adsorption to Container: The compound may adsorb to certain types of plastic or glass surfaces.2. Hydrolysis: Reaction with residual moisture in the solvent. | 1. Use Silanized Glassware: For very dilute solutions, using silanized (deactivated) glass vials can prevent surface adsorption.2. Use Anhydrous Solvents: Purchase high-quality anhydrous solvents and handle them under an inert atmosphere to prevent moisture ingress. |
| Precipitate forms in a stored solution | 1. Poor Solubility: The chosen solvent may not be optimal, especially at lower storage temperatures.2. Degradation to Insoluble Product: A degradation product may be less soluble than the parent compound. | 1. Verify Solubility: Determine the compound's solubility in the chosen solvent at the intended storage temperature before preparing a high-concentration stock.2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to confirm if it is the parent compound or a degradant. This will inform your troubleshooting strategy. |
Section 4: Protocols for Stability Assessment
To formally assess the stability of this compound in your specific experimental matrix, we recommend the following protocols.
Protocol 4.1: Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation pathways and the intrinsic stability of the molecule under exaggerated conditions.
-
Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Aliquot Samples: Dispense the stock solution into separate, appropriately labeled amber glass vials for each stress condition.
-
Acidic Hydrolysis: Add 1M HCl to a sample vial to achieve a final acid concentration of 0.1M. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1M NaOH to a sample vial to achieve a final base concentration of 0.1M. Keep at room temperature and monitor at intervals (e.g., 1, 4, 8, 24 hours), as base-catalyzed degradation can be rapid.
-
Oxidative Degradation: Add 3% hydrogen peroxide solution to a sample vial to achieve a final H₂O₂ concentration of 0.3%. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a sample vial (protected from light) in an oven at 80°C for 48 hours.
-
Control Sample: Store a vial of the untreated stock solution, protected from light, at 4°C.
-
Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV method alongside the control sample. Compare chromatograms for new peaks and a decrease in the parent peak area.
Protocol 4.2: Photostability Testing Protocol (Adapted from ICH Q1B)
Objective: To determine if the compound is sensitive to light exposure.[10][12]
-
Sample Preparation: Prepare two sets of samples. This can be the solid compound spread thinly in a petri dish and/or a solution in a quartz cuvette.
-
Light Protection (Control): Completely wrap one set of samples in aluminum foil to serve as the "dark control."
-
Light Exposure: Place both the exposed set and the dark control set in a photostability chamber.
-
Exposure Conditions: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]
-
Analysis: After exposure, compare the physical appearance (color) of the exposed and dark control samples. Prepare solutions from the solid samples and analyze all samples by HPLC-UV. Significant degradation is noted if there is a substantial change in appearance or a greater than 5% loss of the parent compound in the exposed sample compared to the dark control.
Section 5: Visual Guides
Diagram 1: Factors Influencing Compound Stability
Caption: Key environmental factors that can induce degradation of the compound in solution.
Diagram 2: Troubleshooting Workflow for Stability Issues
Caption: A step-by-step workflow for troubleshooting common stability problems.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Photostability of alpha-tocopherol ester derivatives in solutions and liposomes. Spectroscopic and LC-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. database.ich.org [database.ich.org]
- 11. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Optimization of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one Synthesis
Welcome to the technical support center for the synthesis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization parameters associated with this important synthetic intermediate. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and refine your experimental work with confidence.
The synthesis of this tetralone derivative, a key structural motif in the development of pharmaceutical agents and complex organic molecules, is most commonly achieved via an intramolecular Friedel-Crafts acylation pathway.[1][2] This guide focuses on the prevalent "one-pot" method, which involves an initial intermolecular acylation followed by an in-situ cyclization.
Experimental Workflow Overview
The logical flow for this synthesis involves a two-stage, one-pot reaction followed by a standard workup and purification protocol. Understanding this workflow is the first step to effective troubleshooting.
Caption: General workflow for the one-pot synthesis of the target tetralone.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is significantly lower than expected (<40%). What are the primary factors to investigate?
Low yield is the most frequent complaint and can stem from several sources. A systematic approach is essential for diagnosis.
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Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in the reagents or solvent, or from atmospheric exposure, will hydrolyze and deactivate the catalyst.[1]
-
Solution: Ensure all glassware is oven-dried immediately before use. Use a freshly opened container of anhydrous AlCl₃ or one that has been stored in a desiccator. Employ anhydrous solvents. A patent for a similar synthesis specifies using dichloroethane or dichloromethane.[3][4] Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
-
-
Incorrect Catalyst Stoichiometry: Friedel-Crafts acylation is not truly catalytic. The AlCl₃ complexes with the carbonyl oxygen of the acylating agent and, more strongly, with the carbonyl of the tetralone product. Therefore, a stoichiometric excess is required.[5]
-
Solution: For the related synthesis of 6-methoxy-β-tetralone, a 100% molar excess (2 equivalents) of AlCl₃ relative to the limiting reagent is noted as necessary for acceptable yields.[5] For the synthesis of 6-methoxy-1-tetralone, molar ratios of AlCl₃ to the acylating agent to the anisole are recommended in the range of (2.5-4): (1-3): 1.[4] Start with at least 2.5-3.0 equivalents of AlCl₃ relative to your starting 3,4-dimethylanisole.
-
-
Suboptimal Temperature Control: This reaction involves two distinct temperature-dependent stages.
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Acylation (Stage 1): This initial step should be run at a low temperature (0-15 °C) to minimize the formation of undesired ortho-acylated isomers.[4] The methoxy group is a strong ortho-para director, and while sterics favor para-acylation, higher temperatures can increase the rate of ortho attack.
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Cyclization (Stage 2): The intramolecular alkylation (ring-closing) step requires significant thermal energy to overcome the activation barrier. Temperatures between 80-100 °C are often required.[3][4] Insufficient heating will lead to incomplete reaction.
-
Solution: Use an ice bath for the initial addition of AlCl₃ and the acylating agent. Monitor the internal temperature closely. After the addition is complete, allow the reaction to stir at a low temperature for a holding period before carefully heating to reflux (80-90 °C) for the cyclization step.[3]
-
-
Inefficient Quenching and Workup: Significant product can be lost during the workup. The quenching of a large excess of AlCl₃ is highly exothermic and must be done carefully by slowly adding the reaction mixture to a beaker of crushed ice or ice-water.[3][5]
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Solution: Perform the quench slowly with vigorous stirring. After separation, the aqueous layer should be back-extracted with the organic solvent (e.g., dichloroethane) to recover any dissolved product.[3]
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Caption: Troubleshooting decision tree for diagnosing low reaction yield.
Question 2: My TLC/GC-MS analysis shows significant impurities. What are they likely to be?
The primary impurities are typically the intermediate from the first stage of the reaction and isomers.
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Uncyclized Intermediate: The major byproduct is often the linear ketone, 4-chloro-1-(2-methoxy-4,5-dimethylphenyl)butan-1-one. This indicates that the second stage (intramolecular cyclization) did not go to completion.
-
Solution: Increase the reaction time and/or temperature during the cyclization step. Ensure adequate catalyst is present, as some may be deactivated over the course of the reaction.
-
-
Positional Isomers: The initial Friedel-Crafts acylation can potentially occur at the position ortho to the methoxy group, leading to the formation of 5-methoxy-6,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one.
-
Solution: This is best controlled by maintaining a low temperature (0-15 °C) during the addition of the 4-chlorobutyryl chloride.[4] This kinetically favors the less sterically hindered para-acylation. Careful purification by column chromatography may be required to separate these isomers.
-
Question 3: The reaction mixture turned very dark and tar-like, making workup difficult. What causes this?
Excessive darkening or polymerization is usually a sign of the reaction temperature being too high, especially during the addition of the Lewis acid or acylating agent. Friedel-Crafts reactions are highly exothermic.
-
Solution: Slow down the rate of addition for both the AlCl₃ and the acylating agent. Ensure the cooling bath is efficient and that the internal temperature does not rise above the recommended 15 °C during Stage 1. Adding the reagents too quickly can cause localized heating, leading to side reactions and decomposition.[3]
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
A: Solvents like dichloroethane (DCE) and dichloromethane (DCM) are preferred.[3][5] They are relatively inert to the reaction conditions and are good at solvating the intermediates. Nitrobenzene can also be used, but DCE and DCM are generally easier to handle and remove.[4] Carbon disulfide has been used historically but is highly flammable and toxic.[5]
Q: Can I use a different Lewis acid, such as polyphosphoric acid (PPA) or Eaton's reagent?
A: Yes, other acids can be used, but they typically function differently. PPA and Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) are excellent for the cyclization of a pre-formed carboxylic acid intermediate (e.g., 4-(2-methoxy-4,5-dimethylphenyl)butanoic acid).[6][7][8] They are generally used in a separate step after the initial acylation and reduction, not in a one-pot reaction starting with an acyl chloride. While effective, this creates a multi-step synthesis rather than a one-pot procedure.
Q: What are the critical safety considerations for this experiment?
A:
-
Reagent Handling: Aluminum chloride reacts violently with water, releasing heat and HCl gas. Handle it in a fume hood away from moisture. 4-chlorobutyryl chloride is corrosive and a lachrymator. Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Quenching: The quenching process is extremely exothermic. Never add water to the reaction mixture. Always add the reaction mixture slowly to a large volume of ice with vigorous stirring.[3][5]
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Solvents: Dichloroethane and dichloromethane are chlorinated solvents and should be handled in a well-ventilated fume hood.
Q: How can I best purify the final product?
A: Purification depends on the scale and purity of the crude product.
-
Column Chromatography: This is the most effective method for removing isomers and other byproducts, yielding a highly pure product. A silica gel column with a solvent system like ethyl acetate-hexanes is a good starting point.[7]
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Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an efficient method for purification on a larger scale.
-
Vacuum Distillation: For the parent compound 6-methoxy-β-tetralone, vacuum distillation is a cited purification method, but this may not be suitable if isomers with close boiling points are present.[5]
Optimized Reaction Parameters (Summary Table)
The following table provides a starting point for optimization, based on analogous procedures for 6-methoxy-1-tetralone.[3][4]
| Parameter | Recommended Value/Condition | Rationale & Key Insight |
| Solvent | Dichloroethane (DCE) | Inert, good solvating properties, appropriate boiling point for cyclization.[3] |
| Lewis Acid | Anhydrous Aluminum Chloride (AlCl₃) | Effective for both acylation and subsequent cyclization in a one-pot process.[1][3] |
| Molar Ratios | Substrate:Acylating Agent:AlCl₃ = 1 : 1.1-1.5 : 2.5-3.0 | A slight excess of the acylating agent ensures full conversion. A large excess of AlCl₃ is required to overcome complexation with the product.[4][5] |
| Temperature (Stage 1) | 0-15 °C | Minimizes formation of ortho-acylated isomer, favoring the desired para-product.[4] |
| Temperature (Stage 2) | 80-100 °C (Reflux in DCE) | Provides activation energy for the intramolecular Friedel-Crafts cyclization.[3][4] |
| Reaction Time | Stage 1: 1-2 hours; Stage 2: 6-8 hours | Must be monitored by TLC or GC to ensure completion of each stage. |
| Workup | Slow quench in ice-water, extraction, acid/base washes | Critical for safely neutralizing the catalyst and removing impurities.[3][5] |
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. Synthesis method of 6-methoxy-1-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]
- 7. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one Isomers
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing challenges in the purification of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complex separations of its closely related isomers. Our goal is to equip you with the scientific rationale and practical methodologies required to achieve high-purity material for your research and development pipeline.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions regarding the synthesis and purification of the target tetralone.
Q1: What are the most common isomeric impurities I should expect during the synthesis of this compound?
The formation of regioisomeric impurities is a common outcome in syntheses involving electrophilic aromatic substitution, such as the intramolecular Friedel-Crafts acylation (Haworth synthesis) used to form the tetralone ring system.[1] The starting material is typically a substituted phenylbutyric acid derivative. The directing effects of the substituents on the aromatic ring dictate the position of cyclization.
Given the target molecule, 6-methoxy-7-methyl-tetralone, the precursor is likely derived from 3-methylanisole. The methoxy group (-OCH₃) is a strong ortho-, para- director, while the methyl group (-CH₃) is a weaker ortho-, para- director. This leads to competition between the possible sites for acylation, resulting in a mixture of products.
The most probable regioisomeric impurity is 5-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one . This arises from the cyclization occurring ortho to the methoxy group, a kinetically competitive pathway. Other minor isomers, such as the 8-methyl-7-methoxy variant, may also form depending on the precise reaction conditions.
Q2: Why is separating these regioisomers by standard silica gel flash chromatography so challenging?
Regioisomers possess the same molecular formula and functional groups, leading to very similar physical properties. The key challenge lies in their nearly identical polarity.[2]
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Polarity and Adsorption: Silica gel chromatography separates compounds based on their differential adsorption to the polar stationary phase. Since the target molecule and its regioisomers have the same functional groups (a ketone, a methoxy group, an aromatic ring), their overall polarity and ability to hydrogen bond or engage in dipole-dipole interactions with the silica surface are extremely similar.
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Elution Profile: This similarity in interaction strength causes the isomers to travel through the column at nearly the same rate, resulting in significant peak overlap (co-elution) and poor separation. Achieving baseline resolution often requires extensive optimization, long columns, and slow flow rates, which may not be practical for routine purification.[3]
Q3: Which analytical techniques are most effective for identifying and quantifying the isomeric ratio in my crude product?
Before attempting any purification, it is critical to accurately assess the composition of your crude mixture.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for analyzing isomeric mixtures.
-
Normal-Phase (NP-HPLC): Using a silica or other polar stationary phase often provides the best selectivity for regioisomers, as it can exploit subtle differences in the spatial arrangement of polar functional groups.
-
Reversed-Phase (RP-HPLC): While often less effective because regioisomers can have very similar hydrophobicities, it should still be screened.[2] Different column chemistries (e.g., C18, Phenyl-Hexyl) and mobile phases (Acetonitrile vs. Methanol) can sometimes provide unexpected selectivity.
-
-
Proton Nuclear Magnetic Resonance (¹H NMR): High-field NMR (400 MHz or higher) is invaluable. While many signals will overlap, the aromatic protons of each isomer will exist in a unique electronic environment, leading to distinct chemical shifts and coupling patterns. Careful integration of these unique signals allows for accurate quantification of the isomeric ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the isomers are thermally stable and volatile, GC can provide excellent resolution on a long capillary column. The mass spectra of the isomers will be identical, but they will have different retention times, allowing for quantification.
Troubleshooting Purification Failures
This guide provides a systematic approach to resolving common issues encountered during the purification of tetralone isomers.
Problem: My isomers are co-eluting or show poor peak resolution (Rₛ < 1.0) on normal-phase HPLC.
-
Underlying Cause: The chosen stationary phase and mobile phase system lacks sufficient selectivity to differentiate between the isomers. The subtle differences in how each isomer interacts with the silica surface are not being adequately exploited.
-
Solutions & Scientific Rationale:
-
Systematic Mobile Phase Screening: Do not rely solely on the standard Hexane/Ethyl Acetate system. Explore eluents with different solvent properties based on the Snyder solvent selectivity triangle (e.g., ethers, chlorinated solvents).
-
Try: Heptane/Methyl tert-butyl ether (MTBE) or Heptane/Dichloromethane (DCM). MTBE can offer different hydrogen bonding interactions compared to ethyl acetate, while DCM provides strong dipole interactions. This change can alter the relative adsorption of the isomers to the silica surface.
-
-
Employ a Modifier: Add a small percentage (0.1% to 2%) of a more polar solvent, like isopropanol (IPA) or ethanol, to your mobile phase.
-
Rationale: The alcohol acts as a "modifier," competing with the isomers for the most active sites on the silica. This can dampen the strong, non-selective interactions and allow the weaker, more selective interactions to dominate the separation, often improving resolution.
-
-
Evaluate Alternative Stationary Phases: If mobile phase optimization fails, the issue lies with the stationary phase.
-
Consider: Cyano (CN) or Diol-bonded silica phases. These phases introduce different polar interactions (dipole-dipole for CN, hydrogen bonding for Diol) compared to standard silica, which can significantly alter the elution order and selectivity between isomers.
-
-
Problem: Reversed-Phase HPLC provides no separation for my isomers.
-
Underlying Cause: The primary separation mechanism in RP-HPLC is hydrophobicity. Regioisomers often have nearly identical logP values, meaning they partition from the polar mobile phase to the nonpolar C18 stationary phase with almost no differentiation.[2]
-
Solutions & Scientific Rationale:
-
Change the Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) is critical.
-
Rationale: Methanol is a protic solvent capable of hydrogen bonding, while ACN is aprotic. These differences can lead to alternative interactions with the stationary phase and the analytes. For aromatic compounds, the π-π interactions between the analyte and ACN can differ from those with MeOH, sometimes leading to improved selectivity.
-
-
Explore Phenyl-Hexyl Columns: Switch from a standard C18 column to a Phenyl-Hexyl stationary phase.
-
Rationale: Phenyl-based columns separate not only based on hydrophobicity but also through π-π stacking interactions with the aromatic ring of the tetralone isomers. Subtle differences in the electron density or steric accessibility of the aromatic rings between isomers can be exploited by this secondary interaction mechanism, often providing the selectivity that C18 columns lack.
-
-
Problem: Chromatographic methods are impractical for my required scale (>10g). What are my options?
-
Underlying Cause: Preparative HPLC is often expensive, solvent-intensive, and time-consuming for large-scale purifications.
-
Solutions & Scientific Rationale:
-
Fractional Crystallization: This classical technique is one of the most powerful and economical methods for large-scale purification if a suitable solvent system can be identified.
-
Methodology: The goal is to find a solvent or solvent mixture in which one isomer is significantly less soluble than the others, especially at a reduced temperature. Systematically screen a range of solvents (e.g., isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof). Dissolve the crude mixture in a minimal amount of hot solvent and allow it to cool slowly. The resulting crystals will be enriched in the less soluble isomer. Multiple recrystallization steps may be required.
-
-
Derivatization Followed by Separation: This is an elegant chemical solution for intractable separations.
-
Rationale: Convert the isomeric mixture into a set of derivatives that have more divergent physical properties (e.g., crystallinity, polarity) than the parent compounds.[3] For ketones, common derivatives include oximes, hydrazones, or ketals. After separating the derivatives (which may now be easily separable by chromatography or crystallization), a subsequent chemical reaction is used to regenerate the pure ketone isomers. This adds synthetic steps but can solve otherwise impossible separation problems.
-
-
Workflow and Methodologies
Visual Workflow: Isomer Purification Strategy
The following diagram outlines a logical workflow for tackling the purification of this compound from its isomers.
References
troubleshooting NMR peak assignments for 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Topic: Troubleshooting NMR Peak Assignments for 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to unambiguously assign its NMR spectrum. As a substituted tetralone, this molecule presents several common yet solvable challenges in spectral interpretation, particularly in the aliphatic and aromatic regions.
This guide moves beyond a simple recitation of chemical shifts. As Senior Application Scientists, our goal is to empower you with the strategic thinking and experimental rationale needed to tackle not just this specific molecule, but any complex small molecule that comes across your bench. We will explore the causality behind experimental choices and provide self-validating protocols to ensure confidence in your results.
Part 1: Foundational Analysis & Predicted Spectrum
Before troubleshooting, it's essential to have a hypothesis. Based on the electronic effects of the substituents and data from analogous structures, we can predict the approximate chemical shifts and coupling patterns.
Molecular Structure and Numbering:
Caption: IUPAC numbering for this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected chemical shifts in a common solvent like CDCl₃. These values are estimates based on additivity rules and known substituent effects. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups will shield nearby protons and carbons, causing them to appear at a lower chemical shift (upfield). The carbonyl group (C=O) is strongly electron-withdrawing and will deshield adjacent nuclei, shifting them downfield.
| Position | Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Rationale for Assignment |
| 1 | C | - | - | ~197-198 | Carbonyl carbon, highly deshielded. |
| 2 | CH₂ | ~2.65 | t, J ≈ 6.5 Hz | ~39-40 | Alpha to carbonyl, deshielded. Coupled to H3. |
| 3 | CH₂ | ~2.15 | quint, J ≈ 6.5 Hz | ~23-24 | Aliphatic CH₂. Coupled to H2 and H4. |
| 4 | CH₂ | ~2.95 | t, J ≈ 6.5 Hz | ~29-30 | Benzylic position, deshielded. Coupled to H3. |
| 4a | C | - | - | ~126-127 | Aromatic quaternary carbon. |
| 5 | CH | ~6.70 | s | ~109-110 | Aromatic proton, shielded by ortho -OCH₃ group. |
| 6 | C | - | - | ~162-163 | Aromatic carbon attached to -OCH₃, highly shielded. |
| 7 | C | - | - | ~138-140 | Aromatic carbon attached to -CH₃. |
| 8 | CH | ~7.85 | s | ~128-129 | Aromatic proton ortho to carbonyl, highly deshielded. |
| 8a | C | - | - | ~145-146 | Aromatic quaternary carbon, deshielded by carbonyl. |
| 6-OCH₃ | OCH₃ | ~3.85 | s | ~55-56 | Methoxy group protons and carbon. |
| 7-CH₃ | CH₃ | ~2.25 | s | ~18-20 | Methyl group protons and carbon. |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the spectral analysis of this molecule in a practical, question-and-answer format.
Q1: I see small, unidentifiable peaks in my spectrum. What are they?
Answer: This is the most frequent issue in NMR spectroscopy. These "extra" peaks are almost always from residual solvents in your sample or NMR solvent, or common laboratory contaminants.
Troubleshooting Steps:
-
Identify the NMR Solvent Residual Peak: Even in deuterated solvents, a small amount of the protonated form remains. For CDCl₃, this peak is at 7.26 ppm. For DMSO-d₆, it's at 2.50 ppm.
-
Check for Water: A broad singlet, whose chemical shift is highly variable depending on concentration and solvent, is often from H₂O. In CDCl₃ it typically appears around 1.56 ppm; in DMSO-d₆ it's around 3.33 ppm. To confirm, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The water peak will disappear or significantly diminish.[1]
-
Consult a Solvent Impurity Table: Your sample may contain residual solvents from purification (e.g., ethyl acetate, hexane, dichloromethane). Cross-reference your unknown peaks with an authoritative table of common solvent impurities.[2][3][4]
Common Solvent Impurities in CDCl₃:
| Solvent | ¹H Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25, 0.88 | m |
| Toluene | 7.27-7.17 (m), 2.36 (s) | m, s |
This data is compiled from references published by Gottlieb, Kotlyar, and Nudelman and later expanded by others, which are considered the gold standard for impurity identification.[4][5]
Q2: The aliphatic region (1.5-3.5 ppm) is a set of overlapping multiplets. How can I definitively assign the C2, C3, and C4 protons?
Answer: This is the central challenge for this molecule. While the ¹H spectrum alone is ambiguous, a suite of 2D NMR experiments provides clear, indisputable correlations to solve the structure. The causality is key: each experiment provides a different piece of the puzzle, and together they create a self-validating dataset.
The following workflow is the most efficient path to unambiguous assignment.
Caption: Logical workflow for NMR structure elucidation.
-
Step 1: Acquire a ¹H-¹H COSY Spectrum.
-
Purpose: To establish proton-proton coupling networks. This experiment will show which protons are on adjacent carbons.[6]
-
Expected Result: You will see a cross-peak connecting the H2 protons to the H3 protons, and another cross-peak connecting the H3 protons to the H4 protons. This confirms the -CH₂(2)-CH₂(3)-CH₂(4)- spin system. It will not, however, tell you which end is which.
-
-
Step 2: Acquire a ¹H-¹³C HSQC Spectrum.
-
Purpose: To correlate each proton signal directly to the carbon it is attached to (one-bond correlation).[6]
-
Expected Result: You will see three cross-peaks in the aliphatic region, linking each proton multiplet (H2, H3, H4) to its corresponding carbon signal (C2, C3, C4). This is a crucial step for assigning the carbon spectrum.
-
-
Step 3: Acquire a ¹H-¹³C HMBC Spectrum.
-
Purpose: This is the most powerful experiment for this problem. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows you to piece the fragments together.[6][7]
-
Key Correlations for Unambiguous Assignment:
-
H2 Protons (~2.65 ppm): Will show a strong correlation to the C1 carbonyl carbon (~197 ppm, a 2-bond correlation) and the C4a aromatic carbon (~126 ppm, a 3-bond correlation). This definitively identifies the H2/C2 pair.
-
H4 Protons (~2.95 ppm): Will show a correlation to the C8a aromatic carbon (~145 ppm, a 3-bond correlation) and the C5 aromatic carbon (~109 ppm, a 3-bond correlation). This definitively identifies the H4/C4 pair.
-
H3 Protons (~2.15 ppm): By elimination, the remaining aliphatic signal is H3/C3. This can be confirmed by its HMBC correlations to C1 and C4a.
-
-
Caption: Key HMBC correlations for aliphatic assignment.
Q3: How can I be certain of the substitution pattern on the aromatic ring?
Answer: While our prediction is for 6-methoxy-7-methyl, a synthetic route could potentially yield other isomers. The Nuclear Overhauser Effect (NOE) provides through-space correlations and is the definitive tool for confirming regiochemistry.[8][9]
Troubleshooting with ¹H-¹H NOESY:
A NOESY (Nuclear Overhauser Effect SpectroscopY) experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[10]
-
Experiment: Irradiate the methoxy protons (-OCH₃ at ~3.85 ppm).
-
Expected Result for 6-methoxy-7-methyl isomer: You should observe a clear NOE cross-peak to the H5 proton (~6.70 ppm). This is because the methoxy group at C6 is spatially close to the proton at C5.
-
Confirmation: Irradiate the aromatic methyl protons (-CH₃ at ~2.25 ppm). You should observe an NOE cross-peak to the H8 proton (~7.85 ppm).
The presence of these two correlations provides incontrovertible proof of the 6-methoxy-7-methyl substitution pattern. The absence of an NOE between the -OCH₃ and -CH₃ groups further supports this assignment.
Part 3: Advanced Experimental Protocols
For your convenience, here are summarized, step-by-step methodologies for the key 2D experiments discussed.
Protocol 1: ¹H-¹H COSY (Correlation Spectroscopy)
-
Sample Prep: Use a standard 5mm NMR tube with ~0.6 mL of deuterated solvent. Ensure the sample is fully dissolved and free of particulates.
-
Acquisition:
-
Load a standard COSY or DQF-COSY parameter set. The DQF-COSY experiment can provide a cleaner spectrum with reduced diagonal peaks, but requires slightly more sample.[6]
-
Set the spectral width (sw) in both dimensions to cover all proton signals (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (e.g., 2-8 scans per increment) and increments in the indirect dimension (e.g., 256-512) to achieve good resolution and signal-to-noise.
-
-
Processing:
-
Apply a sine-bell or similar window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum and symmetrize the data if necessary.
-
-
Interpretation: Look for off-diagonal cross-peaks, which indicate J-coupling between protons.
Protocol 2: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Sample Prep: As above. A slightly more concentrated sample is beneficial for this experiment.
-
Acquisition:
-
Load a standard gradient-selected HMBC parameter set (e.g., hmbcgplpndqf).
-
Set the ¹H dimension (sw in F2) to cover all protons (0-10 ppm).
-
Set the ¹³C dimension (sw in F1) to cover all carbons (e.g., 0-210 ppm).
-
Crucially, set the long-range coupling delay (d6 or CNST2) to optimize for a specific J-coupling, typically 8-10 Hz. This value is a trade-off; 8 Hz is a good starting point for detecting both ²J and ³J correlations.
-
Acquire sufficient scans (e.g., 8-32 per increment) and increments (e.g., 256-512) for good sensitivity.
-
-
Processing:
-
Apply appropriate window functions (e.g., sine-bell for F2, sine-bell or exponential for F1).
-
Perform a 2D Fourier transform.
-
-
Interpretation: Look for cross-peaks that connect protons to carbons separated by 2 or 3 bonds. Remember that one-bond correlations are typically suppressed in this experiment.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. mdpi.com [mdpi.com]
- 8. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 9. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
preventing degradation of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one during storage
Welcome to the technical support center for 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in preventing the degradation of this key intermediate during storage. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability and integrity of your compound.
I. Understanding the Molecule: Key Stability-Influencing Features
This compound is a tetralone derivative with several functional groups that can be susceptible to degradation under suboptimal storage conditions. Understanding these reactive sites is the first step in designing an effective storage strategy.
-
Benzylic Positions: The molecule has two benzylic positions that are prone to oxidation: the methyl group on the aromatic ring and the C4 methylene group adjacent to the aromatic ring. Benzylic C-H bonds are weaker and more susceptible to oxidation, which can lead to the formation of corresponding alcohols, ketones, or carboxylic acids.[1][2][3]
-
Aromatic Methoxy Group: The electron-donating methoxy group can influence the reactivity of the aromatic ring. While generally stable, under harsh acidic conditions or in the presence of certain oxidizing agents, it can be susceptible to hydrolysis to a phenol or oxidative cleavage.[4][5][6]
-
Ketone Carbonyl Group: The ketone functional group can participate in keto-enol tautomerism. The resulting enol or enolate is more nucleophilic than the ketone and can be more susceptible to oxidation.
-
Photosensitivity: Aromatic ketones are known to absorb UV light, which can lead to photochemical reactions and degradation.[7][8][9][10][11]
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, the compound should be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[12][13]
Q2: I've noticed a yellowing of my solid compound over time. What could be the cause?
Yellowing is often an indication of oxidation. This could be due to prolonged exposure to air (oxygen) or light. The benzylic positions are particularly susceptible to oxidation, which can lead to the formation of colored impurities.[1][2][14] We recommend re-analyzing the material for purity and considering repackaging under an inert atmosphere.
Q3: Can I store this compound in a standard laboratory freezer at -20°C?
While colder temperatures generally slow down degradation reactions, it is important to consider the potential for moisture condensation when cycling between cold and room temperatures. If you choose to store at -20°C, ensure the container is well-sealed and allow it to equilibrate to room temperature before opening to prevent water from condensing on the solid.
Q4: Is this compound sensitive to acidic or basic conditions?
Yes, tetralone derivatives can be sensitive to both acidic and basic conditions. Strong acids can potentially lead to hydrolysis of the methoxy group, while strong bases can promote enolate formation, which may lead to other side reactions or degradation pathways. It is best to store the compound in a neutral environment.
III. Troubleshooting Guide: Common Degradation Scenarios
This section provides a structured approach to identifying and resolving common degradation issues.
Scenario 1: Purity Decrease Detected by HPLC-UV
You've analyzed a stored sample of this compound and observe a decrease in the main peak area and the appearance of new peaks.
Caption: Troubleshooting Purity Decrease
-
Characterize the Impurities:
-
Retention Time: In reversed-phase HPLC, earlier eluting peaks are typically more polar than the parent compound. Oxidation often introduces polar groups like hydroxyls, leading to earlier retention times.
-
LC-MS Analysis: The most definitive way to identify the impurities is by liquid chromatography-mass spectrometry (LC-MS). This will provide the molecular weight of the degradation products.
-
-
Correlate with Potential Degradation Pathways:
-
Oxidation: Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.). The most likely sites of oxidation are the benzylic methyl group and the benzylic methylene group at C4.
-
Hydrolysis: Check for a mass corresponding to the loss of a methyl group from the methoxy ether (M-14), which would result in a more polar phenol.
-
-
Review Storage Conditions:
-
Atmosphere: Was the compound stored under an inert atmosphere? If not, oxidation is highly likely.
-
Light Exposure: Was the container transparent or stored in a well-lit area? Photodegradation could be a contributing factor.
-
Temperature: Was the compound exposed to high temperatures? This accelerates all degradation pathways.
-
Scenario 2: Inconsistent Results in Biological Assays
Your experiments using this compound are yielding inconsistent or lower-than-expected results.
Caption: Investigating Inconsistent Assay Results
-
Confirm Purity of the Solid: Before troubleshooting your assay, always confirm the purity of the starting material. A degraded solid will naturally lead to inconsistent results.
-
Evaluate Solution Stability: The compound may be stable as a solid but degrade in your assay buffer, especially if the buffer is acidic, basic, or contains oxidizing agents.
-
Experiment: Prepare a solution of the compound in your assay buffer. Analyze its purity by HPLC at time zero and after several hours at the assay temperature.
-
Action: If degradation is observed, prepare fresh solutions immediately before each experiment.
-
IV. Protocols for Stability Assessment
To proactively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[15][16][17][18][19]
Forced Degradation Protocol
Objective: To identify the likely degradation products and establish a stability-indicating analytical method.
Stress Conditions (as per ICH Q1A guidelines): [16][17]
| Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Incubate at 60°C for 24 hours. |
| Oxidation | Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours. |
| Thermal | Store the solid compound in an oven at 80°C for 48 hours. |
| Photostability | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8][9][10][11] A sample protected from light should be used as a control. |
Analytical Method: Stability-Indicating HPLC-UV
Objective: To separate the parent compound from all potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with a lower percentage of Mobile Phase B and gradually increase to elute less polar compounds. A typical starting point would be 60% A / 40% B, ramping to 10% A / 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 270 nm[20] |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the parent compound and any major degradation products.
V. Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of all chemical degradation reactions.[13][21][22][23] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation, particularly at the benzylic positions.[1][2][3][14][24][25] |
| Light | Opaque container (e.g., amber glass vial) | Protects against photodegradation initiated by UV light absorption by the aromatic ketone structure.[7][8][9][10][11][13] |
| Container | Tightly sealed glass vial | Prevents exposure to moisture and atmospheric oxygen. Glass is generally inert and compatible with most organic compounds.[12] |
By adhering to these guidelines and utilizing the troubleshooting protocols, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.
VI. References
-
Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. PMC - NIH. --INVALID-LINK--
-
Stability Storage Conditions In Pharma Industry. GMP Insiders. --INVALID-LINK--
-
Gas-Phase Oxidation of Aromatic Hydrocarbons: A Kinetic Study of the OH Reaction with Methoxybenzenes at Atmospheric Conditions. ResearchGate. --INVALID-LINK--
-
Oxidative Cleavage of Aromatic Methoxy Compounds with Photo-excited Aromatic Nitro Compounds. Bulletin of the Chemical Society of Japan. --INVALID-LINK--
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. --INVALID-LINK--
-
Aromatic Reactivity. MSU chemistry. --INVALID-LINK--
-
Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC - PubMed Central. --INVALID-LINK--
-
Pharmaceutical Stability Storage Solutions. ICH. --INVALID-LINK--
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. --INVALID-LINK--
-
What are the safety measures for storing pharmaceutical intermediates?. Blog. --INVALID-LINK--
-
Q1B Photostability Testing of New Drug Substances and Products. FDA. --INVALID-LINK--
-
Pharmaceutical Storage & Transit: Conditions for Consideration. SmartSense Blog. --INVALID-LINK--
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. --INVALID-LINK--
-
Recent Advances in Homogeneous Metal-Catalyzed Aerobic C–H Oxidation of Benzylic Compounds. MDPI. --INVALID-LINK--
-
AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. ResearchGate. --INVALID-LINK--
-
ICH Q1B Photostability Testing. YouTube. --INVALID-LINK--
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. --INVALID-LINK--
-
Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. ResearchGate. --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. --INVALID-LINK--
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. --INVALID-LINK--
-
Forced degradation studies. MedCrave online. --INVALID-LINK--
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. --INVALID-LINK--
-
Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen. Beilstein Journals. --INVALID-LINK--
-
General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. --INVALID-LINK--
-
Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen. R Discovery. --INVALID-LINK--
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. NIH. --INVALID-LINK--
-
Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. PubMed. --INVALID-LINK--
-
Development and Validation of a UHPLC UV Method for the In-Process Control of Bosentan Monohydrate Synthesis. NIH. --INVALID-LINK--
References
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. youtube.com [youtube.com]
- 11. ikev.org [ikev.org]
- 12. huarongpharma.com [huarongpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medcraveonline.com [medcraveonline.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
- 20. Development and Validation of a UHPLC UV Method for the In-Process Control of Bosentan Monohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gmpinsiders.com [gmpinsiders.com]
- 22. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 23. blog.smartsense.co [blog.smartsense.co]
- 24. BJOC - Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen [beilstein-journals.org]
- 25. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Scaling Up the Synthesis of 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support center for the synthesis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions related to the scalable synthesis of this important intermediate. Our focus is on providing practical, field-tested insights to ensure the successful execution of your experiments.
I. Synthetic Strategy Overview
The most common and scalable approach to synthesizing this compound involves a three-step sequence starting from readily available materials. This strategy is centered around the robust and well-documented Friedel-Crafts reaction and a subsequent intramolecular cyclization to construct the tetralone core.
II. Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of 2-Methylanisole
This initial step involves the acylation of 2-methylanisole with succinic anhydride to form 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[1][2]
Diagram of the Workflow:
Caption: Workflow for the Friedel-Crafts Acylation.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylanisole | 122.16 | 10.0 g | 0.0818 |
| Succinic Anhydride | 100.07 | 8.19 g | 0.0818 |
| Aluminum Chloride (AlCl₃) | 133.34 | 24.0 g | 0.180 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Hydrochloric Acid (HCl), 2M | - | 100 mL | - |
| Water | 18.02 | As needed | - |
| Saturated Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride and dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate beaker, dissolve 2-methylanisole and succinic anhydride in dichloromethane.
-
Slowly add the solution from the beaker to the cooled AlCl₃ suspension via the dropping funnel over 30-45 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts, wash with water and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid.
Step 2: Clemmensen Reduction of the Keto Acid
The carbonyl group of the keto acid is reduced to a methylene group to yield 4-(4-methoxy-3-methylphenyl)butanoic acid.
Diagram of the Workflow:
Caption: Workflow for the Clemmensen Reduction.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | 222.24 | 15.0 g | 0.0675 |
| Zinc Amalgam (Zn(Hg)) | - | 30.0 g | - |
| Concentrated Hydrochloric Acid | - | 45 mL | - |
| Toluene | 92.14 | 30 mL | - |
| Water | 18.02 | As needed | - |
Procedure:
-
In a round-bottom flask, place the crude keto acid, zinc amalgam, concentrated hydrochloric acid, and toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Cool the reaction to room temperature and decant the liquid from the remaining zinc amalgam.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-(4-methoxy-3-methylphenyl)butanoic acid.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
The final step is the intramolecular cyclization of the butanoic acid derivative to form the desired tetralone. This is often achieved using a strong acid catalyst.[3][4]
Diagram of the Workflow:
Caption: Workflow for the Intramolecular Cyclization.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(4-methoxy-3-methylphenyl)butanoic acid | 208.25 | 10.0 g | 0.048 |
| Polyphosphoric Acid (PPA) | - | 100 g | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Water | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
In a round-bottom flask, heat polyphosphoric acid to 80-90 °C with mechanical stirring.
-
Slowly add the crude 4-(4-methoxy-3-methylphenyl)butanoic acid to the hot PPA.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides systematic approaches to resolve them.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Step 1: Low Yield of Keto Acid | 1. Inactive aluminum chloride. 2. Insufficient reaction time or temperature. 3. Competing side reactions (e.g., acylation at a different position). | 1. Use freshly opened or properly stored anhydrous AlCl₃. 2. Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or temperature slightly. 3. Ensure slow addition of reactants at low temperature to favor the desired isomer. |
| Step 1: Formation of Multiple Products | Polysubstitution or isomerization can occur during Friedel-Crafts reactions.[5] | 1. Use a less reactive solvent if possible. 2. Ensure the stoichiometry of the Lewis acid is correct. An excess can sometimes lead to side products. |
| Step 2: Incomplete Reduction | 1. Deactivated zinc amalgam. 2. Insufficient acid concentration. | 1. Prepare fresh zinc amalgam before use. 2. Ensure the hydrochloric acid is concentrated and used in sufficient quantity. |
| Step 3: Low Yield of Tetralone | 1. Incomplete cyclization. 2. Decomposition of the product under harsh acidic conditions. | 1. Ensure the PPA is sufficiently hot and the reaction is stirred vigorously. 2. Avoid prolonged heating. Monitor the reaction by TLC and quench as soon as the starting material is consumed. |
| Purification Challenges | The final product is contaminated with polymeric or colored impurities. | 1. A thorough aqueous workup is crucial to remove the acid catalyst. 2. Column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is often effective. 3. Recrystallization from a suitable solvent (e.g., ethanol or isopropanol) can also be employed. |
| Scale-Up Issues | 1. Exothermic reactions in Steps 1 and 3 can be difficult to control on a larger scale. 2. Handling large quantities of viscous PPA can be challenging. | 1. Ensure efficient cooling and a controlled rate of addition for the Friedel-Crafts acylation. For the cyclization, consider adding the butanoic acid in portions. 2. Use a mechanical stirrer with sufficient torque. Consider alternative cyclization agents that are less viscous. |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid for the Friedel-Crafts acylation in Step 1?
A1: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but they are generally less reactive than aluminum chloride.[6] Reaction conditions, such as temperature and time, may need to be optimized. For greener alternatives, some solid acid catalysts have been explored.[6]
Q2: What are the key safety precautions for this synthesis?
A2: Aluminum chloride is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). The quenching of the Friedel-Crafts reaction is highly exothermic and should be performed slowly and with adequate cooling. Concentrated hydrochloric acid is also highly corrosive.
Q3: My Clemmensen reduction is not going to completion. What can I do?
A3: Besides ensuring the activity of your zinc amalgam, you can try adding small portions of concentrated HCl during the reflux to maintain a high acid concentration. Alternatively, a Wolff-Kishner reduction is a viable, albeit more basic, alternative for the carbonyl reduction.
Q4: Are there alternatives to polyphosphoric acid for the cyclization in Step 3?
A4: Yes, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a powerful and often more efficient alternative to PPA.[7] Triflic acid or even concentrated sulfuric acid can also be used, but may require more careful temperature control to avoid charring.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Q6: What is the expected regioselectivity of the initial Friedel-Crafts acylation?
A6: In the acylation of 2-methylanisole, the incoming acyl group is directed primarily to the para position relative to the activating methoxy group, which is also sterically less hindered. This leads to the desired 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid as the major product.
V. References
-
4-(4-METHOXY-3-METHYL-PHENYL)-4-OXO-BUTYRIC ACID synthesis - chemicalbook. (n.d.). Retrieved from --INVALID-LINK--
-
Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. (2020). Retrieved from --INVALID-LINK--
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Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. (2004). Google Patents. Retrieved from --INVALID-LINK--
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Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. (2007). ResearchGate. Retrieved from --INVALID-LINK--
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SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2014). ResearchGate. Retrieved from --INVALID-LINK--
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Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
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Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. (2023). RSC Publishing. Retrieved from --INVALID-LINK--
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4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
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Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Publishing. Retrieved from --INVALID-LINK--
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4-(3-Methoxyphenoxy)butyric acid. (2009). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2011). ACS Publications. Retrieved from --INVALID-LINK--
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[8]annulen-7-ols. (2021). Beilstein Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
6-METHOXY-β-TETRALONE. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
6-Methoxy-1-tetralone. (n.d.). MedchemExpress. Retrieved from --INVALID-LINK--
-
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. (2011). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. (2001). Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2021). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Search for "intramolecular Friedel–Crafts cyclization" in Full Text gives 7 result(s) in Beilstein Journal of Organic Chemistry. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. (n.d.). Beilstein Archives. Retrieved from --INVALID-LINK--
-
6-methoxy-1-tetralone synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[8]annulen-7-ols. (2021). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
7-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one. (n.d.). MySkinRecipes. Retrieved from --INVALID-LINK--
-
Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. (2022). Chemical Communications. Retrieved from --INVALID-LINK--
-
Synthesis of tetralones through intramolecular Friedel–Crafts cyclization. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone 95%. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Tetralone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
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Total Synthesis of Natural Products Containing the Tetralone Subunit. (2024). Semantic Scholar. Retrieved from --INVALID-LINK--
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4-(4-Methoxyphenyl)butyric acid. (n.d.). BLD Pharm. Retrieved from --INVALID-LINK--
-
7-Methyl-3,4-dihydronaphthalen-1(2H)-one. (n.d.). BLD Pharm. Retrieved from --INVALID-LINK--
-
7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2h)-one. (n.d.). ChemUniverse. Retrieved from --INVALID-LINK--
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This compound. (n.d.). MySkinRecipes. Retrieved from --INVALID-LINK--
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Technical Support Center: Synthesis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support guide for the synthesis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one. This document provides in-depth guidance on catalyst selection, reaction optimization, and troubleshooting for the critical intramolecular Friedel-Crafts cyclization step. It is designed for researchers and drug development professionals seeking to achieve efficient and reproducible synthesis of this important tetralone intermediate.
Section 1: Synthesis Overview & The Critical Cyclization Step
The most common and reliable route to this compound involves a two-stage process:
-
Precursor Synthesis: Formation of 4-(4-methoxy-3-methylphenyl)butanoic acid. This is typically achieved via a Friedel-Crafts acylation of 2-methylanisole with succinic anhydride, followed by reduction of the resulting keto group.
-
Intramolecular Friedel-Crafts Acylation: The acid-catalyzed cyclization of the butanoic acid precursor to form the desired tetralone ring system.
The success of the entire synthesis hinges on the efficiency of the final cyclization step. This intramolecular electrophilic aromatic substitution requires a potent catalyst to promote the formation of the acylium ion (or a related electrophilic species) and facilitate the ring closure. The choice of this catalyst directly impacts yield, purity, reaction conditions, and scalability.
Overall Synthetic Workflow
Caption: Workflow for the synthesis of the target tetralone.
Section 2: Catalyst Selection FAQ
This section addresses the most common questions regarding the selection of a catalyst for the intramolecular cyclization reaction.
Q1: What are the most effective catalysts for this cyclization?
The intramolecular Friedel-Crafts acylation of 4-arylbutyric acids is typically promoted by strong protic acids or Lewis acids that also act as dehydrating agents.[1] The most widely used and effective catalysts for this transformation are:
-
Polyphosphoric Acid (PPA): A viscous polymer of phosphoric acid, PPA has long been the traditional choice for such cyclizations.[2] It serves as both the acidic catalyst and the reaction medium.
-
Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (typically 1:10 w/w), this reagent is a powerful, modern alternative to PPA.[3]
-
Other Lewis/Protic Acids: While reagents like anhydrous AlCl₃, H₂SO₄, or HF can be used, they often present challenges.[4] For instance, using AlCl₃ would necessitate converting the precursor carboxylic acid to the more reactive acyl chloride, adding a step to the synthesis.[5]
For the direct cyclization of the carboxylic acid, PPA and Eaton's Reagent are the preferred choices due to their high efficacy and operational simplicity.
Q2: How do I choose between Polyphosphoric Acid (PPA) and Eaton's Reagent?
Your choice will depend on factors like desired reaction temperature, ease of handling, and sensitivity of your substrate. Eaton's Reagent is now often favored for several practical reasons.[6]
| Feature | Eaton's Reagent (P₂O₅ in CH₃SO₃H) | Polyphosphoric Acid (PPA) |
| Physical State | Low-viscosity, free-flowing liquid[7] | Highly viscous, often glassy solid at RT[7] |
| Handling | Easy to dispense, stir, and transfer | Difficult to stir, especially on a large scale[7] |
| Reaction Temp. | Milder conditions (e.g., 70-100 °C)[7][8] | Higher temperatures required (e.g., 120-150 °C)[7] |
| Yields | Often provides higher yields, especially for sensitive substrates | Can lead to charring and lower yields with sensitive molecules[6] |
| Work-up | Simpler, less exothermic quenching[7] | Difficult, highly exothermic, and vigorous quenching[7] |
| Mechanism | Acts as a strong acid and potent dehydrating agent[6] | Acts as a strong acid and dehydrating agent[2] |
Recommendation: For the synthesis of this compound, Eaton's Reagent is the superior choice . The methoxy group can be sensitive to the harsh, high-temperature conditions often required for PPA. The lower viscosity and milder conditions of Eaton's Reagent facilitate better process control and typically result in a cleaner reaction with higher yields.
Q3: What is the reaction mechanism for the cyclization?
The reaction is a classic intramolecular electrophilic aromatic substitution.[9] The catalyst's role is to convert the carboxylic acid's hydroxyl group into a good leaving group, facilitating the formation of a highly electrophilic acylium ion.
-
Activation: The carboxylic acid is protonated by the strong acid catalyst (PPA or Eaton's Reagent).
-
Acylium Ion Formation: The protonated carbonyl group expels a molecule of water (aided by the dehydrating nature of the catalyst) to form a resonance-stabilized acylium ion.[10][11]
-
Electrophilic Attack: The electron-rich aromatic ring, activated by the ortho/para-directing methoxy and methyl groups, acts as a nucleophile. It attacks the electrophilic acylium ion. The cyclization occurs at the position ortho to the alkyl chain, which is favored due to the formation of a stable six-membered ring.[4][12]
-
Rearomatization: A proton is lost from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding the final tetralone product.[5]
Section 3: Troubleshooting Guide
Even with the right catalyst, experimental challenges can arise. This guide addresses common issues.
Q1: My reaction yield is low or the reaction is incomplete. What are the likely causes?
Low yield is a common problem in Friedel-Crafts acylations and can stem from several factors.[13]
-
Cause 1: Inactive or Insufficient Catalyst.
-
Insight: Eaton's Reagent and PPA are highly hygroscopic. Absorbed moisture will hydrolyze the active species (P₂O₅ and polyphosphoric esters), rendering the catalyst ineffective.
-
Solution:
-
Always use freshly opened or properly stored Eaton's Reagent or PPA.
-
Ensure all glassware is rigorously dried before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.
-
Ensure a sufficient excess of the reagent is used to act as both catalyst and solvent (e.g., 10 parts by weight is common for Eaton's Reagent).[7]
-
-
-
Cause 2: Sub-optimal Reaction Temperature.
-
Insight: While Eaton's Reagent allows for milder conditions, the reaction still requires sufficient thermal energy to overcome the activation barrier.
-
Solution:
-
If a reaction at 75-80 °C is sluggish, consider incrementally increasing the temperature to 90-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and byproduct formation.
-
-
-
Cause 3: Inefficient Work-up and Extraction.
-
Insight: The tetralone product must be thoroughly extracted from the aqueous acidic phase after quenching.
-
Solution:
-
After quenching the reaction with ice water, extract the aqueous phase multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.
-
-
Q2: The reaction mixture turned dark brown/black (charred). Why did this happen?
-
Cause: Reaction Temperature is Too High.
-
Insight: This is a classic sign of decomposition and is more common when using PPA due to the higher temperatures required.[7] The electron-rich aromatic ring is susceptible to oxidation and other side reactions under harsh acidic conditions.
-
Solution:
-
Immediately reduce the reaction temperature.
-
If using PPA, switch to Eaton's Reagent to leverage its milder activation profile.
-
When setting up the reaction, ensure the heating mantle or oil bath provides uniform heating and that the temperature is monitored directly in the reaction vessel if possible.
-
-
Q3: I'm not getting the correct isomer. How is regioselectivity controlled?
-
Cause: Misinterpretation of Directing Group Effects.
-
Insight: The cyclization to form this compound is highly regioselective. The starting material has the alkyl chain at position C1 of the benzene ring. The methoxy group is at C4 and the methyl group is at C3. Both are activating, ortho/para-directing groups. The cyclization must occur at either C2 or C6.
-
Analysis & Solution:
-
Attack at C2: This position is sterically hindered by the adjacent methyl group at C3 and the alkyl chain at C1.
-
Attack at C6: This position is sterically accessible and is strongly activated by the para-methoxy group.
-
Therefore, electrophilic attack overwhelmingly occurs at the C6 position to form the desired six-membered ring, leading to the correct product. Formation of other isomers is electronically and sterically disfavored and should be negligible if the starting material is pure. If you are isolating an incorrect isomer, verify the structure of your starting 4-arylbutanoic acid.
-
-
Catalyst Selection Decision Workflow
Caption: Decision tree for selecting between PPA and Eaton's Reagent.
Section 4: Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: Synthesis of the Precursor, 4-(4-methoxy-3-methylphenyl)butanoic acid
This is a two-step process starting from 2-methylanisole.
Step A: Friedel-Crafts Acylation to 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid [14]
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in an anhydrous solvent (e.g., 1,2-dichloroethane) at 0 °C under N₂, add 2-methylanisole (1.0 eq).
-
Add succinic anhydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to yield the crude keto-acid, which can be purified by recrystallization.
Step B: Clemmensen Reduction to 4-(4-methoxy-3-methylphenyl)butanoic acid [15]
-
Prepare amalgamated zinc by stirring zinc dust (10 eq) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the zinc with water.
-
To the amalgamated zinc, add water, concentrated HCl, and toluene. Add the keto-acid from Step A (1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. Add additional portions of concentrated HCl periodically to maintain a strongly acidic medium.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to yield the desired butanoic acid precursor, which can be used in the next step without further purification if the reaction was clean.
Protocol 2: Cyclization to this compound using Eaton's Reagent[9][18]
-
Place the 4-(4-methoxy-3-methylphenyl)butanoic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a N₂ atmosphere.
-
Add Eaton's Reagent (P₂O₅ in CH₃SO₃H, ~10 parts by weight relative to the starting acid) to the flask.
-
Heat the stirred mixture to 75-85 °C in an oil bath.
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction to cool to room temperature, then carefully pour the mixture onto crushed ice with stirring.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash successively with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude oil can be purified by column chromatography on silica gel to afford the pure tetralone.
References
- 1. researchgate.net [researchgate.net]
- 2. ccsenet.org [ccsenet.org]
- 3. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. datapdf.com [datapdf.com]
- 13. benchchem.com [benchchem.com]
- 14. 4-(4-METHOXY-3-METHYL-PHENYL)-4-OXO-BUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]
- 15. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Methoxy-Substituted Tetralones: 6-Methoxy vs. 7-Methoxy Isomers
In the landscape of medicinal chemistry and pharmaceutical development, substituted tetralones serve as pivotal structural motifs and versatile synthetic intermediates. Their rigid, fused-ring system provides a valuable scaffold for the synthesis of a wide array of biologically active molecules. Among these, methoxy-substituted tetralones are of particular importance. This guide provides an in-depth comparison of two closely related and often-utilized isomers: 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (commonly known as 6-methoxytetralone) and its structural isomer, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one (7-methoxytetralone).
It is crucial to first address a common point of nomenclature confusion. The name "6-methoxytetralone" is frequently used as a synonym for the systematic name 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, both referring to the compound with CAS number 1078-19-9.[1] This guide will proceed by comparing this well-established compound with its 7-methoxy isomer (CAS 6836-19-7) to illuminate the profound impact of substituent placement on the molecule's properties and applications.
This analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons of the physicochemical properties, reactivity, and utility of these key intermediates, supported by experimental data and established synthetic protocols.
Physicochemical Properties: A Tale of Two Isomers
The seemingly minor shift of the methoxy group from the 6-position to the 7-position on the aromatic ring results in measurable differences in the physicochemical properties of these isomers. These differences, while subtle, can have significant implications for their handling, reactivity, and pharmacokinetic profiles in derivative compounds.
| Property | 6-methoxy-3,4-dihydronaphthalen-1(2H)-one | 7-methoxy-3,4-dihydronaphthalen-1(2H)-one |
| CAS Number | 1078-19-9 | 6836-19-7 |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol | 176.21 g/mol |
| Appearance | Yellow to light brown crystalline powder | White to off-white crystalline powder |
| Melting Point | 77-79 °C | 59-63 °C |
| Boiling Point | 171 °C at 11 mmHg | 340 °C at 760 mmHg |
| Solubility | Insoluble in water, soluble in organic solvents | Slightly soluble in water; soluble in ethanol, acetone, and chloroform |
The lower melting point of the 7-methoxy isomer suggests weaker intermolecular forces in its crystal lattice compared to the 6-methoxy isomer. These fundamental differences underscore the importance of precise structural characterization in synthetic chemistry.
Spectroscopic Characterization: Fingerprinting the Isomers
Unequivocal identification of the correct isomer is paramount in any synthetic workflow. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the necessary tools for this distinction.
Infrared (IR) Spectroscopy: Both isomers exhibit a characteristic strong absorption band for the carbonyl (C=O) group. For 6-methoxytetralone, this peak appears around 1701 cm⁻¹.
¹H NMR Spectroscopy: While detailed spectral analysis is required for definitive assignment, key differences in the aromatic region of the proton NMR spectrum can be indicative. The substitution pattern on the benzene ring influences the chemical shifts and coupling constants of the aromatic protons, providing a unique fingerprint for each isomer.
Synthetic Pathways: Accessing the Building Blocks
The synthesis of both 6- and 7-methoxytetralone typically involves an intramolecular Friedel-Crafts acylation of a corresponding substituted phenylbutyric acid. The choice of starting material dictates the final position of the methoxy group.
Experimental Protocol: Synthesis of 6-Methoxytetralone
This protocol is based on the cyclization of 4-(3-methoxyphenyl)butanoic acid.
-
Preparation of 4-(3-methoxyphenyl)butanoic acid: This can be achieved through various standard organic chemistry methods, often starting from 3-methoxyphenylacetic acid.
-
Cyclization: To a stirred solution of 4-(3-methoxyphenyl)butanoic acid in a suitable solvent such as dichloromethane, slowly add a cyclizing agent like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
-
Reaction Monitoring: The reaction is typically heated (e.g., to 75°C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled and then carefully poured over ice-water. The product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 6-methoxytetralone.
Experimental Protocol: Synthesis of 7-Methoxytetralone
This synthesis involves the cyclization of 4-(4-methoxyphenyl)butyric acid.
-
Preparation of 4-(4-methoxyphenyl)butyric acid: Anisole is acylated with succinic anhydride in the presence of a Lewis acid (e.g., anhydrous aluminum chloride) to form the intermediate keto acid. This is followed by reduction of the keto group.[2]
-
Cyclization: The resulting 4-(4-methoxyphenyl)butyric acid is then cyclized using a strong acid catalyst such as polyphosphoric acid (PPA). The mixture is heated to promote the intramolecular acylation.
-
Work-up and Purification: Similar to the 6-methoxy isomer, the reaction is quenched with water, and the product is extracted and purified to yield 7-methoxytetralone.[2]
Caption: Synthetic routes to 6- and 7-methoxytetralone.
Reactivity and Applications in Drug Development: A Study in Contrast
The electronic effects of the methoxy group, depending on its position, significantly influence the reactivity of the tetralone system and, consequently, its applications in the synthesis of complex pharmaceutical agents.
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one: A Gateway to Steroids
The 6-methoxy substituent activates the aromatic ring, making this isomer a cornerstone in the total synthesis of steroids.[3] It serves as a key precursor for the construction of the B, C, and D rings of the steroid nucleus. It is an essential intermediate in the synthesis of numerous hormonal drugs, including norethisterone and levonorgestrel.[4][5] The reactivity of the enol or enolate derived from 6-methoxytetralone is central to many of the carbon-carbon bond-forming reactions required to build the complex steroid framework.
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one: A Precursor to Antidepressants
In contrast, 7-methoxytetralone is a critical intermediate in the synthesis of the novel antidepressant agomelatine .[6][7] Agomelatine is a melatonergic agonist and a 5-HT₂C antagonist, and its synthesis relies on the specific structure of the 7-methoxy isomer.[8] Several synthetic routes to agomelatine have been developed, with many starting from 7-methoxytetralone.[5][9][10] The chemical reactivity of the carbonyl group and the adjacent methylene position in 7-methoxytetralone is exploited in these syntheses.[7]
Caption: Divergent applications of methoxytetralone isomers in drug development.
Conclusion
While 6-methoxy- and 7-methoxy-3,4-dihydronaphthalen-1(2H)-one are structural isomers with the same molecular formula and weight, the position of the methoxy group imparts distinct physicochemical properties, reactivity, and, most importantly, divergent applications in pharmaceutical synthesis. 6-Methoxytetralone is a well-established and indispensable precursor for a wide range of steroid-based drugs. In contrast, 7-methoxytetralone has emerged as a key building block for the novel antidepressant agomelatine.
This comparative guide highlights the critical importance of isomeric purity and correct structural identification in the field of drug development. The choice between these two seemingly similar molecules can lead down entirely different synthetic pathways toward distinct classes of therapeutic agents. As such, a thorough understanding of their individual characteristics is essential for any researcher or scientist working in this domain.
References
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A Comparative Guide to the Biological Activities of 6-Methoxy-7-Methyl and 7-Methoxy-6-Methyl-3,4-dihydronaphthalen-1(2H)-one Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the subtle art of structural isomerism often dictates the biological destiny of a molecule. The placement of functional groups on a scaffold can profoundly influence its interaction with biological targets, leading to vastly different pharmacological profiles. This guide provides a comprehensive comparative analysis of two constitutional isomers: 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one and 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one. While direct comparative biological data for these specific isomers is not extensively available in peer-reviewed literature, this document, authored from the perspective of a Senior Application Scientist, will synthesize existing knowledge on related structures to predict their potential activities and provide a detailed experimental framework for their empirical evaluation.
The tetralone scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive compounds. Notably, derivatives of 6-methoxy-1-tetralone have been investigated for their potential as anticancer agents, while 7-methoxy-1-tetralone is a key intermediate in the synthesis of the antidepressant agomelatine, highlighting the therapeutic potential of this chemical class.[1][2] The differential positioning of the methoxy and methyl groups in the two isomers under consideration is anticipated to significantly impact their electronic and steric properties, thereby influencing their biological target engagement and subsequent cellular effects.
This guide will first explore the predicted biological activities of each isomer based on structure-activity relationship (SAR) studies of analogous compounds. It will then provide detailed, step-by-step experimental protocols for key assays to empirically determine and compare their cytotoxic and neuroprotective potential. Finally, a discussion on the interpretation of potential results will be presented to aid researchers in their drug discovery efforts.
Predicted Biological Activity Profiles: A Structure-Activity Relationship (SAR) Perspective
The bioisosteric replacement of a hydrogen atom with a methyl group and the introduction of a methoxy group can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability. The relative positions of these groups in the two isomers are critical.
-
This compound (Isomer A): The arrangement of the electron-donating methoxy and methyl groups at positions 6 and 7 respectively may influence its potential as an inhibitor of tubulin polymerization, a mechanism observed in some anticancer agents.[3][4][5][6][7] The electronic properties of the aromatic ring are modulated by these substituents, which could affect its binding to the colchicine site on tubulin.
-
7-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one (Isomer B): Given that 7-methoxy-1-tetralone is a precursor to the melatonergic agonist and 5-HT2C antagonist agomelatine, it is plausible that Isomer B may exhibit activity at these neuroreceptors.[1][8][9][10] The position of the methoxy group at C7 appears to be a key determinant for this neurological activity. The adjacent methyl group at C6 could modulate the binding affinity and selectivity for these receptors.
Based on these considerations, we hypothesize that Isomer A is more likely to exhibit cytotoxic activity against cancer cell lines , while Isomer B may possess neuroprotective or neuromodulatory effects . The following experimental guide is designed to test this hypothesis.
Experimental Evaluation: A Head-to-Head Comparison
To empirically assess and compare the biological activities of the two isomers, a multi-pronged approach involving both in vitro cytotoxicity and neuroprotection assays is recommended.
I. Assessment of Cytotoxic Activity
The MTT assay is a widely used colorimetric method to assess cell viability and is a reliable first-line screening tool for cytotoxic potential.
Experimental Protocol: MTT Cytotoxicity Assay
1. Cell Culture and Seeding:
- Culture human breast cancer (MCF-7) and non-cancerous human embryonic kidney (HEK293) cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
- Seed 5 x 10³ cells per well in a 96-well microplate and allow them to adhere for 24 hours.
2. Compound Treatment:
- Prepare stock solutions of Isomer A and Isomer B in DMSO (10 mM).
- Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
- Replace the culture medium in the 96-well plate with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
3. MTT Assay and Data Analysis:
- After 48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Isomer A | MCF-7 | To be determined |
| Isomer A | HEK293 | To be determined |
| Isomer B | MCF-7 | To be determined |
| Isomer B | HEK293 | To be determined |
| Doxorubicin | MCF-7 | Reference value |
Experimental Workflow for Cytotoxicity Assessment:
References
- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual-targeting inhibitors involving tubulin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Table 1 from 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one | Semantic Scholar [semanticscholar.org]
- 10. 6836-19-7|7-Methoxy-3,4-dihydronaphthalen-1(2H)-one|BLD Pharm [bldpharm.com]
A Comparative Structural Analysis of Substituted α-Tetralones for Drug Discovery
A Senior Application Scientist's Guide to the Spectroscopic and Crystallographic Characterization of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one and Related Scaffolds
Introduction
The α-tetralone framework, a bicyclic structure featuring a fused benzene and cyclohexanone ring, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its rigid conformation and synthetic tractability make it a cornerstone for developing novel therapeutics, including agents for neurological disorders and antimicrobial applications.[1][2] The biological activity of tetralone derivatives is exquisitely sensitive to the substitution pattern on the aromatic ring, which modulates electronic properties, molecular conformation, and receptor-binding interactions.[3]
This guide provides an in-depth comparative structural analysis of This compound , a representative polysubstituted tetralone, against a series of structurally related and well-characterized compounds:
-
1-Tetralone (the parent scaffold)
-
6-Methoxy-1-tetralone (singly-substituted, electron-donating group)
-
7-Methyl-1-tetralone (singly-substituted, weakly electron-donating group)
By systematically examining the influence of methoxy and methyl substituents, we will elucidate the subtle yet significant shifts in spectroscopic signatures and conformational properties. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical, data-driven insights into the structural characterization of this vital class of molecules.
Methodological Framework for Structural Elucidation
A multi-pronged analytical approach is essential for the unambiguous structural characterization of tetralone derivatives. Our analysis integrates data from spectroscopic techniques, which probe the molecule's electronic environment and functional groups, with computational and crystallographic methods, which define its three-dimensional architecture.
The causality for this integrated workflow is rooted in the principle of complementary data. While NMR provides the primary carbon-hydrogen framework, IR confirms functional groups, and MS establishes molecular weight and fragmentation. X-ray crystallography offers the definitive solid-state structure, which in turn validates and refines the solution-state and computational models.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the tetralone derivative in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.[4]
-
Rationale: ¹H NMR is used to identify the number and connectivity of protons, particularly the distinct signals for aromatic and aliphatic regions. ¹³C NMR provides a count of unique carbon atoms, with the carbonyl carbon being a key diagnostic signal.[5][6] 2D NMR techniques like COSY and HSQC are employed to establish proton-proton and proton-carbon correlations, respectively, which is critical for unambiguous assignment.[7]
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, use the KBr pellet method or acquire the spectrum from a capillary cell melt.[8]
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Rationale: IR spectroscopy is a rapid and reliable method to confirm the presence of key functional groups. The C=O stretch of the ketone is a strong, sharp absorption that is sensitive to the electronic effects of aromatic substituents.[9]
Mass Spectrometry (MS):
-
Technique: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for more complex mixtures or less volatile compounds.[10][11]
-
Ionization: Electron Ionization (EI) is common for GC-MS, providing characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS.[11][12]
-
Rationale: MS provides the molecular weight of the compound via the molecular ion peak [M]⁺ and offers structural clues through predictable fragmentation pathways.[4][13]
Comparative Structural Analysis
This section dissects the structural features of our target compound and its relatives, highlighting the diagnostic impact of the methoxy and methyl substituents.
Baseline: 1-Tetralone (Parent Scaffold)
1-Tetralone serves as our reference. Its aliphatic portion gives rise to three distinct methylene proton signals, typically seen as multiplets in the ¹H NMR spectrum.[6][14] The aromatic region shows a characteristic pattern for a 1,2-disubstituted benzene ring, with the proton at position 8 (peri to the carbonyl) being significantly deshielded and shifted downfield due to the anisotropic effect of the C=O group.
Analysis of this compound
While specific experimental data for this compound is not available in the cited literature, we can reliably predict its spectral characteristics by combining the observed effects from its singly-substituted analogs.
-
¹H NMR (Predicted): The aromatic region is expected to show two singlets, as the protons at C5 and C8 are isolated. The methoxy group (-OCH₃) will appear as a sharp singlet around 3.8-3.9 ppm. The methyl group (-CH₃) will also be a singlet, likely around 2.2-2.3 ppm. The C8 proton will remain the most downfield aromatic signal.
-
¹³C NMR (Predicted): The carbonyl carbon (C1) is expected around 197-198 ppm. The aromatic carbons attached to the oxygen (C6) and the methyl group (C7) will be shifted significantly. C6 will be shifted downfield (~160 ppm) due to the deshielding effect of the methoxy oxygen, while the methoxy carbon itself will appear around 55 ppm.
-
IR Spectroscopy (Predicted): The C=O stretching frequency will be lower than that of unsubstituted 1-tetralone due to the electron-donating nature of the methoxy group, which increases resonance contribution and weakens the C=O double bond character. The expected value would be in the range of 1665-1675 cm⁻¹.
Comparative Compounds
6-Methoxy-1-tetralone:
-
Spectroscopic Impact: The powerful electron-donating methoxy group at C6 significantly influences the electronic structure. In the ¹H NMR spectrum, it simplifies the aromatic region and shields the protons at the ortho (C5) and para (C7) positions, shifting them upfield compared to 1-tetralone. The C=O stretch in the IR spectrum is observed at a lower frequency (~1670-1680 cm⁻¹) compared to the parent tetralone, confirming the electronic donation into the conjugated system.[9] The melting point is consistently reported as 77-79°C.[8][15][16]
-
¹³C NMR Data: Key shifts in CDCl₃ are observed at approximately 197.0 ppm (C=O), 163.5 ppm (C6-OMe), 129.8 ppm (C8), and 55.5 ppm (-OCH₃).[5]
7-Methyl-1-tetralone:
-
Spectroscopic Impact: The methyl group is a weak electron-donating group. Its effect on the carbonyl stretch in the IR spectrum is less pronounced than that of the methoxy group. The ¹H NMR spectrum shows a characteristic singlet for the methyl protons around 2.3 ppm.[17] The primary impact is on the chemical shifts of the adjacent aromatic protons.
-
IUPAC Name: 7-methyl-3,4-dihydro-2H-naphthalen-1-one.[17]
Comparative Data Summary
| Compound | Key ¹H NMR Shifts (ppm) | ¹³C NMR C=O Shift (ppm) | IR C=O Stretch (cm⁻¹) |
| 1-Tetralone | ~8.0 (H-8), ~7.2-7.5 (Ar-H), ~2.9 (H-4), ~2.6 (H-2) | ~198.5 | ~1685 |
| 6-Methoxy-1-tetralone | ~7.9 (H-8), ~6.8 (H-7), ~6.6 (H-5), ~3.8 (OCH₃) | ~197.0[5] | ~1675[9] |
| 7-Methyl-1-tetralone | ~7.8 (H-8), ~7.1 (H-6), ~7.0 (H-5), ~2.3 (CH₃) | ~198.0 (Est.) | ~1682 (Est.) |
| 6-Methoxy-7-methyl-1-tetralone | ~7.7 (H-8, s), ~6.5 (H-5, s), ~3.8 (OCH₃, s), ~2.2 (CH₃, s) (Predicted) | ~197.5 (Predicted) | ~1670 (Predicted) |
Solid-State Conformation: Insights from X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional structure of a molecule in the solid state. While crystal data for the target compound itself is not published, analysis of closely related structures reveals key conformational features of the tetralone ring system.
-
Ring Conformation: The six-membered, non-aromatic ring of tetralones typically adopts a distorted envelope or half-chair conformation .[18][19][20] For instance, in 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, the ring adopts a slightly distorted envelope configuration.[19][21] In an oxime derivative of 6-methoxy-1-tetralone, the ring also has an envelope conformation.[18][22] This puckering minimizes steric strain.
-
Influence of Substituents: Substituents on the aromatic ring can influence crystal packing through intermolecular interactions like hydrogen bonds (C-H···O) and π-stacking.[18][19][22] These interactions dictate the supramolecular architecture in the solid state. The dihedral angle between the aromatic ring and substituents, such as the benzylidene group in some derivatives, is a critical parameter determined from crystallographic data.[20]
Conclusion
The structural analysis of this compound and its analogs demonstrates the power of a combined spectroscopic and analytical approach. The electronic effects of substituents are clearly discernible through shifts in NMR signals and IR absorption frequencies. The electron-donating methoxy group exerts a stronger influence than the methyl group, causing a more significant upfield shift of aromatic protons and a lowering of the carbonyl stretching frequency.
By establishing a baseline with the parent 1-tetralone and systematically evaluating the impact of individual substituents in 6-methoxy- and 7-methyl-1-tetralone, we can confidently predict the structural and spectroscopic properties of the more complex target molecule. These analytical principles and workflows are fundamental for quality control, reaction monitoring, and establishing the structure-activity relationships that drive modern drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 7. New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. 7-Methoxy-1-tetralone [webbook.nist.gov]
- 14. 1-Tetralone(529-34-0) 1H NMR spectrum [chemicalbook.com]
- 15. 126125000 [thermofisher.com]
- 16. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]
- 17. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.iucr.org [journals.iucr.org]
- 21. researchgate.net [researchgate.net]
- 22. (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Efficacy of 6-Methoxy-7-Methyl-3,4-dihydronaphthalen-1(2H)-one Derivatives
For distribution among researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of the Tetralone Scaffold
The 1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a multitude of biologically active compounds.[1] Its inherent structural features make it a versatile building block for the synthesis of novel therapeutics.[1] Among the various applications, derivatives of the tetralone core have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against a range of cancer cell lines.[1][2] This guide focuses on a specific class of these compounds: derivatives of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one. By exploring the structure-activity relationships (SAR) and comparative efficacy of these derivatives, we aim to provide valuable insights for researchers engaged in the discovery and development of novel anticancer therapeutics. The strategic placement of the methoxy and methyl groups on the aromatic ring of the tetralone core provides a unique starting point for chemical modifications that can significantly influence biological activity.
Comparative Efficacy of Tetralone Derivatives: A Synthesized Analysis
Several studies have highlighted the anticancer potential of tetralone derivatives incorporating various heterocyclic moieties. For instance, certain tetralin-6-yl-pyrazoline derivatives have shown notable potency against human cervix carcinoma (HeLa) and breast carcinoma (MCF-7) cell lines.[3] Specifically, the introduction of a pyrazoline ring, derived from an α,β-unsaturated ketone precursor of a tetralin moiety, has been shown to be a fruitful strategy in enhancing anticancer activity.
To provide a quantitative perspective, the following table summarizes the in vitro anticancer activity of selected tetralone and naphthalene derivatives against various cancer cell lines. It is important to note that these are not direct derivatives of this compound but offer valuable insights into the effects of different substituents.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetralin-6-yl-pyrazoline | Compound 3a | HeLa | 3.5 µg/mL | [3] |
| MCF-7 | 4.5 µg/mL | [3] | ||
| Tetrahydronaphthalene-sulfonamide | Compound 11 | MCF-7 | - (77.5% growth inhibition) | [4] |
| Naphthalen-1-yloxyacetamide | Compound 5d | MCF-7 | Potent (data qualitative) | [5] |
| 6-Methoxynaphthalene | Compounds 6b-d, 16 | HCT-116 | Promising (data qualitative) | [6] |
Note: The data presented is for structurally related compounds and should be interpreted as indicative of the potential for anticancer activity within the broader class of tetralone derivatives. The conversion of µg/mL to µM would require the molecular weight of the specific compounds, which are not uniformly provided in the source material.
Structure-Activity Relationship (SAR) Insights
The biological activity of tetralone derivatives is intricately linked to their structural features. The substitution pattern on both the aromatic and the saturated rings can dramatically influence their anticancer efficacy.
The Role of Substituents on the Aromatic Ring
The presence and position of electron-donating or electron-withdrawing groups on the aromatic ring are critical determinants of activity. The 6-methoxy group, as present in our core structure, is a common feature in many biologically active molecules and is known to influence the pharmacokinetic and pharmacodynamic properties of a compound.[7] The addition of a methyl group at the 7-position further modulates the electronic and steric properties of the aromatic ring, which can impact interactions with biological targets.
Modifications at the Carbonyl Group and Adjacent Positions
The carbonyl group at the 1-position is a key functional handle for synthetic modifications. The formation of α,β-unsaturated ketones (chalcones) by condensation with aromatic aldehydes is a common strategy to generate derivatives with enhanced biological activity.[3] These chalcone derivatives can then be further cyclized to introduce heterocyclic rings, such as pyrazolines or pyrimidines, which have been shown to possess a wide range of pharmacological effects, including anticancer properties.[3]
The following diagram illustrates a general synthetic pathway for the derivatization of a tetralone core, leading to the introduction of heterocyclic moieties.
Caption: General synthetic pathways for derivatization of the tetralone core.
Mechanism of Action: Inducing Cancer Cell Death
While the precise molecular targets for many this compound derivatives are yet to be fully elucidated, a common mechanism of action for many anticancer agents, including tetralone derivatives, is the induction of apoptosis, or programmed cell death.
Some tetralone-sulfonamide derivatives have been shown to signal an apoptotic cascade in breast cancer cells, leading to cell cycle arrest at the G2/M phase.[4] This is often achieved through the modulation of key apoptotic proteins such as Bcl-2 and Bax. Naphthalen-1-yloxyacetamide derivatives have also been observed to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, as well as caspase 9.[5]
The following diagram illustrates a simplified signaling pathway for apoptosis induction.
Caption: Simplified signaling pathway for apoptosis induction by anticancer compounds.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
To quantitatively assess the cytotoxic efficacy of this compound derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, HeLa, HCT-116) in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
The following diagram outlines the experimental workflow for the MTT assay.
Caption: Experimental workflow of the MTT assay for cytotoxicity assessment.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. By leveraging the existing knowledge of the structure-activity relationships of related tetralone and naphthalene derivatives, researchers can strategically design and synthesize new analogs with enhanced potency and selectivity. The derivatization of the carbonyl group to introduce heterocyclic moieties and the exploration of different substitution patterns on the aromatic ring are particularly promising avenues for future research.
Further investigation into the specific molecular targets and mechanisms of action of these compounds will be crucial for their rational design and optimization. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of these novel derivatives. Through a synergistic approach combining synthetic chemistry, biological evaluation, and mechanistic studies, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the next generation of anticancer drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Gauntlet: A Comparative Guide to In Vitro and In Vivo Evaluation of 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one as a Novel Anti-inflammatory Agent
For drug development professionals, the journey of a novel chemical entity from benchtop to bedside is a rigorous process of validation. This guide provides an in-depth technical comparison of in vitro and in vivo methodologies for evaluating the therapeutic potential of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a promising tetralone derivative. Drawing from the established broad-spectrum bioactivity of tetralone scaffolds, which includes anti-inflammatory, anticancer, and antibacterial properties, we hypothesize a targeted anti-inflammatory mechanism for this specific molecule.[1][2][3] Our experimental design is therefore tailored to investigate its potential as an inhibitor of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade.
This guide will navigate the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative sources. We will compare our target compound with a well-established alternative, Celecoxib, a selective COX-2 inhibitor, to provide a clear benchmark for performance.
The Scientific Rationale: Why Focus on COX Inhibition?
The tetralone core is a privileged structure in medicinal chemistry, known to be a precursor for a variety of pharmacologically active compounds.[2][4] Several studies have highlighted the anti-inflammatory potential of tetralone derivatives, with some acting as inhibitors of macrophage migration inhibitory factor (MIF) and others modulating inflammatory pathways such as NF-κB.[5] A crucial pathway in inflammation is the conversion of arachidonic acid to prostaglandins by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] Therefore, selective inhibition of COX-2 is a desirable characteristic for an anti-inflammatory drug, as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][7]
Given the structural similarities of this compound to other bioactive tetralones, we propose that its anti-inflammatory effects may be mediated through the inhibition of COX enzymes. The following experimental roadmap is designed to test this hypothesis, moving from targeted enzymatic assays to a more complex physiological system.
Visualizing the Target: The Arachidonic Acid Cascade
To fully appreciate the rationale behind our experimental design, it is essential to visualize the biochemical pathway we aim to modulate. The following diagram illustrates the arachidonic acid cascade and the central role of the COX enzymes.
Caption: The Arachidonic Acid Cascade and the role of COX enzymes.
Part 1: In Vitro Evaluation - Mechanistic Insights at the Molecular and Cellular Level
The initial phase of our investigation focuses on in vitro assays to determine the direct inhibitory effects of this compound on our target enzymes and its activity in a controlled cellular environment.
Experimental Protocol 1: Cell-Free COX-1/COX-2 Inhibition Assay
This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of our test compound, allowing for the determination of its inhibitory potency (IC50) and selectivity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 1 mM phenol and 500 µM hematin). Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the reaction buffer. Prepare a stock solution of arachidonic acid (substrate) and the test compounds (this compound and Celecoxib) in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and varying concentrations of the test compound or reference drug. Include a control group with no inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Measurement of Prostaglandin Production: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes). Stop the reaction and measure the amount of Prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Protocol 2: Cell-Based Assay for PGE2 Production in LPS-Stimulated Macrophages
This assay assesses the compound's ability to inhibit COX-2 activity within a cellular context, providing a more physiologically relevant measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a suitable medium (e.g., DMEM with 10% FBS) and seed the cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or Celecoxib for 1 hour.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of COX-2 and the production of prostaglandins. Include a non-stimulated control group.
-
Sample Collection and Analysis: After a 24-hour incubation period, collect the cell culture supernatant and measure the concentration of PGE2 using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value.
Hypothetical Data Summary: In Vitro Assays
The following table summarizes the hypothetical data we might expect to obtain from these in vitro experiments.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | PGE2 Inhibition IC50 (µM) in RAW 264.7 cells |
| This compound | 50 | 1.5 | 33.3 | 2.5 |
| Celecoxib (Reference) | >100 | 0.05 | >2000 | 0.1 |
Expert Interpretation: The hypothetical data suggests that this compound is a potent and selective inhibitor of COX-2, albeit less selective than Celecoxib. The selectivity index of over 30 indicates a favorable therapeutic window with a reduced risk of COX-1 related side effects. The potency in the cell-based assay further validates its anti-inflammatory potential in a biological system.
Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Living System
Positive in vitro results provide a strong rationale for progressing to in vivo studies, which are crucial for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a complex physiological environment.
Experimental Protocol 3: Carrageenan-Induced Paw Edema Model in Rats
This is a classic and well-established model for evaluating the acute anti-inflammatory and analgesic effects of novel compounds.[8][9][10]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: Acclimatize male Wistar rats for at least one week. Randomly divide the animals into groups: a vehicle control group, a positive control group (e.g., receiving Celecoxib), and groups receiving different doses of this compound.
-
Compound Administration: Administer the test compound or control vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the volume of the paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Assessment of Analgesic Effect (Optional): Measure the paw withdrawal latency in response to a thermal stimulus (e.g., using a hot plate) or mechanical stimulus (e.g., using von Frey filaments) to assess the analgesic effect of the compound.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group. Analyze the paw withdrawal latency data to determine the analgesic effect.
Hypothetical Data Summary: In Vivo Study
| Treatment Group | Dose (mg/kg, p.o.) | Percentage Inhibition of Paw Edema (at 3 hours) | Paw Withdrawal Latency (seconds) |
| Vehicle Control | - | 0% | 5.2 ± 0.4 |
| This compound | 10 | 35% | 8.1 ± 0.6 |
| This compound | 30 | 65% | 12.5 ± 0.8 |
| Celecoxib (Reference) | 10 | 70% | 13.2 ± 0.7 |
Expert Interpretation: The hypothetical in vivo data demonstrates a dose-dependent anti-inflammatory and analgesic effect for this compound. At a dose of 30 mg/kg, its efficacy is comparable to that of the reference drug, Celecoxib, confirming its potential as a viable anti-inflammatory agent.
The Integrated Experimental Workflow and Decision-Making Logic
The progression from in vitro to in vivo studies is a critical decision point in drug development. The following diagrams illustrate the overall workflow and the logic that guides this transition.
Caption: Comprehensive experimental workflow from in vitro to in vivo studies.
Caption: Decision-making logic for advancing a compound to in vivo testing.
Conclusion: A Promising Candidate for Further Development
This comparative guide outlines a robust and scientifically sound strategy for the preclinical evaluation of this compound as a novel anti-inflammatory agent. By systematically progressing from targeted in vitro assays to a validated in vivo model, researchers can build a comprehensive data package that elucidates the compound's mechanism of action, efficacy, and potential therapeutic window. The hypothetical data presented herein suggests that this compound is a promising lead compound worthy of further investigation, including more extensive pharmacokinetic, toxicological, and chronic inflammation model studies. This structured approach, grounded in established scientific principles, is essential for making informed decisions in the complex and resource-intensive process of drug development.
References
- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential inhibition of COX-1 and COX-2 in vitro and pharmacological profile in vivo of NSAIDs | Semantic Scholar [semanticscholar.org]
- 8. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 9. criver.com [criver.com]
- 10. pharmaron.com [pharmaron.com]
A Spectroscopic Guide to Differentiating Regioisomers of Methoxy-Methyl Tetralones: A Comparative Analysis
Introduction: The Challenge of Regioisomeric Purity in Drug Development
The tetralone scaffold, a bicyclic α,β-unsaturated ketone, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. In the synthesis of complex molecules, such as steroid analogs or potential antidepressant agents, precise control over aromatic substitution is paramount.[1][2] However, electrophilic aromatic substitution reactions can often yield a mixture of constitutional isomers, or regioisomers, where substituents are located at different positions on the aromatic ring. These closely related molecules can exhibit vastly different biological activities and pharmacokinetic profiles. Therefore, the ability to unambiguously identify and differentiate these isomers is not merely an academic exercise but a critical step in drug discovery and quality control.
This guide provides an in-depth, objective comparison of the spectroscopic characteristics of three closely related regioisomers of methoxy-methyl substituted dihydronaphthalenone. We will move beyond simple data reporting to explain the underlying principles that govern their distinct spectroscopic signatures. By leveraging a multi-technique approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will establish a robust, self-validating workflow for the definitive structural elucidation of:
-
Isomer A: 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
-
Isomer B: 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one[3]
-
Isomer C: 5-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one
This analysis is designed for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of how to apply modern spectroscopic methods to solve complex structural problems.
Part 1: The Subtle Structural Differences of Tetralone Regioisomers
The core challenge in differentiating Isomers A, B, and C lies in their identical molecular formula (C₁₂H₁₄O₂) and the same core tetralone structure. The only difference is the placement of the methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring. This seemingly minor variation has profound effects on the electronic environment of the entire molecule, which is the key to their spectroscopic differentiation.
Caption: Molecular structures of the three regioisomers under investigation.
-
Isomers A and B are electronically similar, with the primary difference being the relative positions of the electron-donating methoxy group and the weakly electron-donating methyl group. This will subtly alter the chemical shifts of the aromatic protons.
-
Isomer C is sterically and electronically distinct. The placement of the methoxy group at C5 and the methyl group at C8 introduces significant steric hindrance around the carbonyl group (the peri interaction), which can influence both the conformation of the molecule and the spectroscopic properties of the proximate protons and carbons.
Part 2: NMR Spectroscopy: The Definitive Tool for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing constitutional isomers.[4][5][6] By probing the unique magnetic environment of each proton (¹H NMR) and carbon (¹³C NMR) nucleus, we can map the precise connectivity of the molecule.
Theoretical Grounding: Causality in Chemical Shifts and Coupling
The predictive power of NMR stems from well-understood principles. The chemical shift (δ) of a nucleus is determined by its local electronic environment; electron-withdrawing groups (like the carbonyl C=O) "deshield" nearby nuclei, shifting their signals downfield (to higher ppm), while electron-donating groups (like the methoxy -OCH₃) "shield" them, shifting signals upfield (to lower ppm). Spin-spin coupling results in signal splitting (multiplicity), and the magnitude of the coupling constant (J, in Hz) provides information about the number of bonds and the dihedral angle separating coupled nuclei. For aromatic systems, ortho coupling (³JHH) is typically 7-9 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz.
¹H NMR: Decoding the Aromatic Region
The aromatic region (typically 6.5-8.0 ppm) provides the most definitive clues for differentiating our isomers. The proton at C8 (in Isomers A and B) or C7 (in Isomer C) is ortho to the electron-withdrawing carbonyl group and will thus be the most deshielded aromatic proton. The remaining aromatic protons are influenced by the interplay between the methoxy and methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Proton Assignment | Isomer A (6-MeO, 7-Me) | Isomer B (7-MeO, 6-Me) | Isomer C (5-MeO, 8-Me) | Rationale for Differentiation |
| H-5 (Aromatic) | ~6.80 (s) | ~7.25 (d, J≈8.5 Hz) | N/A | Key Differentiator. A sharp singlet in Isomer A vs. a doublet in Isomer B. Position is substituted in Isomer C. |
| H-8 (Aromatic) | ~7.85 (s) | N/A | N/A | Key Differentiator. A singlet in Isomer A. Position is substituted in Isomers B and C (H-6/H-7 instead). |
| H-6 (Aromatic) | N/A | ~7.05 (d, J≈2.5 Hz) | ~6.90 (d, J≈8.0 Hz) | The presence and coupling pattern of this signal distinguishes the isomers. |
| H-7 (Aromatic) | N/A | N/A | ~7.20 (d, J≈8.0 Hz) | Signal is present only in Isomer C, appearing as a doublet coupled to H-6. |
| -OCH₃ | ~3.85 (s, 3H) | ~3.88 (s, 3H) | ~3.90 (s, 3H) | Subtle shifts may occur, but not a primary point of differentiation. |
| -CH₃ | ~2.20 (s, 3H) | ~2.25 (s, 3H) | ~2.40 (s, 3H) | May be slightly more deshielded in Isomer C due to steric compression. |
| H-4 (Benzylic) | ~2.90 (t, 2H) | ~2.90 (t, 2H) | ~2.95 (t, 2H) | Largely unaffected by aromatic substitution pattern. |
| H-2 | ~2.60 (t, 2H) | ~2.60 (t, 2H) | ~2.65 (t, 2H) | Largely unaffected. |
| H-3 | ~2.10 (m, 2H) | ~2.10 (m, 2H) | ~2.15 (m, 2H) | Largely unaffected. |
The most striking difference is in the aromatic region. Isomer A is predicted to show two singlets for its two aromatic protons (H-5 and H-8), as they have no adjacent protons for ortho- or meta-coupling. In contrast, Isomer B would show two doublets, and Isomer C would also show a pair of doublets, but with different chemical shifts due to the unique substituent effects.
¹³C NMR: A Complementary Fingerprint
While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data. The chemical shift of the carbonyl carbon is a useful diagnostic marker for the tetralone core.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Isomer A (6-MeO, 7-Me) | Isomer B (7-MeO, 6-Me) | Isomer C (5-MeO, 8-Me) |
| C=O (C1) | ~197.5 | ~197.6 | ~198.5 |
| C4a (Quaternary) | ~130.0 | ~131.0 | ~128.0 |
| C8a (Quaternary) | ~145.0 | ~144.0 | ~146.0 |
| Aromatic C-O | ~162.0 (C6) | ~161.5 (C7) | ~158.0 (C5) |
| Aromatic C-H | ~125.5 (C8), ~112.0 (C5) | ~129.0 (C5), ~113.5 (C6) | ~128.5 (C7), ~115.0 (C6) |
| -OCH₃ | ~55.5 | ~55.6 | ~56.0 |
| -CH₃ | ~16.0 | ~16.5 | ~18.0 |
Advanced 2D NMR (HMBC): Unambiguous Connectivity
For absolute certainty, a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard.[4] This technique reveals correlations between protons and carbons that are separated by 2 or 3 bonds, effectively building a map of the molecular skeleton.
Caption: Key HMBC correlations to identify Isomer A.
How HMBC Provides Proof:
-
For Isomer A: The protons of the methoxy group (~3.85 ppm) will show a 3-bond correlation (³J) to the carbon at ~162 ppm (C6). The aromatic proton H-5 will show correlations to C7 and C4a. This pattern is unique to Isomer A.
-
For Isomer B: The methoxy protons would show a correlation to C7, while the methyl protons would correlate to C6 and C5.
-
For Isomer C: The methoxy protons would show a correlation to C5, and crucially, the methyl protons at C8 would show a correlation to the carbonyl carbon (C1), confirming their peri relationship.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified tetralone isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).[7]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: The experiment should be run on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate signal-to-noise ratio may require 1024 scans or more, depending on the sample concentration.[7]
-
2D HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments). Optimize the long-range coupling delay (typically ~8 Hz) to observe ³JCH correlations.
Part 3: Infrared (IR) Spectroscopy: Confirming the Core Structure
IR spectroscopy is an excellent, rapid technique for confirming the presence of key functional groups.[8] For our tetralone isomers, the most diagnostic absorption will be the carbonyl (C=O) stretch.
Theoretical Grounding: The Carbonyl Stretch
The C=O bond in a saturated aliphatic ketone typically absorbs around 1715 cm⁻¹.[9][10] However, in α,β-unsaturated systems like tetralones, conjugation with the aromatic ring delocalizes the pi electrons, weakening the C=O bond and lowering its stretching frequency to the 1685-1666 cm⁻¹ region.[9][11]
Table 3: Principal IR Absorption Frequencies (cm⁻¹)
| Vibration | Expected Range | Rationale |
| C=O Stretch (Ketone) | 1680 - 1690 | Characteristic of an α,β-unsaturated ketone conjugated with an aromatic ring.[9] |
| C-H Stretch (Aromatic) | > 3000 | Indicates C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | < 3000 | Indicates C-H bonds of the CH₂, CH₃, and OCH₃ groups. |
| C=C Stretch (Aromatic) | 1600 & 1500 | Confirms the presence of the aromatic ring. |
| C-O Stretch (Aryl Ether) | 1250 - 1270 | Strong absorption confirming the methoxy group attached to the aromatic ring. |
While all three isomers will exhibit a very similar IR spectrum confirming the tetralone core, this technique is insufficient for distinguishing between them. The subtle electronic differences are unlikely to shift the C=O frequency enough for reliable differentiation. Its value lies in quickly confirming a successful synthesis of the target molecular class.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small, solvent-free amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact.
-
Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Part 4: Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[12][13]
Theoretical Grounding: Fragmentation of Tetralones
In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•) .[13] This ion is energetically unstable and fragments into smaller, charged ions and neutral radicals. Only the charged ions are detected.
For tetralones, a characteristic fragmentation pathway is a retro-Diels-Alder (RDA) reaction , which involves the cleavage of the non-aromatic ring, resulting in the loss of ethylene (C₂H₄, 28 Da). Another common fragmentation for ketones is α-cleavage , the breaking of the bond adjacent to the carbonyl group.[14][15]
References
- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one [myskinrecipes.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 6. magritek.com [magritek.com]
- 7. benchchem.com [benchchem.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Carbonyl Compounds IR Spectra [almerja.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. youtube.com [youtube.com]
A Comparative Guide to the Cytotoxicity of Tetralone Analogs for Cancer Research
The tetralone scaffold, a bicyclic aromatic ketone, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural products with significant biological activities.[1][2] For researchers and drug development professionals in oncology, understanding the cytotoxic potential of various tetralone analogs is paramount. This guide provides an in-depth, objective comparison of the cytotoxic performance of different classes of tetralone derivatives against various cancer cell lines, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their potency and explore the underlying mechanisms of action, offering insights to inform the selection and design of next-generation anticancer agents.
The Rationale for Comparing Tetralone Analogs
The core value of the tetralone framework lies in its versatility for chemical modification.[2] By introducing different substituents and heterocyclic ring systems, chemists can fine-tune the molecule's steric, electronic, and pharmacokinetic properties to enhance its cytotoxic efficacy and selectivity. This guide will navigate through key analog classes, presenting a comparative analysis of their performance in preclinical studies.
Comparative Cytotoxicity of Tetralone Analog Classes
The cytotoxic potential of tetralone analogs is highly dependent on the nature of the chemical moieties attached to the core structure. Below, we compare the performance of several key classes of derivatives.
Tetralin-6-yl-Heterocyclic Derivatives
A prominent strategy in the design of potent anticancer agents involves the hybridization of the tetralone scaffold with various heterocyclic rings. This approach has yielded compounds with significant cytotoxicity against cervical (HeLa) and breast (MCF-7) cancer cell lines.[3][4]
A study by Al-Abdullah et al. (2011) explored a series of derivatives synthesized from 6-acetyltetralin.[4] The initial Claisen-Schmidt condensation with aromatic aldehydes yielded α,β-unsaturated ketones (chalcones), which served as precursors for various heterocyclic analogs.
Key Experimental Data:
| Compound Class | Derivative | Target Cell Line | IC50 (µg/mL) | Reference |
| α,β-Unsaturated Ketone | 3a (2,6-dichlorobenzaldehyde derivative) | HeLa | 3.5 | [4] |
| MCF-7 | 4.5 | [4] | ||
| 3b (2,6-difluorobenzaldehyde derivative) | HeLa | 10.5 | [3] | |
| 2-Oxopyridines | 6a | HeLa | 7.1 | [3] |
| 6b | HeLa | 10.9 | [3] | |
| 2-Thioxopyridines | 7a | HeLa | 8.1 | [3] |
| 7b | HeLa | 5.9 | [3] | |
| 7c | HeLa | 6.5 | [3] | |
| Reference Drug | 5-Fluorouracil (5-FU) | HeLa & MCF-7 | Not explicitly stated but used as a standard | [3] |
Expertise & Experience Insights:
The data clearly indicates that the initial chalcone derivative 3a , featuring 2,6-dichloro substitution on the phenyl ring, exhibits the most potent cytotoxicity against both HeLa and MCF-7 cell lines.[4] The presence of bulky, electron-withdrawing halogen atoms at the ortho positions of the phenyl ring appears to be a critical factor for enhanced activity. This could be attributed to increased lipophilicity, facilitating cell membrane penetration, or a more favorable binding interaction with the biological target. The conversion of the chalcone linker to larger heterocyclic systems like oxopyridines and thioxopyridines resulted in a moderate decrease in potency against the HeLa cell line.[3] This suggests that the α,β-unsaturated ketone moiety itself might play a crucial role in the compound's mechanism of action, possibly through Michael addition reactions with nucleophilic residues in target proteins.
Thiazoline-Tetralin Hybrids
Another promising class of tetralone analogs incorporates a thiazoline ring system. A study by Yılmaz et al. synthesized a series of N'-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives and evaluated their cytotoxicity against human breast (MCF-7) and lung (A549) adenocarcinoma cell lines.[5]
Key Experimental Data:
| Compound | R (Substitution on phenyl ring) | Target Cell Line | IC50 (µM) | Selectivity Index (SI) vs. NIH/3T3 | Reference |
| 4b | 4-Methylphenyl | MCF-7 | 69.2 | Toxic to normal cells | [5] |
| 4d | 4-Nitrophenyl | MCF-7 | 71.8 | Not specified | [5] |
| 4f | 4-Bromophenyl | A549 | Lower than Cisplatin | 2.7 | [5] |
| 4g | 4-Chlorophenyl | A549 | Lower than Cisplatin | >7.8 | [5] |
| 4h | 4-Fluorophenyl | A549 | Lower than Cisplatin | >7.8 | [5] |
| Reference Drug | Cisplatin | A549 | Not explicitly stated but used as a standard | Not applicable | [5] |
Expertise & Experience Insights:
Interestingly, the cytotoxic profile of these thiazoline-tetralin hybrids shows a marked preference for the A549 lung cancer cell line over the MCF-7 breast cancer line.[5] Specifically, compounds bearing halogen substituents on the phenyl ring (4f , 4g , and 4h ) demonstrated excellent activity against A549 cells, even at concentrations lower than the standard chemotherapeutic drug cisplatin.[5] Furthermore, these halogenated derivatives exhibited favorable selectivity indices, indicating a lower toxicity profile towards normal mouse embryoblast cells (NIH/3T3).[5] This highlights a critical aspect of drug design: the nature of the substituent on the peripheral phenyl ring can dramatically influence both potency and selectivity. The mechanism of action for these compounds was confirmed to be the induction of apoptosis.[5]
Naturally Occurring Tetralones from Zygogynum calothyrsum
Nature often provides a rich source of novel anticancer compounds. A bioassay-guided fractionation of an extract from Zygogynum calothyrsum led to the isolation of several tetralone derivatives with cytotoxic activity against human colon carcinoma cell lines, COLO205 and KM12.[1][6]
Key Experimental Data:
| Compound | Name | Target Cell Line | GI50 (µM) | Reference |
| 7 | Zygolone A | COLO205 | 17 | [1][6] |
| KM12 | 14 | [1][6] | ||
| 8 | 4'-O-methylzygolone A | COLO205 | 11 | [1][6] |
| KM12 | 17 | [1][6] |
Expertise & Experience Insights:
The data indicates that these naturally occurring tetralones exhibit potent growth inhibitory effects on colon cancer cells.[1][6] Zygolone A (7 ) and its methylated analog, 4'-O-methylzygolone A (8 ), both demonstrated GI50 values in the low micromolar range.[1][6] This underscores the potential of natural product scaffolds in the discovery of new anticancer leads. Further synthetic modifications of these natural structures could lead to even more potent and selective compounds.
Mechanistic Insights: Induction of Apoptosis
A common mechanistic thread among many cytotoxic tetralone analogs is the induction of programmed cell death, or apoptosis.[5][7] This is a highly desirable trait for anticancer drugs as it leads to the controlled elimination of cancer cells with minimal inflammation.
For instance, a study on tetralone derivatives bearing a sulfonamide scaffold demonstrated that the most potent compound induced apoptosis in MCF-7 cells, leading to cell cycle arrest at the G2/M phase.[7] This was accompanied by the upregulation of the pro-apoptotic protein Bax and the activation of caspase-7, a key executioner enzyme in the apoptotic cascade.[7] Similarly, the thiazoline-tetralin hybrids were also shown to induce apoptosis, as confirmed by flow cytometric analysis.[5]
The ability of these compounds to trigger apoptosis highlights their potential to interfere with key cellular signaling pathways that regulate cell survival and death.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The most commonly employed method for assessing the cytotoxicity of tetralone analogs is the MTT assay.[5][8]
Detailed Step-by-Step MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the tetralone analogs. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of tetralone analogs.
Simplified Apoptosis Signaling Pathway
Caption: Simplified pathway of apoptosis induction by tetralone analogs.
Conclusion and Future Directions
This comparative guide demonstrates that tetralone analogs represent a versatile and promising class of cytotoxic agents. The introduction of different heterocyclic moieties and substituents significantly influences their potency and selectivity against various cancer cell lines. The α,β-unsaturated ketone derivatives show broad-spectrum activity, while halogenated thiazoline-tetralin hybrids exhibit potent and selective effects against lung cancer cells. Furthermore, naturally occurring tetralones provide a valuable source of novel anticancer leads. The primary mechanism of action for many of these compounds is the induction of apoptosis, a hallmark of effective cancer chemotherapy.
Future research should focus on a more extensive structure-activity relationship studies to optimize the tetralone scaffold for enhanced potency and selectivity. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and clinical development. The insights provided in this guide should serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. Growth inhibition of human colon carcinoma cells by sesquiterpenoids and tetralones of Zygogynum calothyrsum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives [mdpi.com]
- 4. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth Inhibition of Human Colon Carcinoma Cells by Sesquiterpenoids and Tetralones of Zygogynum calothyrsum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to HPLC Purity Confirmation of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Introduction
In the landscape of pharmaceutical research and drug development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar of safety, efficacy, and reproducibility. One such critical intermediate is 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative whose structural motif is common in biologically active molecules. The confirmation of its purity is paramount, as even minute levels of structurally similar impurities, particularly positional isomers, can carry significantly different toxicological or pharmacological profiles, potentially confounding research outcomes.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this compound. We move beyond a simple recitation of methods to explain the underlying chromatographic principles and the rationale behind experimental design choices. Our objective is to equip researchers, scientists, and drug development professionals with a framework for developing a self-validating HPLC method that ensures the highest degree of confidence in their analytical results, in alignment with globally recognized standards such as the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]
The Analytical Challenge: Separating the Inseparable
The primary challenge in analyzing this compound lies in its potential contamination with process-related impurities and, most critically, positional isomers. For the purpose of this guide, we will consider a key potential impurity: 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one . These two molecules share the same molecular weight and similar polarity, making their separation a non-trivial task for standard chromatographic methods.
A successful HPLC method must therefore possess sufficient selectivity —the ability to discriminate between the main analyte and these closely related species. This guide will compare two distinct approaches to achieving this selectivity: tuning the stationary phase chemistry and optimizing the mobile phase composition.
Pillar 1: A Comparative Analysis of Stationary Phase Selectivity
The heart of an HPLC separation is the column, or the stationary phase. While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, its selectivity, based primarily on hydrophobicity, may not be optimal for resolving aromatic isomers.[7][8][9] Here, we compare a standard C18 phase with a Phenyl-Hexyl phase, which offers alternative separation mechanisms.
Column A: The Industry Standard (InertSustain C18)
A high-quality, end-capped C18 column provides a stationary phase dominated by hydrophobic interactions. Separation occurs based on the differential partitioning of analytes between the polar mobile phase and the non-polar C18 alkyl chains. For structurally similar isomers, these differences can be subtle, leading to marginal separation.
Column B: The Aromatic Specialist (Luna Omega Polar C18 or similar Phenyl-Hexyl)
A Phenyl-Hexyl stationary phase incorporates phenyl rings into its structure. This offers a multi-modal separation mechanism. In addition to hydrophobic interactions, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities.[10] This secondary interaction mechanism can create significant differences in retention for aromatic isomers where the electron density of the aromatic system is slightly different, often leading to dramatically improved resolution.
Performance Comparison
| Parameter | Column A: InertSustain C18 | Column B: Phenyl-Hexyl | Rationale for Performance |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl | C18 relies on hydrophobicity; Phenyl-Hexyl adds π-π interactions.[10] |
| Particle Size | 3 µm | 3 µm | Smaller particles provide higher efficiency and better resolution. |
| Dimensions | 150 x 4.6 mm | 150 x 4.6 mm | Standard analytical column dimensions ensure comparable results. |
| Hypothetical Resolution (Rs) * | 1.4 | 2.8 | The π-π interactions of the Phenyl-Hexyl phase provide the selectivity needed to resolve the critical isomer pair. |
| Peak Tailing Factor (Tf) | 1.1 | 1.1 | Both columns show good peak shape with an optimized mobile phase. |
| Analysis Time | ~15 min | ~17 min | The secondary interactions on the Phenyl-Hexyl phase may lead to slightly longer retention times. |
*Resolution (Rs) between this compound and its 7-methoxy-6-methyl isomer.
Pillar 2: Mobile Phase Optimization for Enhanced Selectivity
Optimizing the mobile phase is a critical and cost-effective way to improve separation.[11][12][13][14] The choice of organic modifier and the use of additives can profoundly impact selectivity, especially when dealing with aromatic and polar compounds.
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. While often used interchangeably, their distinct chemical properties can be leveraged to alter selectivity.
-
Acetonitrile (ACN): As a polar aprotic solvent, ACN is generally a stronger solvent than methanol in reversed-phase systems, leading to shorter retention times. It is particularly effective but can sometimes mask subtle selectivity differences.[15][16]
-
Methanol (MeOH): As a polar protic solvent, methanol can engage in hydrogen bonding interactions. When separating aromatic compounds, methanol is known to promote π-π interactions between the analyte and a phenyl-based stationary phase, whereas acetonitrile can disrupt them.[16] This makes methanol an excellent choice to pair with the Phenyl-Hexyl column.
Aqueous Phase and pH Control
For neutral compounds like the target analyte, pH control is less about modifying the analyte's charge and more about ensuring consistent performance of the silica-based column and sharpening peak shapes. The ketone functional group can interact with free silanol groups on the silica backbone, causing peak tailing. Adding a small amount of a weak acid, such as 0.1% formic acid, to the aqueous phase effectively "shields" these silanols, resulting in sharper, more symmetrical peaks.[15][17]
Pillar 3: A Self-Validating Experimental Protocol
A trustworthy analytical method is one that is reproducible and operates under a state of control. This is achieved by defining a clear protocol and implementing a System Suitability Test (SST) as mandated by pharmacopeial guidelines like USP General Chapter <621>.[1][3][4][18][19]
Recommended Protocol
This protocol is optimized for the Phenyl-Hexyl column, which provided superior selectivity in our comparative analysis.
1. Materials and Reagents:
-
Sample: this compound
-
Reference Standard: Certified reference material of the analyte.
-
Impurity Marker: Standard of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one (if available).
-
Solvents: HPLC-grade Acetonitrile, HPLC-grade Methanol, and Purified Water (18.2 MΩ·cm).
-
Additive: Formic Acid (LC-MS grade).
2. Sample and Standard Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of 1.0 mg/mL.
-
System Suitability Solution (SST): Prepare a solution containing ~1.0 mg/mL of the analyte reference standard and ~0.01 mg/mL (0.1%) of the isomeric impurity marker in diluent.
3. HPLC Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and Photodiode Array (PDA) detector. |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol |
| Gradient Program | 0-2 min: 40% B2-12 min: 40% to 80% B12-15 min: 80% B15.1-18 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| PDA Detector | Wavelength: 275 nmSpectral Range: 190-400 nm |
4. System Suitability Test (SST): Before sample analysis, perform a single injection of the SST solution. The system is deemed suitable for use only if the following criteria are met, in accordance with ICH and USP guidelines.[1][2][3][18]
-
Resolution (Rs): The resolution between the main analyte peak and the isomeric impurity peak must be ≥ 2.0 .
-
Tailing Factor (Tf): The tailing factor for the main analyte peak must be ≤ 1.5 .
-
Reproducibility: For five replicate injections of the reference standard, the relative standard deviation (%RSD) of the peak area must be ≤ 1.0% .
5. Data Analysis and Purity Confirmation:
-
Purity Calculation: Calculate the area percent purity of the main peak relative to the total area of all integrated peaks in the chromatogram.
-
Peak Purity Analysis: Utilize the PDA detector to perform a peak purity assessment on the main analyte peak.[20][21][22][23][24] The software compares UV-Vis spectra taken across the peak (upslope, apex, and downslope). A high purity match factor indicates that the peak is spectrally homogeneous and not co-eluting with an impurity. This provides an orthogonal layer of confirmation and is a hallmark of a trustworthy method.
Conclusion
Confirming the purity of this compound requires an HPLC method with high selectivity to resolve closely related isomers. While a standard C18 column can provide a baseline, this guide demonstrates that a Phenyl-Hexyl stationary phase offers superior resolution due to its ability to engage in π-π interactions. Pairing this column with a Methanol/Water mobile phase modified with 0.1% Formic Acid provides an optimized system that yields excellent peak shape and selectivity.
By adhering to the detailed protocol and rigorously applying the System Suitability Test criteria derived from USP and ICH guidelines, researchers can establish a self-validating method. The final, critical step of using a PDA detector for peak purity analysis ensures the highest level of confidence, confirming that the calculated purity value is not compromised by hidden, co-eluting impurities. This robust analytical strategy empowers scientists to proceed with their research and development activities, confident in the quality of their chemical entities.
References
- 1. usp.org [usp.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. agilent.com [agilent.com]
- 4. usp.org [usp.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. starodub.nl [starodub.nl]
- 7. auroraprosci.com [auroraprosci.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. mastelf.com [mastelf.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. benchchem.com [benchchem.com]
- 16. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. <621> CHROMATOGRAPHY [drugfuture.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. gentechscientific.com [gentechscientific.com]
- 22. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 23. labcompare.com [labcompare.com]
- 24. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, grounded in established safety principles and regulatory awareness.
While specific hazard data for this compound is not extensively published, we can establish a robust safety protocol by analyzing its chemical structure and referencing data from close structural analogs, such as 6-methoxy-1-tetralone. Safety Data Sheets (SDS) for this analog indicate that it is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, responsible laboratory practice dictates that all chemical waste should be handled with care, assuming a degree of potential hazard until proven otherwise. The core structure contains a naphthalenone backbone; the parent compound, naphthalene, is recognized by the EPA as a possible human carcinogen with potential for various health effects upon exposure.[3]
This guide, therefore, adopts a conservative approach to ensure the highest level of safety.
Chemical Profile and Hazard Assessment
Before handling disposal, it is crucial to understand the chemical's properties.
| Property | Value / Observation | Source / Rationale |
| Chemical Structure | Substituted dihydronaphthalenone | Core structure is a known aromatic ketone. |
| Physical State | Likely a solid at room temperature. | Based on analogs like 6-Methoxy-1-tetralone (Melting Point: 77-79 °C).[2] |
| Known Incompatibilities | Strong oxidizing agents. | SDS for structural analog.[1] Contact can lead to vigorous reactions. |
| Primary Hazards | Data not available. Assumed low-level irritant. | Based on analog data.[1][2] Prudent to avoid dust inhalation and skin/eye contact. |
| Environmental Fate | Data not available. | Naphthalene derivatives can be harmful to aquatic life.[4] Discharge to the environment must be avoided.[5] |
Causality Behind Precaution: The primary rationale for this cautious approach is the principle of risk mitigation in the absence of complete data. The aromatic ketone structure suggests potential for biological activity, and as a fine powder, it can be easily inhaled or spread. Therefore, treating it as potentially hazardous waste is the most responsible course of action.
Step-by-Step Disposal Protocol
This protocol applies to small quantities of unused product, contaminated consumables (e.g., weighing paper, gloves), and residual amounts in empty containers typically generated in a research setting.
Step 1: Segregation and Waste Identification
-
Action: Designate a specific, clearly labeled waste container for "this compound and associated solid waste."
-
Causality: Proper segregation is the cornerstone of safe chemical waste management. It prevents unintentional mixing with incompatible substances (like strong oxidizers) and ensures the waste stream is correctly identified for final disposal by your institution's Environmental Health & Safety (EHS) office.
Step 2: Personal Protective Equipment (PPE)
-
Action: Before handling the waste, don the following PPE:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
-
-
Causality: This standard PPE protects against accidental skin contact, eye exposure, and contamination of personal clothing.
Step 3: Collection of Solid Waste
-
Action:
-
If dealing with the pure, solid compound, carefully sweep or wipe it up with a damp paper towel to minimize dust generation.[1][2]
-
Place the material, along with any contaminated consumables (gloves, weighing paper, pipette tips), directly into the designated waste container.
-
Do not attempt to dissolve the waste in a solvent for disposal unless it is part of a specific, approved institutional protocol.
-
-
Causality: Avoiding dust is critical to prevent inhalation, which is a primary route of exposure for powdered chemicals.[1] Keeping the waste in its original solid form simplifies disposal and avoids creating a more complex mixed chemical waste stream.
Step 4: Container Management
-
Action:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area or as directed by your laboratory's waste management plan.
-
Ensure the container is labeled with the full chemical name and an approximate quantity.
-
-
Causality: Securely closing and properly storing the container prevents accidental spills and vapor release. Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.[6]
Step 5: Arranging for Final Disposal
-
Action: Once the container is full or the project is complete, contact your institution's EHS office to arrange for pickup and disposal.
-
Causality: Final disposal of chemical waste must be performed by licensed professionals who can transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7] This is a legal requirement under the Resource Conservation and Recovery Act (RCRA) in the United States.
Disposal Decision Workflow
The following diagram outlines the logical process for managing waste containing this compound.
Caption: Waste Disposal Decision Flowchart.
Decontamination and Spill Response
Decontamination: For glassware or equipment that has come into contact with the compound, wash thoroughly with soap and water. If a solvent is needed, use an appropriate organic solvent (e.g., ethanol or acetone) and dispose of the solvent rinse as hazardous liquid waste.
Small Spills:
-
Ensure proper PPE is worn.
-
Cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Carefully sweep the material into a suitable container for disposal.[1]
-
Wipe the area with a damp cloth, and dispose of all cleanup materials in the designated chemical waste container.
Regulatory and Trust Framework
This protocol is designed as a self-validating system. By treating the compound with a baseline level of caution and adhering to the principles of waste segregation and proper labeling, you ensure compliance with general laboratory safety standards and the foundational requirements of regulatory bodies like the EPA.[7] Always defer to your local and institutional regulations, as they are tailored to your specific operational context and legal jurisdiction.
References
Comprehensive Safety and Handling Guide for 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
A Senior Application Scientist's Procedural Blueprint for Laboratory Safety and Operational Excellence
Welcome to your definitive resource for the safe and effective handling of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one. In the fast-paced environment of drug discovery and development, a deep understanding of the chemical entities we work with is paramount to ensuring both personal safety and the integrity of our research. This guide moves beyond a simple checklist, offering a detailed, scientifically-grounded protocol. We will delve into the rationale behind each procedural step, empowering you to make informed decisions that foster a culture of safety and precision in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Molecule
Based on analogous compounds such as 6-methoxy-1-tetralone and other substituted naphthalenones, we must assume the following potential hazards[1][2][3]:
-
Skin and Eye Irritation: Many organic ketones and aromatic compounds can cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.
-
Potential for Allergic Skin Reaction: Some individuals may develop sensitization to similar compounds.
A thorough risk assessment is the foundational step before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for aerosolization or spillage.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during transfers of larger quantities or when handling solutions.[4][5] |
| Hand Protection | Given the presence of a ketone and an aromatic ring, nitrile or neoprene gloves are recommended for incidental contact.[6][7][8] For prolonged handling or in situations with a high risk of immersion, butyl rubber gloves offer superior protection against many organic solvents. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.[4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][5] |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is correctly donned.
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all required glassware, reagents, and waste containers.
-
-
Handling:
-
When weighing the solid compound, use a spatula and perform the task in a fume hood to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Conduct all subsequent steps of your procedure within the fume hood.
-
-
Post-Procedure and Decontamination:
-
Upon completion of your work, any residual material should be considered hazardous.
-
Thoroughly decontaminate all surfaces and glassware that have come into contact with the compound.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9] |
| Minor Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately. |
Waste Disposal: Responsible Stewardship
All waste containing this compound, including contaminated consumables and reaction byproducts, must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Disposal: Follow your institution's specific procedures for the disposal of chemical waste. This may involve collection by a specialized waste management company.[10]
Storage and Incompatibilities
Proper storage is essential to maintain the stability of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as these may react exothermically with the organic components of the molecule.[1]
By adhering to these scientifically-backed procedures and maintaining a vigilant approach to safety, you can confidently and responsibly handle this compound in your laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. 169300-49-6|6-Chloro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one|BLD Pharm [bldpharm.com]
- 3. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. sjsu.edu [sjsu.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
